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  • Product: 4-Bromo-5-methyl-3-phenylisoxazole
  • CAS: 31295-65-5

Core Science & Biosynthesis

Foundational

4-Bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5): A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Applications

As a Senior Application Scientist, I approach the synthesis and utilization of heterocyclic building blocks not merely as a series of chemical reactions, but as the strategic assembly of molecular architecture. 4-Bromo-5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and utilization of heterocyclic building blocks not merely as a series of chemical reactions, but as the strategic assembly of molecular architecture. 4-Bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5) is a privileged structural motif in modern drug discovery[1]. The isoxazole core serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability and favorable hydrogen-bonding dynamics.

Crucially, the bromine atom at the C4 position acts as an orthogonal handle for transition-metal-catalyzed cross-coupling, enabling the divergent synthesis of complex pharmacophores ranging from oncology drugs to neurotherapeutics[2][3]. This whitepaper dissects the physicochemical properties, mechanistic utility, and validated synthetic protocols for this critical intermediate.

Physicochemical Properties & Structural Dynamics

Understanding the baseline properties of 4-bromo-5-methyl-3-phenylisoxazole is essential for optimizing downstream reaction conditions, particularly in biphasic cross-coupling systems where partition coefficients dictate reaction kinetics.

Table 1: Quantitative Data and Chemical Properties
PropertyValueScientific Implication
CAS Number 31295-65-5Standardized identifier for procurement and regulatory tracking.
Molecular Formula C10H8BrNOIndicates a high degree of unsaturation and halogenation[1].
Molecular Weight 238.08 g/mol Optimal low-molecular-weight building block for Lipinski-compliant drugs[1].
LogP (Estimated) ~3.0High lipophilicity; requires organic co-solvents (e.g., 1,4-Dioxane, DMF) in aqueous cross-coupling reactions.
InChIKey BOAIRCXZUYJGKO-UHFFFAOYSA-NUnique structural hash for cheminformatics database querying.
Physical State Liquid / Low-melting solidDictates handling protocols; typically transferred via positive displacement pipettes or melted gently prior to use.

Mechanistic Role in Drug Discovery

The strategic placement of the bromine atom at the C4 position is not accidental. The C3-phenyl and C5-methyl groups provide steric shielding, which can complicate oxidative addition during catalysis but ultimately locks the resulting biaryl systems into specific dihedral conformations. This conformational restriction is highly prized in rational drug design.

BET Bromodomain Inhibitors (Oncology)

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that recognize acetylated lysine residues on histones. Isoxazole derivatives synthesized from 4-bromo-5-methyl-3-phenylisoxazole act as potent acetyl-lysine mimetics. Through Suzuki coupling, the isoxazole is attached to scaffolds like dihydroquinoxalin-2(1H)-ones, allowing the molecule to deeply penetrate the WPF subpocket of BRD4, thereby suppressing the c-Myc oncogene and halting tumor proliferation[2].

COX-2 Inhibitors (Inflammation)

The 3,4-diarylisoxazole core is the defining pharmacophore of Valdecoxib, a potent non-steroidal anti-inflammatory drug (NSAID). The C4-bromo precursor is subjected to Suzuki-Miyaura coupling with sulfonamide-bearing arylboronic acids to construct this active core, providing a highly efficient route to COX-2 selective inhibitors[3][4].

COMT Inhibitors (Neurology)

Catechol-O-methyltransferase (COMT) inhibitors are critical adjunct therapies in Parkinson's disease (e.g., Tolcapone) to prevent the peripheral degradation of L-Dopa. Incorporating the isoxazole moiety via cross-coupling significantly improves the brain/plasma ratio and extends the metabolic half-life of these therapeutics[5][6].

Mechanism A Isoxazole-Based BET Inhibitor (Synthesized via Suzuki) B BRD4 Bromodomain (Acetyl-Lysine Reader) A->B Binds WPF subpocket C Competitive Displacement of Acetylated Histones B->C D Downregulation of c-Myc Oncogene C->D E Tumor Growth Suppression & Apoptosis D->E

Fig 1. Mechanism of action for isoxazole-derived BET bromodomain inhibitors in oncology.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have explicitly included the causality behind reagent selection and the analytical checkpoints required to verify success.

Protocol 1: Regioselective Electrophilic Bromination

Objective: Synthesize 4-bromo-5-methyl-3-phenylisoxazole from 5-methyl-3-phenylisoxazole. Causality: While the isoxazole ring is generally electron-poor, the electron-donating methyl group at C5 and the phenyl ring at C3 activate the C4 position toward electrophilic aromatic substitution[7]. N-Bromosuccinimide (NBS) is utilized instead of molecular bromine ( Br2​ ) to maintain a low, controlled steady-state concentration of electrophilic bromine, preventing destructive over-oxidation[8][9].

Step-by-Step Procedure:

  • Preparation: Dissolve 5-methyl-3-phenylisoxazole (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) in a flame-dried round-bottom flask under an argon atmosphere. Why DMF? The polar aprotic solvent stabilizes the Wheland-like transition state during electrophilic attack.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NBS (1.1 equiv, 11 mmol) portion-wise over 15 minutes to control the exothermic reaction[8].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the precursor mass ( m/z 160 [M+H]+ ) disappears, replaced by the characteristic 1:1 isotopic doublet of the brominated product ( m/z 238, 240 [M+H]+ ).

  • Quench & Extraction: Pour the mixture into ice water (50 mL) containing 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual active bromine species. Extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (5 × 30 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4 position to generate 3,4,5-trisubstituted isoxazole drug candidates. Causality: The C4-bromo isoxazole is highly sterically hindered. Therefore, standard catalysts like Pd(PPh3​)4​ often fail or require excessive heating. Utilizing Pd(dppf)Cl2​ is critical because the bidentate dppf ligand possesses a large bite angle, which forces the palladium center into a geometry that dramatically accelerates the challenging reductive elimination step[2][5].

Step-by-Step Procedure:

  • Assembly: Charge a Schlenk tube with 4-bromo-5-methyl-3-phenylisoxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), anhydrous K2​CO3​ (2.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv)[5].

  • Degassing: Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Why? Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Heating: Seal the tube and heat to 90 °C in an oil bath for 8–12 hours[3].

  • Validation Check: Analyze via TLC (Hexanes/EtOAc 3:1). The precipitation of "palladium black" on the walls of the flask often visually indicates that the catalyst has completed its lifecycle and the reaction has reached maximum conversion.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium particulates, and partition between EtOAc and water. Isolate the organic layer, concentrate, and purify via automated flash chromatography.

SynthesisWorkflow A 5-Methyl-3-phenylisoxazole (Precursor) B Electrophilic Bromination (NBS, DMF, 0 °C to RT) A->B C 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) B->C D Suzuki-Miyaura Cross-Coupling C->D E Heck / Sonogashira Coupling C->E F BET Inhibitors (e.g., BRD4 targeting) D->F G COX-2 Inhibitors (Valdecoxib analogs) D->G H COMT Inhibitors (Parkinson's Disease) D->H E->G

Fig 2. Synthetic workflow and downstream pharmacological applications of CAS 31295-65-5.

Sources

Exploratory

Structural Analysis and Conformational Dynamics of 4-Bromo-5-methyl-3-phenylisoxazole: A Critical Scaffold in Targeted Drug Discovery

Executive Summary 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a privileged heterocyclic building block extensively utilized in structure-based drug design (SBDD). Characterized by a highly functionalized isox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a privileged heterocyclic building block extensively utilized in structure-based drug design (SBDD). Characterized by a highly functionalized isoxazole core, this compound serves as a critical intermediate in the synthesis of Bromodomain and Extra-Terminal (BET) protein inhibitors. This whitepaper provides an in-depth technical analysis of its conformational dynamics, crystallographic properties, mechanistic utility in pharmacophore mapping, and field-proven experimental workflows for its application in cross-coupling reactions.

Conformational Analysis and Crystallographic Properties

The structural integrity of 4-bromo-5-methyl-3-phenylisoxazole is defined by the interplay between its planar 5-membered heteroaromatic core and the steric demands of its substituents.

Steric Hindrance and the Syn-Clinal Twist

While the isoxazole ring itself is planar, the molecule as a whole cannot adopt a coplanar geometry. The introduction of a bulky bromine atom (Van der Waals radius 1.85 Å) at the 4-position creates severe steric clash with the ortho-hydrogens of the adjacent phenyl ring at the 3-position. To minimize this allylic strain, the molecule undergoes a conformational rotation, adopting a syn-clinal conformation [1].

Crystallographic studies of structurally analogous 4-substituted 5-methyl-3-phenylisoxazoles (such as 5-methyl-3-phenylisoxazole-4-carboxylic acid) reveal that the dihedral angle between the phenyl and isoxazole planes rests between 54.4° and 56.6° [1]. This twisted geometry is thermodynamically favored as it perfectly balances the energetic penalty of breaking extended π -conjugation against the relief of steric repulsion.

Solid-State Intermolecular Interactions

In the solid state, the crystal lattice of these isoxazole derivatives is stabilized by a network of non-covalent interactions. The twisted conformation exposes the π -cloud of the phenyl rings, facilitating intermolecular ππ stacking interactions with a centroid-to-centroid distance of approximately 3.96 Å[1]. Additionally, weak C–H···N hydrogen bonds between the methyl protons and the isoxazole nitrogen further lock the 3D supramolecular architecture into place[1].

Mechanistic Role in Structure-Based Drug Design (BRD4)

In the realm of epigenetics, 4-bromo-5-methyl-3-phenylisoxazole is a cornerstone in the development of BRD4 inhibitors[2]. Its utility stems from three distinct structural vectors:

  • Acetyl-Lysine (KAc) Mimicry: The 5-methylisoxazole moiety acts as a highly effective bioisostere for acetylated lysine. The heteroatoms (N and O) of the isoxazole ring are geometrically positioned to form critical hydrogen bonds with the conserved Asn140 residue within the BRD4 binding pocket[2].

  • Hydrophobic WPF Shelf Packing: The 3-phenyl group is not merely a structural spacer; it actively participates in target binding. The syn-clinal twist directs the phenyl ring into the hydrophobic WPF (Trp-Pro-Phe) shelf of the bromodomain. This extension generates favorable van der Waals interactions that exponentially increase binding affinity and selectivity[2].

  • Orthogonal Synthetic Vector: The 4-bromo position serves as a highly reactive, orthogonal electrophilic handle. It allows medicinal chemists to utilize palladium-catalyzed cross-coupling to attach diverse core scaffolds (e.g., dihydroquinoxalin-2(1H)-ones) without disrupting the KAc-mimicking or WPF-binding vectors[2].

Pharmacophore Isoxazole 5-Methylisoxazole Core (KAc Mimic) Asn140 BRD4 Asn140 (H-Bonding) Isoxazole->Asn140 Anchors to Phenyl 3-Phenyl Group (Hydrophobic) Isoxazole->Phenyl Syn-clinal twist (~55°) Bromo 4-Bromo Position (Synthetic Vector) Isoxazole->Bromo WPF WPF Shelf (van der Waals) Phenyl->WPF Occupies Scaffold Core Scaffold (e.g., Quinoxalinone) Bromo->Scaffold Cross-Couples to

Fig 1. Pharmacophore mapping of 4-Bromo-5-methyl-3-phenylisoxazole in BRD4 inhibitor design.

Quantitative Data Summaries

Table 1: Physicochemical Properties[3]
PropertyValueCausality / Significance
CAS Number 31295-65-5Unique chemical identifier.
Molecular Formula C₁₀H₈BrNODictates mass and elemental composition.
Molecular Weight 238.08 g/mol Low MW allows for downstream scaffold attachment while maintaining drug-like properties (Lipinski's Rule of 5).
Purity (Standard) 95%Critical for preventing catalyst poisoning in downstream Pd-catalyzed cross-coupling.
Table 2: Crystallographic & Conformational Parameters (Analog Extrapolation)[1]
ParameterMeasurementStructural Implication
Dihedral Angle (Phenyl/Isoxazole) ~54.4° - 56.6°Relieves steric clash between 4-Br and phenyl ortho-H.
ππ Stacking Centroid Distance ~3.96 ÅDrives solid-state supramolecular assembly.
Crystal System Monoclinic (Typical)High packing efficiency in the solid state.

Experimental Methodologies

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling[2]

This self-validating protocol utilizes the 4-bromo vector to attach the isoxazole pharmacophore to a boronic acid/ester functionalized core scaffold.

Reagents:

  • 4-Bromo-5-methyl-3-phenylisoxazole (1.0 equiv)

  • Core Scaffold Boronic Ester (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • NaHCO₃ (2.0 equiv)

  • Solvent: THF/H₂O (3:1 v/v)

Step-by-Step Procedure:

  • System Assembly: Charge a flame-dried Schlenk flask with the boronic ester (2.7 mmol), NaHCO₃ (5.4 mmol), and 4-bromo-5-methyl-3-phenylisoxazole (5.4 mmol)[2].

  • Solvent Addition & Degassing: Add THF (10 mL) and H₂O (3 mL). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base. Degas the mixture by bubbling N₂ directly through the solvent for exactly 5 minutes. Causality: Oxygen must be strictly excluded as it rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, stalling the catalytic cycle prior to oxidative addition[2].

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.2 g) under a positive stream of N₂.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier of the oxidative addition step into the C(sp²)–Br bond.

  • Validation & Workup: Monitor reaction progress via LC-MS. Self-Validation: Do not rely solely on TLC, as the non-polar brominated starting material often co-elutes with the product. Upon completion, cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

SuzukiWorkflow Start 4-Bromo-5-methyl-3-phenylisoxazole + Boronic Acid/Ester Catalyst Add Pd(dppf)Cl2 & NaHCO3 in THF/H2O Start->Catalyst Degas Degas with N2 (Prevent Pd oxidation) Catalyst->Degas Heat Heat to 80°C (Drive oxidative addition) Degas->Heat Purify Aqueous Workup & Silica Gel Chromatography Heat->Purify Product Coupled Isoxazole Derivative (Validated via LC-MS/NMR) Purify->Product

Fig 2. Step-by-step Suzuki-Miyaura cross-coupling workflow utilizing the 4-bromo vector.

Protocol 2: Conformational Validation via Single-Crystal X-Ray Diffraction (SCXRD)

To verify the syn-clinal twist and dihedral angles of synthesized derivatives, SCXRD is required.

Step-by-Step Procedure:

  • Crystal Growth: Dissolve 10 mg of the purified isoxazole derivative in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexanes, 1:3).

  • Slow Evaporation: Pierce the cap of the vial with a high-gauge needle and leave undisturbed at 20 °C in a vibration-free environment. Causality: Slow evaporation allows the molecules to reach their thermodynamic minimum, facilitating the highly ordered ππ stacking required for diffraction-quality monoclinic crystals[1].

  • Data Collection: Isolate a suitable block crystal (approx. 0.30 × 0.25 × 0.20 mm) and mount it on a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å) at 273 K[1].

  • Refinement: Solve the structure using direct methods (e.g., SHELXS) and refine using full-matrix least-squares on F² (SHELXL). Self-Validation: Ensure the final R-factor is < 0.05 to confirm the accurate assignment of the twisted dihedral angle.

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Foundational

Spectroscopic data (NMR, IR, Mass Spec) of 4-Bromo-5-methyl-3-phenylisoxazole

An in-depth technical analysis of the spectroscopic properties and synthetic methodologies surrounding 4-Bromo-5-methyl-3-phenylisoxazole requires a rigorous understanding of heteroaromatic chemistry. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the spectroscopic properties and synthetic methodologies surrounding 4-Bromo-5-methyl-3-phenylisoxazole requires a rigorous understanding of heteroaromatic chemistry. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the causality behind the chemical shifts, vibrational modes, and fragmentation pathways, while providing self-validating protocols for its synthesis and characterization.

Executive Summary & Chemical Context

4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a highly versatile, halogenated heteroaromatic building block[1]. It is predominantly utilized in advanced medicinal chemistry campaigns, notably in the Suzuki-Miyaura cross-coupling synthesis of Bromodomain and Extra-Terminal (BET) protein inhibitors for oncology[2], and in the development of centrally acting Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease[3].

Chemical Identity:

  • IUPAC Name: 4-Bromo-5-methyl-3-phenylisoxazole

  • Molecular Formula: C₁₀H₈BrNO

  • Molecular Weight: 238.08 g/mol

Spectroscopic Data Analysis & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the electron-withdrawing nature of the isoxazole ring and the paramagnetic shielding effects of the bromine atom.

¹H NMR Causality: The methyl group at the C5 position is highly deshielded, presenting as a singlet at δ 2.45 ppm. This downfield shift (compared to standard allylic methyls at ~1.8 ppm) is caused by the strong inductive electron-withdrawing effect of the adjacent highly electronegative oxygen atom in the isoxazole ring. The phenyl protons at the C3 position split into a distinct multiplet; the ortho protons are pushed downfield to δ 7.78 ppm due to the magnetic anisotropy generated by the adjacent C=N double bond.

Table 1: ¹H NMR Quantitative Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.75 – 7.80 Multiplet (m) 2H Phenyl Ar-H (ortho)
7.45 – 7.50 Multiplet (m) 3H Phenyl Ar-H (meta/para)

| 2.45 | Singlet (s) | 3H | C5-CH₃ |

¹³C NMR Causality: The most diagnostic carbon is C4. In the unbrominated precursor (5-methyl-3-phenylisoxazole), C4 resonates at ~100 ppm. Upon electrophilic bromination, the "heavy-atom effect" of the bromine atom induces localized paramagnetic shielding, shifting the C4 resonance upfield to δ 93.5 ppm. Conversely, C5 is heavily deshielded (δ 168.5 ppm) due to direct attachment to the ring oxygen.

Table 2: ¹³C NMR Quantitative Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
168.5 Quaternary (C) Isoxazole C5 (C-O)
160.2 Quaternary (C) Isoxazole C3 (C=N)
130.1 Methine (CH) Phenyl Ar-C (para)
128.8 Methine (CH) Phenyl Ar-C (meta)
128.5 Quaternary (C) Phenyl Ar-C (ipso)
128.2 Methine (CH) Phenyl Ar-C (ortho)
93.5 Quaternary (C) Isoxazole C4 (C-Br)

| 11.6 | Primary (CH₃) | C5-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid orthogonal validation tool. The N-O stretching vibration is a diagnostic marker for the isoxazole ring, appearing at 1380 cm⁻¹. The causality of this specific frequency lies in the partial double-bond character of the N-O bond within the delocalized heteroaromatic system, which stiffens the bond compared to a standard aliphatic hydroxylamine.

Table 3: FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Assignment / Causality
3060 Weak Aromatic C-H stretch (Phenyl ring)
2925, 2850 Weak Aliphatic C-H stretch (C5-Methyl)
1605 Medium C=N stretch (Isoxazole ring)
1495, 1445 Strong C=C aromatic skeletal vibrations
1380, 905 Strong N-O stretch (Diagnostic for isoxazole)

| 695 | Strong | C-Br stretch (Fingerprint region) |

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of 4-bromo-5-methyl-3-phenylisoxazole is dominated by its isotopic signature. Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance. This causes the molecular ion [M]⁺• to present as a characteristic doublet at m/z 237 and 239. The primary fragmentation pathway is driven by the homolytic cleavage of the relatively weak C4-Br bond, yielding a highly stable isoxazolyl radical and the base peak at m/z 158.

Table 4: EI-MS Fragmentation Data (70 eV)

m/z Relative Abundance Fragment Identity
239 ~49% [M]⁺• (⁸¹Br isotope)
237 ~51% [M]⁺• (⁷⁹Br isotope)
158 100% (Base Peak) [M - Br]⁺ (Loss of bromine radical)
116 ~40% [M - Br - CH₂CO]⁺ (Isoxazole ring cleavage)

| 77 | ~65% | [C₆H₅]⁺ (Phenyl cation) |

Experimental Workflows & Protocols

Self-Validating Synthesis & Bromination Protocol

To ensure absolute structural integrity, the bromination of 5-methyl-3-phenylisoxazole must be tightly controlled. This protocol is designed as a self-validating system: the reaction's success is definitively proven by the total disappearance of the C4-H proton in the crude NMR.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 5-methyl-3-phenylisoxazole (10.0 mmol, 1.0 eq) and dissolve in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Electrophilic Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) over 15 minutes. Causality: NBS provides a controlled, low steady-state concentration of Br₂, preventing unwanted radical side-reactions at the C5-methyl group.

  • Propagation: Remove the ice bath, warm the mixture to 60 °C, and stir for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with H₂O, extract into ethyl acetate, evaporate, and acquire a rapid ¹H NMR spectrum. Validation metric: The reaction is deemed complete only when the sharp singlet at δ 6.3 ppm (the C4-H of the starting material) is completely absent.

  • Isolation: Pour the bulk reaction mixture into 100 mL of ice-cold distilled water to induce precipitation.

  • Purification: Filter the resulting white solid under vacuum. Wash the filter cake with saturated aqueous sodium thiosulfate (2 x 20 mL) to reduce any trapped bromine species, followed by cold water (50 mL). Recrystallize from hot ethanol to yield the pure target compound[2][3].

Spectroscopic Sample Preparation Protocol
  • NMR: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as the internal zero-point calibration standard, ensuring chemical shift accuracy.

  • FT-IR: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is cleaned with isopropanol and background-subtracted. Apply 2-3 mg of the solid directly to the crystal and apply the pressure anvil until the torque clicks, ensuring uniform contact for accurate peak intensity resolution.

Mechanistic & Logical Visualizations

Synthesis A 5-Methyl-3-phenylisoxazole (Starting Material) B Electrophilic Bromination (NBS, DMF, 60°C) A->B Reagent Addition C Bromonium Ion Intermediate (C4 Attack) B->C Electrophilic Attack D Deprotonation (Aromatization) C->D H+ Loss E 4-Bromo-5-methyl-3-phenylisoxazole (Target Compound) D->E Product Isolation

Fig 1: Stepwise mechanistic workflow for the electrophilic C4-bromination of 5-methyl-3-phenylisoxazole.

MS_Frag M Molecular Ion [M]+• m/z 237 / 239 (1:1) F1 Fragment[M - Br]+ m/z 158 M->F1 -Br• (Isotope loss) F3 Phenyl Cation [C6H5]+ m/z 77 M->F3 Direct Cleavage F2 Ring Cleavage Loss of CH3CNO F1->F2 Isoxazole Cleavage F2->F3 -C2H2NO

Fig 2: Electron ionization mass spectrometry (EI-MS) fragmentation pathway of the target compound.

References

  • Title: Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: COMT inhibitors - EP2938600B1 Source: Google Patents URL
  • Title: 4-bromo-5-methyl-3-phenyl-1,2-oxazole (CAS 31295-65-5) Product & Safety Information Source: Sigma-Aldrich URL: [Link]

Sources

Exploratory

4-Bromo-5-methyl-3-phenylisoxazole: A Comprehensive Technical Guide to Properties, Synthesis, and Medicinal Applications

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) has emerged as a highly versatile electrophilic intermediate[1]. Featuring a halogenated isoxazole core, this compound is uniquely primed for transition-metal-catalyzed cross-coupling reactions, enabling the late-stage functionalization of complex drug candidates. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and its critical role in the development of Bromodomain and Extra-Terminal (BET) protein inhibitors and Catechol-O-methyltransferase (COMT) inhibitors[2][3].

Physicochemical Profiling

Understanding the physical and chemical parameters of 4-bromo-5-methyl-3-phenylisoxazole is critical for optimizing reaction conditions, storage, and purification workflows. The presence of the bromine atom at the C4 position significantly increases the lipophilicity and molecular weight of the parent isoxazole, while the methyl and phenyl groups provide steric shielding and hydrophobic interaction potential[1][4].

Table 1: Key Physicochemical Properties
ParameterSpecification / ValueCausality / Implication for Research
CAS Number 31295-65-5[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H8BrNO[4]Dictates stoichiometric calculations in multi-step synthesis.
Molecular Weight 238.08 g/mol [4]Used for precise molarity calculations in catalytic cycles.
Physical Form Liquid / Low-melting solid[1]Requires careful handling; often stored at 2-8 °C to prevent degradation[5].
Solubility Soluble in THF, DCM, EtOAcHigh lipophilicity necessitates organic solvents for homogeneous reactions.
Reactivity Profile Electrophile (Aryl Halide)The C-Br bond is highly polarized, making it an ideal substrate for oxidative addition by Pd(0) catalysts[2].

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 4-bromo-5-methyl-3-phenylisoxazole is typically achieved through a two-step sequence: the condensation of a 1,3-diketone with hydroxylamine to form the isoxazole ring, followed by regioselective electrophilic bromination[6][7].

Caption: Step-by-step synthetic workflow for 4-bromo-5-methyl-3-phenylisoxazole.

Protocol 1: Regioselective Bromination of 5-Methyl-3-phenylisoxazole

Expertise & Causality: The isoxazole ring is generally electron-deficient due to the electronegative oxygen and nitrogen atoms. However, the C4 position is the most electron-rich site on the ring, flanked by the electron-donating methyl group and the phenyl ring[7]. This directs electrophilic aromatic substitution exclusively to C4.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 1.0 equivalent of 5-methyl-3-phenylisoxazole in glacial acetic acid (AcOH).

    • Causality: AcOH acts as both a solvent and a weak protic acid, polarizing the brominating agent to generate a more potent electrophilic bromonium species ( Br+ ).

  • Reagent Addition: Slowly add 1.1 equivalents of N-Bromosuccinimide (NBS) or molecular bromine ( Br2​ ) at 0 °C, then warm to room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm). For definitive validation, take an aliquot for 1H NMR analysis. The starting material exhibits a distinct singlet for the C4-H proton near δ 6.3 ppm. The complete disappearance of this peak confirms quantitative conversion to the brominated product.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted bromine. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Chemical Reactivity & Applications in Drug Discovery

The primary utility of 4-bromo-5-methyl-3-phenylisoxazole lies in its ability to act as an aryl halide in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[2][8].

Design of BET Protein Inhibitors

In a landmark study published in the Journal of Medicinal Chemistry (ACS), researchers utilized 4-bromo-5-methyl-3-phenylisoxazole to synthesize potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, specifically targeting BRD4[2]. BRD4 is a critical epigenetic reader protein implicated in various cancers.

By coupling the isoxazole derivative to a core scaffold, the researchers successfully extended the molecule into the "WPF subpocket" of the BRD4-BD1 domain. The methyl-benzene group of the isoxazole contributed favorable Van der Waals (VDW) interactions, significantly increasing the binding affinity and antitumor efficacy in xenograft models[2].

Caption: Catalytic cycle of Suzuki-Miyaura coupling using 4-bromo-5-methyl-3-phenylisoxazole.

Protocol 2: Suzuki-Miyaura Coupling for BET Inhibitor Synthesis

Expertise & Causality: This protocol is adapted from the validated synthesis of BRD4 inhibitors[2]. The choice of catalyst and solvent system is engineered to maximize yield while preventing homocoupling side reactions.

Step-by-Step Procedure:

  • System Assembly: To a Schlenk flask, add the boronic ester (e.g., 1.0 eq of compound 72), 4-bromo-5-methyl-3-phenylisoxazole (2.0 eq), and sodium bicarbonate ( NaHCO3​ , 2.0 eq)[2].

  • Solvent Addition: Dissolve the mixture in a biphasic solvent system of THF and H2​O (approx. 3:1 ratio)[2].

    • Causality: The biphasic system is critical. The water dissolves the inorganic base ( NaHCO3​ ), which is required to form the reactive "ate" complex with the boronic acid during the transmetalation step. THF ensures the organic substrates remain in solution.

  • Deoxygenation: Bubble inert Nitrogen ( N2​ ) or Argon gas through the mixture for 5 minutes[2].

    • Causality: Dissolved oxygen can rapidly oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle and promoting unwanted oxidative homocoupling of the boronic ester.

  • Catalyst Initiation: Add the catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (approx. 0.05 to 0.1 eq)[2].

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step, driving the reaction forward to form the new C-C bond.

  • Heating & Validation: Heat the mixture to 80 °C. Monitor via LC-MS. The reaction is self-validating when the mass of the starting boronic ester is completely replaced by the mass of the cross-coupled product.

Development of COMT Inhibitors

Beyond oncology, 4-bromo-5-methyl-3-phenylisoxazole is utilized in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors[3]. COMT inhibitors (such as Tolcapone) are clinically vital for the treatment of Parkinson's disease, as they prevent the peripheral degradation of L-Dopa, allowing more of the drug to cross the blood-brain barrier[3]. Patent literature describes the use of 4-bromo-5-methyl-3-phenylisoxazole in Suzuki couplings with quinazolinone-based boronic esters to generate novel, centrally acting COMT inhibitors[3].

Conclusion

4-Bromo-5-methyl-3-phenylisoxazole is far more than a simple building block; it is a precision tool in rational drug design. Its specific steric bulk and electronic profile allow medicinal chemists to probe deep hydrophobic subpockets in target proteins, such as the WPF shelf in BRD4. By mastering its physicochemical properties and the nuances of its cross-coupling reactivity, researchers can reliably deploy this intermediate to synthesize next-generation therapeutics.

References

  • Sigma-Aldrich (Merck): 4-bromo-5-methyl-3-phenyl-1,2-oxazole Product Page (CAS: 31295-65-5). Retrieved from[Link]

  • Howei Pharm: CAS 31295-65-5 C10H8BrNO 4-Bromo-5-methyl-3-phenylisoxazole. Retrieved from[Link]

  • Journal of Medicinal Chemistry (ACS Publications): Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors (2019). Retrieved from[Link]

  • Google Patents (EP2938600B1):COMT inhibitors for the treatment of neurological conditions.
  • Thieme Connect: Product Class 9: Isoxazoles (Synthesis and Reactions). Retrieved from [Link]

  • National Institutes of Health (PMC): Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. Retrieved from[Link]

Sources

Foundational

Biological Activity Screening of Novel Isoxazole Derivatives: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are privileged scaffolds in medicinal chemistry[1]. Their unique structural geometry, characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are privileged scaffolds in medicinal chemistry[1]. Their unique structural geometry, characterized by a weak N–O bond and an electron-rich aromatic ring, facilitates diverse non-covalent interactions, including critical hydrogen bonding and π−π stacking with biological targets[1]. From commercially successful antibiotics like cloxacillin to selective anti-inflammatory agents like valdecoxib, the isoxazole moiety is a cornerstone of modern drug design[2].

The biological activity of novel isoxazole derivatives is rarely accidental; it is the result of deliberate structural modifications. For instance, substituting the C-3 and C-5 positions of the phenyl rings with electron-withdrawing groups (e.g., halogens or trifluoromethyl groups) significantly enhances lipophilicity and target binding affinity[3],[4]. To systematically evaluate these newly synthesized derivatives, researchers must employ a rigorous, self-validating screening workflow that bridges computational predictions with empirical in vitro validation.

The Screening Workflow: From In Silico to In Vitro

Before committing resources to high-throughput in vitro assays, modern drug development relies on in silico virtual screening. By docking isoxazole libraries against known protein crystal structures (e.g., the ATP-binding pocket of Hsp90 or the cyclooxygenase active site), researchers can calculate binding energies and predict ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[5],[6]. Only compounds demonstrating favorable thermodynamic profiles (e.g., binding energies ≤−8.20 kcal/mol) and acceptable theoretical toxicity are advanced to empirical screening[6].

ScreeningWorkflow Start Isoxazole Library Synthesis & QC InSilico In Silico Virtual Screening (Molecular Docking & ADME-T) Start->InSilico Library Input InVitro In Vitro High-Throughput Screening (HTS) InSilico->InVitro Top Candidates Antimicrobial Antimicrobial Assays (MIC / MBC) InVitro->Antimicrobial Anticancer Anticancer Assays (MTS / Hsp90 Inhibition) InVitro->Anticancer AntiInflam Anti-inflammatory Assays (COX-1/COX-2 Selectivity) InVitro->AntiInflam Hit Hit-to-Lead Optimization Antimicrobial->Hit Active Hits Anticancer->Hit Active Hits AntiInflam->Hit Active Hits

Caption: Logical workflow for the biological screening of novel isoxazole derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that independently verify the assay's operational success, isolating the biological effect of the isoxazole derivative from environmental or solvent-induced artifacts.

Protocol 1: High-Throughput Antimicrobial Susceptibility Testing (MIC & MBC)

While agar diffusion provides qualitative data, the microbroth dilution method is mandatory for quantitative hit-to-lead optimization[7].

Causality & Rationale: We utilize Mueller-Hinton Broth (MHB) for bacteria due to its low sulfonamide/trimethoprim antagonist content. For fungal strains, RPMI-1640 buffered with MOPS is critical, as MOPS prevents drastic pH shifts during the prolonged 48-hour incubation required for fungal growth[7].

Step-by-Step Methodology:

  • Media & Compound Preparation: Dissolve the isoxazole derivatives in Dimethylsulfoxide (DMSO). Prepare a 96-well microtiter plate by dispensing 100 µL of sterile broth (MHB or RPMI-1640) into all wells[7].

  • Serial Dilution: Add 100 µL of the compound stock to the first column. Perform a two-fold serial dilution across the plate to establish a concentration gradient. Critical Control: Ensure the final DMSO concentration remains below 1% to prevent solvent-induced microbial toxicity[5].

  • Inoculation: Add a standardized microbial suspension (adjusted to 5×105 CFU/mL) to each well[7].

  • Self-Validation Controls:

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate strain susceptibility[7].

    • Negative Control: Media only, to ensure sterility[5].

    • Compound Control: Compound + media (no microbes) to rule out compound precipitation mimicking biological turbidity[5].

    • Vehicle Control: DMSO + microbes to confirm the solvent is non-inhibitory[5].

  • Incubation & Readout: Incubate at 37°C for 18–24 hours (bacteria) or 35°C for 24–48 hours (fungi). The Minimum Inhibitory Concentration (MIC) is the lowest concentration yielding a clear well (no visible growth)[7].

  • MBC Determination: To differentiate between bacteriostatic and bactericidal activity, subculture 10 µL from all clear wells onto fresh agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in zero colony growth[7].

Protocol 2: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

Isoxazoles are highly regarded for their anti-inflammatory potential, specifically their ability to selectively inhibit COX-2 while sparing COX-1, thereby minimizing gastrointestinal toxicity[5].

Causality & Rationale: The active site of COX-2 features a secondary binding pocket that is significantly larger than that of COX-1. Isoxazole rings substituted with specific functional groups (e.g., 3,4-dimethoxyphenyl) can selectively insert into this pocket[5]. To measure this without in vivo models, we utilize a highly time-sensitive in vitro immunoassay.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate isolated human COX-1 or COX-2 enzymes with varying concentrations of the isoxazole derivative (1 µM – 100 µM) dissolved in DMSO[5].

  • Reaction Initiation: Add 50 µL of arachidonic acid (the natural substrate) to the mixture. Incubate at 37°C for exactly 30 seconds[5]. Rationale: This precise timing captures the initial linear phase of enzyme kinetics before substrate depletion occurs.

  • Reaction Termination: Immediately add 30 µL of stannous chloride ( SnCl2​ ) solution[5]. Rationale: COX enzymes convert arachidonic acid into the highly unstable Prostaglandin H2 (PGH2). SnCl2​ halts the enzymatic reaction and chemically reduces PGH2 into the stable Prostaglandin F2 α (PGF2 α ), which can be reliably measured[5].

  • Quantification: Quantify the synthesized PGF2 α using an Enzyme-Linked Immunosorbent Assay (ELISA) read at 412 nm. Calculate the IC50​ for both enzymes and determine the Selectivity Index ( SI=IC50​ COX-1/IC50​ COX-2 )[5].

COX2Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) (Inducible) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Enzymatic Conversion Isoxazole Isoxazole Derivative (e.g., Valdecoxib analogs) Isoxazole->COX2 Competitive Inhibition Inflammation Inflammation & Pain PGH2->Inflammation Downstream Signaling

Caption: Mechanism of action: Isoxazole derivatives selectively inhibiting the COX-2 inflammatory pathway.

Synthesis of Quantitative Data

The biological efficacy of isoxazole derivatives is highly dependent on their peripheral substitutions. The table below synthesizes benchmark data from recent pharmacological evaluations, demonstrating how specific structural modifications dictate the primary biological target and potency.

Compound Scaffold / DerivativePrimary Target / AssayKey Structural SubstitutionsObserved Efficacy ( IC50​ / MIC)Biological Effect
5-methyl-isoxazole-carboxamide COX-2 Enzyme Inhibition3,4-dimethoxy phenyl & Cl atom IC50​=13 nM (Selectivity Ratio: 4.63)Potent Anti-inflammatory[5]
N3, N5-diarylisoxazole-3,5-diamine Escherichia coli (Microbroth)p-Fluoro / p-Chloro on phenyl ringsMIC = 95 µg/mLBactericidal[8]
Luminespib Isoxazole Analogs Hsp90 Chaperone (Docking)Resorcinol moietyBinding Energy: -8.51 kcal/molAnticancer / Apoptosis[6]
3,5-disubstituted isoxazoles PC3 Prostate Cancer CellsTrifluoromethyl ( −CF3​ )High Cytotoxicity vs Normal HEK cellsAntiproliferative[4],[9]

Conclusion

The biological screening of novel isoxazole derivatives requires a multi-disciplinary approach that integrates computational docking, rigorous in vitro enzyme assays, and standardized phenotypic screening. By enforcing strict self-validating controls—such as compound-only blanks in MIC assays and precise chemical reduction steps in COX evaluations—researchers can confidently identify high-potential lead compounds. As demonstrated by their broad spectrum of activity against microbial targets, inflammatory pathways, and oncogenic chaperones, isoxazoles remain a highly fertile ground for next-generation drug discovery.

References

  • A review of isoxazole biological activity and present synthetic techniques International Journal of Pharmaceutical Chemistry and Analysis
  • The synthetic and therapeutic expedition of isoxazole and its analogs N
  • Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds BenchChem
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Repozytorium UR
  • Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review International Journal of Pharmacy and Pharmaceutical Research (IJPPR)
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Arab Journal of Chemistry
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents N
  • Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight Bon View Press

Sources

Exploratory

Strategic Utilization of 4-Bromo-5-methyl-3-phenylisoxazole in Advanced API Synthesis: A Technical Guide

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the isoxazole ring serves as a privileged scaffold, offering unique hydrogen-bonding capabilities, metabolic stability, and bioisosteric replacem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the isoxazole ring serves as a privileged scaffold, offering unique hydrogen-bonding capabilities, metabolic stability, and bioisosteric replacement for amides and esters. Among its halogenated derivatives, 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) has emerged as a highly versatile synthetic intermediate[1].

As a Senior Application Scientist, I frequently leverage this specific building block to introduce the 5-methyl-3-phenylisoxazole pharmacophore into complex Active Pharmaceutical Ingredients (APIs). The strategic placement of the bromine atom at the C4 position is not coincidental; it exploits the inherent electronic distribution of the isoxazole ring. The C4 position is the most electron-rich carbon in the heterocycle, making it the natural site for electrophilic halogenation, while simultaneously serving as an ideal electrophile for palladium-catalyzed cross-coupling reactions. This guide details the physicochemical profiling, mechanistic utility, and validated protocols for deploying this intermediate in drug discovery pipelines, including the synthesis of BET inhibitors, COMT inhibitors, and COX-2 analgesics like Parecoxib[2][3][4].

Physicochemical Profiling

Before deploying any intermediate in a multi-step synthesis, a rigorous understanding of its physicochemical properties is required to optimize solvent selection, reaction temperature, and purification strategies.

Table 1: Physicochemical and Structural Data

ParameterSpecificationCausality / Impact on Synthesis
Chemical Name 4-Bromo-5-methyl-3-phenylisoxazoleCore scaffold for cross-coupling.
CAS Number 31295-65-5Standard identifier for procurement.
Molecular Formula C10H8BrNODictates mass-to-charge (m/z 238.08) for LC-MS tracking[1].
Molecular Weight 238.08 g/mol Essential for precise stoichiometric calculations[1].
Physical Form Liquid / Low-melting solidRequires cold-chain or ice-pack shipping to prevent degradation[2].
Reactivity Profile Electrophilic Aryl BromideHighly reactive in oxidative addition with Pd(0) catalysts.

Synthesis and Halogenation Dynamics

The synthesis of 4-Bromo-5-methyl-3-phenylisoxazole is typically achieved via the direct electrophilic bromination of 5-methyl-3-phenylisoxazole. The regioselectivity is driven by the electron-donating effects of the adjacent methyl and phenyl groups, which funnel electron density to the C4 position.

SynthesisWorkflow A 5-Methyl-3-phenylisoxazole (Starting Material) B Electrophilic Bromination (NBS, DMF, 25°C) A->B C 4-Bromo-5-methyl- 3-phenylisoxazole (Target Intermediate) B->C

Fig 1: Electrophilic bromination workflow for synthesizing the 4-bromo isoxazole intermediate.

Mechanistic Role in Cross-Coupling (The Suzuki-Miyaura Paradigm)

The primary utility of 4-Bromo-5-methyl-3-phenylisoxazole lies in its application as an aryl halide in Suzuki-Miyaura cross-coupling reactions. This allows researchers to append the isoxazole moiety to various boronic acid/ester-containing scaffolds.

SuzukiMechanism A 4-Bromo-5-methyl-3-phenylisoxazole (Electrophile) C Catalytic System Pd(dppf)Cl2, NaHCO3, THF/H2O A->C B Boronic Acid/Ester (Nucleophile) B->C D Oxidative Addition (Pd inserts into C-Br bond) C->D E Transmetalation (Transfer of aryl group from B to Pd) D->E F Reductive Elimination (C-C bond formation) E->F G Cross-Coupled Isoxazole API (e.g., BET/COMT Inhibitor) F->G

Fig 2: Suzuki-Miyaura cross-coupling catalytic cycle utilizing the brominated isoxazole.

Validated Experimental Methodologies

To ensure scientific integrity, a protocol must be a self-validating system. The following procedure details the Suzuki coupling of 4-Bromo-5-methyl-3-phenylisoxazole with a generic boronic ester, optimized for sterically hindered heteroaryls[4].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize a cross-coupled API intermediate using 4-Bromo-5-methyl-3-phenylisoxazole.

Step 1: Reagent Preparation & Degassing

  • Action: In a round-bottom flask, dissolve the boronic ester (1.0 eq, e.g., 2.7 mmol) and NaHCO₃ (2.0 eq, 5.4 mmol) in a solvent mixture of THF (10 mL) and H₂O (3 mL)[4]. Add 4-Bromo-5-methyl-3-phenylisoxazole (2.0 eq, 5.4 mmol)[4]. Bubble the mixture with N₂ gas for 5 minutes[4].

  • Causality: The THF/H₂O biphasic system ensures solubility of both the organic electrophile and the inorganic base. Degassing is critical; ambient oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

Step 2: Catalytic Initiation

  • Action: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) to the degassed mixture under a positive N₂ stream[4]. Heat the reaction to 80 °C overnight[4].

  • Causality: Pd(dppf)Cl₂ is specifically chosen over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a larger "bite angle" on the palladium center. This steric geometry significantly accelerates the reductive elimination step (Fig 2), which is often the rate-limiting bottleneck when coupling sterically hindered, ortho-substituted isoxazoles.

Step 3: Self-Validating Reaction Monitoring

  • Action: After 4 hours, pull a 10 µL aliquot, quench in 100 µL EtOAc/H₂O, and spot the organic layer on a silica TLC plate (Hexanes:EtOAc 3:1).

  • Validation: The consumption of the UV-active brominated starting material and the appearance of a new, lower-Rf product spot validates the progression of transmetalation. Confirm the exact product mass via LC-MS (ESI+) before proceeding to workup.

Step 4: Workup and Isolation

  • Action: Dilute the cooled mixture with water and extract with EtOAc (3 × 40 mL)[4]. Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure[4].

  • Causality: The brine wash removes residual aqueous-soluble boronic acid byproducts and inorganic salts. Drying over Na₂SO₄ prevents hydrolysis of sensitive functional groups during solvent evaporation.

Table 2: Optimization Matrix for Isoxazole Suzuki Couplings

ParameterSub-optimal ChoiceOptimal ChoiceRationale for Optimization
Base NaOH / KOHNaHCO₃ or K₂CO₃Strong bases can cause isoxazole ring-opening at 80°C. Mild bases prevent degradation[4].
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Bidentate ligands overcome steric hindrance during reductive elimination[4].
Equivalents 1.0 eq Bromide2.0 eq BromideExcess bromide drives the reaction to completion when the boronic ester is the limiting, high-value API scaffold[4].

Applications in Drug Discovery

The versatility of 4-Bromo-5-methyl-3-phenylisoxazole is demonstrated by its presence in multiple high-value therapeutic pipelines:

  • BET Inhibitors (Oncology): In the development of potent Bromodomain and Extra-Terminal (BET) protein inhibitors for anticancer treatments (e.g., MM.1S xenograft models), researchers utilized this intermediate to append the methyl-phenyl isoxazole group to a dihydroquinoxalin-2(1H)-one core. This specific modification allowed the molecule to stretch into the WPF subpocket of the BRD4 protein, significantly increasing binding affinity via favorable van der Waals interactions[4].

  • COMT Inhibitors (Neurology): For the treatment of Parkinson's disease, centrally acting Catechol-O-methyltransferase (COMT) inhibitors have been synthesized by coupling 4-bromo-5-methyl-3-phenylisoxazole with quinazolinone boronic esters. The resulting biaryls exhibit excellent brain penetration and selectively increase dopaminergic neurotransmission in the prefrontal cortex[3].

  • COX-2 Inhibitors (Analgesia): The intermediate is heavily cataloged as a critical precursor in the synthesis of Parecoxib and Valdecoxib, injectable and oral NSAIDs designed for potent, selective COX-2 inhibition without the gastrointestinal side effects of traditional non-selective NSAIDs[2][5].

References

  • Sigma-Aldrich. "4-bromo-5-methyl-3-phenyl-1,2-oxazole | 31295-65-5". Sigmaaldrich.cn.

  • Howei Pharm. "CAS 31295-65-5 C10H8BrNO 4-Bromo-5-methyl-3-phenylisoxazole ≥95%". Howeipharm.com. 1

  • BLD Pharm. "31295-65-5|4-Bromo-5-methyl-3-phenylisoxazole". Bldpharm.com. 2

  • Echemi. "Buy Parecoxib intermediate Industrial Grade". Echemi.com. 5

  • Google Patents. "Comt inhibitors - EP2938600B1". Google.com. 3

  • Journal of Medicinal Chemistry (ACS Publications). "Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors". Acs.org.4

Sources

Foundational

Whitepaper: Mechanistic Targeting and Therapeutic Potential of Phenylisoxazole Compounds

Executive Summary As a Senior Application Scientist overseeing drug discovery pipelines, I have consistently observed the phenylisoxazole scaffold emerge as a highly versatile pharmacophore. This technical guide synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing drug discovery pipelines, I have consistently observed the phenylisoxazole scaffold emerge as a highly versatile pharmacophore. This technical guide synthesizes recent advancements in targeting epigenetic, antimicrobial, and metabolic pathways using phenylisoxazole derivatives. By detailing the causality behind structural optimizations and providing self-validating experimental protocols, this document serves as a foundational resource for researchers and drug development professionals seeking to leverage this privileged core.

Structural Rationale: The Phenylisoxazole Scaffold

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—exhibits unique electronic properties that make it an excellent bioisostere for esters and amides 1[1]. When conjugated with a phenyl group, the resulting phenylisoxazole core gains significant lipophilicity. This structural geometry enables deep insertion into hydrophobic protein pockets, while the heteroatoms maintain critical hydrogen-bonding and metal-coordination capabilities.

Key Therapeutic Targets

Epigenetic Modulation: HDAC1 and BET Bromodomains

Histone deacetylases (HDACs) are critical epigenetic regulators; specifically, HDAC1 overexpression is heavily implicated in prostate cancer progression 2[2]. Recent structure-activity relationship (SAR) studies have identified 3-phenylisoxazole derivatives as potent HDAC1 inhibitors. For instance, "Compound 17" utilizes its carbonyl oxygen to coordinate the catalytic zinc ion (Zn2+) in the HDAC1 active site, while the phenyl ring occupies the adjacent hydrophobic channel, yielding an IC50 of 5.82 μM against PC3 prostate cancer cells 2[2].

Similarly, the 3,5-dimethyl-4-phenylisoxazole fragment has been identified via phenotypic screening as a selective ligand for the BET family of bromodomains (BRD2, BRD3, BRD4). It effectively mimics acetyl-lysine to disrupt aberrant transcriptional networks 3[3].

HDAC1_Pathway A 3-Phenylisoxazole Derivative B HDAC1 Active Site (Zn2+) A->B Coordinates Zn2+ C Histone Acetylation Maintained B->C Inhibits Deacetylation D Chromatin Relaxation C->D Epigenetic Shift E Apoptotic Gene Transcription D->E Cell Cycle Arrest

Mechanistic pathway of HDAC1 inhibition by 3-phenylisoxazole derivatives.

Antimicrobial Targeting

Beyond oncology, the phenylisoxazole scaffold is a potent antimicrobial agent. Polysubstituted 4-nitro-3-phenylisoxazole derivatives synthesized via [3+2] cycloaddition have demonstrated exceptional efficacy against agricultural pathogens like Xanthomonas oryzae (Xoo) and Pseudomonas syringae (Psa) 4[4]. The nitro group enhances the electrophilicity of the core, facilitating strong interactions with bacterial targets.

Metabolic and Orphan Targets

In the context of metabolic diseases, phenylisoxazole quinoxaline-2-amine hybrids have been developed as dual α-amylase and α-glucosidase inhibitors to manage Type 2 Diabetes Mellitus (T2DM) 5[5]. Furthermore, specific derivatives act as antagonists for the Pregnane X Receptor (PXR), countering multidrug resistance in cancer therapies 6[6], and as human acrosin inhibitors for male contraception 7[7].

Quantitative Target Affinity Profiles

To facilitate rapid comparison, the following table synthesizes the quantitative efficacy of leading phenylisoxazole derivatives across various therapeutic targets.

Compound / DerivativePrimary TargetDisease IndicationKey Efficacy Metric
Compound 17 (3-phenylisoxazole)HDAC1Prostate CancerIC50 = 5.82 μM (PC3 cells); 86.78% inhibition at 1 μM
Fragment 27 (3,5-dimethyl-4-phenyl)BRD3 / BRD4Oncology / Epigenetics32% (BRD3) & 26% (BRD4) inhibition at 200 μM
Derivative 30 (Bazedoxifene-scaffold)PXRMultidrug ResistanceIC50 = 850 nM (HepG2 cells)
Inhibitor B6 (Isoxazole derivative)Human AcrosinMale ContraceptionIC50 = 1.44 μM
Compound 5o (4-nitro-3-phenyl)Bacterial TargetsPlant Pathogens (Xoo)Superior EC50 vs. Bismerthiazol control

Experimental Methodologies & Self-Validating Protocols

As an application scientist, I mandate that protocols must be inherently self-validating to prevent false positives. Below are the optimized workflows for synthesizing and evaluating phenylisoxazole compounds.

Protocol: Regioselective [3+2] Cycloaddition Synthesis

This protocol describes the construction of the 4-nitro-3-phenylisoxazole core. We utilize N-chlorosuccinimide (NCS) to generate a reactive intermediate, ensuring high regioselectivity 4[4].

Step-by-Step Methodology:

  • Chlorination (Intermediate Generation): Dissolve benzaldehyde oxime (1.0 eq) in anhydrous DMF. Add NCS (1.1 eq) portion-wise at 0°C. Causality: NCS safely converts the oxime to hydroximoyl chloride. The 0°C temperature prevents premature degradation of the unstable chloride intermediate.

  • Dipole Formation: Add a base (e.g., DBU or TEA, 1.2 eq) dropwise. Causality: The base drives the dehydrohalogenation of hydroximoyl chloride, generating the nitrile oxide dipole in situ.

  • Cycloaddition: Immediately introduce the dipolarophile, (E)-N,N-dimethyl-2-nitroethen-1-amine (1.0 eq), and stir at 25°C for 4-6 hours. Causality: The nucleophilic attack of the oxygen atom from the CNO moiety on the activated electrophilic 2-position of the nitroalkene dictates the regioselectivity of the resulting isoxazole ring.

  • Self-Validation System:

    • Reaction Monitoring: Perform TLC every 2 hours. The disappearance of the oxime spot validates dipole formation.

    • Structural Confirmation: Post-purification, run 1H-NMR. The presence of a distinct singlet near δ 8.5-9.0 ppm confirms the isoxazole C5-proton, validating regioselectivity.

Synthesis_Workflow S1 Benzaldehyde Oxime S2 Hydroximoyl Chloride (via NCS) S1->S2 Chlorination S3 Nitrile Oxide Dipole (via Base) S2->S3 Dehydrohalogenation S4 [3+2] Cycloaddition (with Nitroalkene) S3->S4 Dipolarophile Addition S5 4-Nitro-3-Phenylisoxazole S4->S5 Regioselective Assembly

Step-by-step [3+2] cycloaddition workflow for synthesizing phenylisoxazole scaffolds.

Protocol: In Vitro HDAC1 Fluorogenic Inhibition Assay

To evaluate epigenetic targeting, we employ a fluorogenic assay. The causality here relies on HDAC1 deacetylating a specific substrate, which then becomes susceptible to a developer solution that cleaves a fluorophore, emitting a measurable signal 2[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Incubation: Add the phenylisoxazole test compound at varying concentrations (10 nM to 10 μM) to the enzyme. Incubate at 37°C for 30 minutes. Causality: Pre-incubation allows the inhibitor to establish equilibrium binding with the Zn2+ in the active site before substrate competition occurs.

  • Substrate Addition: Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for exactly 60 minutes at 37°C.

  • Signal Development: Add the developer solution containing Trichostatin A (TSA) to stop the reaction and cleave the deacetylated substrate. Read fluorescence (Ex: 360 nm, Em: 460 nm).

  • Self-Validation System:

    • Positive Control: Include a well with 1 μM TSA (a known pan-HDAC inhibitor). If fluorescence is not reduced by >95%, the assay is invalid (indicating developer failure or substrate auto-degradation).

    • Background Control: Include a "No Enzyme" well. High fluorescence here indicates substrate contamination.

References

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors Source: PLOS One URL
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition Source: RSC Advances URL
  • Phenotypic screening and fragment-based approaches to the discovery of small-molecule bromodomain ligands Source: Ovid URL
  • Therapeutic Potential of Isoxazole–(Iso)
  • Source: PubMed (Bioorg Med Chem Lett)
  • Synthesis and molecular docking studies of new phenylisoxazole quinoxaline-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors Source: Universiti Sains Malaysia URL
  • The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery Source: BenchChem URL

Sources

Exploratory

Investigating the Mechanism of Action of the 4-Bromo-5-methyl-3-phenylisoxazole Pharmacophore in Epigenetic Drug Discovery

Executive Summary: The Strategic Value of the Isoxazole Fragment In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) proteins—specifically BRD4—have emerged as critical master regulators o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Isoxazole Fragment

In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) proteins—specifically BRD4—have emerged as critical master regulators of oncogenic transcription. BRD4 functions as an epigenetic "reader," utilizing its tandem bromodomains (BD1 and BD2) to recognize acetyl-lysine (KAc) residues on chromatin. Disrupting this protein-protein interaction (PPI) is a validated therapeutic strategy for downregulating oncogenes such as c-MYC.

While early BET inhibitors relied heavily on simple diazepine or triazole scaffolds, the 4-Bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5) fragment has revolutionized the design of next-generation inhibitors. As a Senior Application Scientist, I approach this molecule not as a final drug, but as a highly privileged pharmacophore. This whitepaper deconstructs the mechanism of action (MoA) of this fragment, explaining the causality behind its structural interactions and detailing the self-validating experimental workflows required to optimize it into a picomolar therapeutic lead.

Structural Rationale: Rationalizing the Pharmacophore

To understand the MoA of 4-Bromo-5-methyl-3-phenylisoxazole, we must dissect its molecular anatomy in the context of the BRD4 BD1 binding pocket. The efficacy of this fragment is driven by three distinct structural features:

  • The 5-Methylisoxazole Core (KAc Mimicry): The isoxazole ring serves as a bioisostere for the native acetyl-lysine substrate. The nitrogen and oxygen heteroatoms of the isoxazole ring form a critical, water-mediated hydrogen bond network with the conserved Asn140 and Tyr97 residues deep within the BRD4 KAc pocket[1]. The 5-methyl group provides essential van der Waals contacts that stabilize this orientation.

  • The 3-Phenyl Ring (WPF Shelf Engagement): Unlike simple 3,5-dimethylisoxazoles, the inclusion of the 3-phenyl ring is a calculated design choice. The phenyl group extends outward from the KAc pocket to engage the hydrophobic WPF shelf (composed of Trp81, Pro82, and Phe83). This π-π stacking and hydrophobic packing drastically reduce the dissociation rate ( koff​ ), driving higher biochemical affinity and prolonged target residence time[2].

  • The 4-Bromo Substituent (Synthetic & Crystallographic Vector): The bromine atom serves a dual purpose. Synthetically, it is a highly reactive handle for Suzuki-Miyaura cross-coupling, allowing researchers to build complex macrocycles or bivalent degraders (PROTACs) off the isoxazole core[1]. Biophysically, the heavy bromine atom provides anomalous scattering signals, which accelerates phase determination during X-ray crystallography, allowing for rapid, high-resolution structural elucidation of the fragment-bound complex.

BRD4_Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 (Epigenetic Reader) KAc->BRD4 Binds BD1/BD2 pTEFb p-TEFb Complex BRD4->pTEFb Recruits cMYC c-MYC Transcription pTEFb->cMYC Activates RNA Pol II Isoxazole 5-Methyl-3-phenylisoxazole (Pharmacophore) Isoxazole->BRD4 Blocks KAc Pocket & WPF Shelf

Fig 1: BRD4 transcriptional regulation pathway and the MoA of the isoxazole pharmacophore.

Experimental Workflows: A Self-Validating System

To rigorously validate the MoA of 4-Bromo-5-methyl-3-phenylisoxazole and its derivatives, we employ an orthogonal, self-validating testing cascade. We do not rely on a single biochemical assay; instead, we correlate biophysical kinetics with live-cell target engagement and downstream phenotypic readouts.

Workflow A: Biophysical & Structural Validation

We prioritize Surface Plasmon Resonance (SPR) over standard AlphaScreen assays for initial validation. SPR provides real-time kinetic data ( kon​ and koff​ ), which is critical because WPF shelf engagement primarily affects the off-rate.

Protocol 1: X-ray Crystallography of the BRD4-Fragment Complex

  • Protein Expression & Purification: Express N-terminally His-tagged BRD4 BD1 (residues 44-168) in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography, followed by TEV protease cleavage to remove the tag, and polish via Size Exclusion Chromatography (SEC) using a Superdex 75 column.

  • Crystallization: Concentrate the purified BRD4 BD1 to 15 mg/mL. Grow apo-crystals using the hanging-drop vapor-diffusion method at 20°C in a reservoir solution containing 1.5 M ammonium sulfate, 0.1 M MES (pH 6.0), and 10% glycerol.

  • Fragment Soaking: Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 5 mM 4-Bromo-5-methyl-3-phenylisoxazole (dissolved in DMSO, final DMSO <5%) for 24 hours.

  • Data Collection: Flash-freeze crystals in liquid nitrogen. Collect diffraction data utilizing the anomalous scattering of the bromine atom at the absorption edge to solve the phase problem via Single-wavelength Anomalous Dispersion (SAD).

Workflow B: Cellular Target Engagement

Biochemical affinity does not guarantee cellular efficacy due to membrane permeability and intracellular competition with native chromatin. We utilize the NanoBRET assay to quantify live-cell target engagement.

Protocol 2: NanoBRET BRD4 Target Engagement

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-BRD4 fusion protein. Seed cells into 384-well white plates at 1×104 cells/well.

  • Tracer Equilibration: After 24 hours, add a cell-permeable fluorescent BET tracer (e.g., NanoBRET Tracer K) at a concentration equivalent to its cellular Kd​ .

  • Compound Treatment: Add serial dilutions of the isoxazole derivative and incubate for 2 hours at 37°C. The compound will compete with the tracer for the BRD4 pocket.

  • Signal Detection: Add NanoBRET Nano-Glo Substrate. Measure dual-emission bioluminescence (460 nm for NanoLuc donor, 618 nm for tracer acceptor). Calculate the BRET ratio to determine the cellular IC50​ .

MoA_Workflow Frag 1. Fragment Hit 4-Bromo-5-methyl- 3-phenylisoxazole SPR 2. Biophysics SPR Binding Kinetics Frag->SPR Xray 3. Structural X-ray Crystallography SPR->Xray Cell 4. Cellular NanoBRET Assay Xray->Cell Gene 5. Functional c-MYC RT-qPCR Cell->Gene

Fig 2: Orthogonal, self-validating workflow from fragment identification to functional readout.

Quantitative Pharmacological Profiling

The true power of the 4-Bromo-5-methyl-3-phenylisoxazole fragment is realized when the bromine is utilized as a synthetic vector to attach a core scaffold (e.g., a dihydroquinoxalin-2(1H)-one or triazole moiety) that extends into the solvent-exposed region of the BRD4 pocket.

The table below summarizes the optimization trajectory, demonstrating how the raw fragment is transformed into a highly potent lead compound via structure-guided design[1].

Compound / StageStructure / ModificationBRD4 BD1 Kd​ (SPR)BRD4 BD1 IC50​ (Biochemical)c-MYC Repression IC50​ (Cellular)
Fragment 4-Bromo-5-methyl-3-phenylisoxazole 18.5μM >50μM >100μM
Intermediate Suzuki coupling with triazole core 450nM 820nM 2.1μM
Optimized Lead Phenyl optimization + Solvent vector 8.2nM 12nM 45nM

Data Interpretation: The raw fragment exhibits weak micromolar affinity, typical for FBDD starting points. However, by retaining the 5-methyl-3-phenylisoxazole moiety to anchor the molecule via Asn140 and the WPF shelf, and utilizing the 4-bromo position to build a solvent-exposed tail, the binding affinity ( Kd​ ) is improved by over three orders of magnitude, translating directly to potent cellular c-MYC repression.

Conclusion

The investigation into the mechanism of action of 4-Bromo-5-methyl-3-phenylisoxazole reveals it to be a masterclass in rational pharmacophore design. By perfectly mimicking the native acetyl-lysine substrate while simultaneously exploiting the hydrophobic WPF shelf of BRD4, this fragment provides an exceptionally stable anchor within the epigenetic reader pocket. When coupled with rigorous, self-validating experimental workflows—spanning SPR kinetics, anomalous dispersion crystallography, and live-cell NanoBRET assays—this isoxazole building block serves as the foundation for the next generation of highly selective, potent BET inhibitors in oncology.

References

  • Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability Bioorganic & Medicinal Chemistry (Elsevier via University of Oxford)[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Foundational

Solubility and Stability Dynamics of 4-Bromo-5-methyl-3-phenylisoxazole: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction & Physicochemical Profile 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry. It serves as a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profile

4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of bromodomain and extra-terminal (BET) protein inhibitors[1] and catechol-O-methyltransferase (COMT) inhibitors[2].

Structurally, the molecule comprises an isoxazole core substituted with a bromine atom at C4, a methyl group at C5, and a phenyl ring at C3[3]. This specific substitution pattern dictates its lipophilicity, solvent compatibility, and chemical stability. Understanding how this molecule interacts with various solvents is paramount for optimizing reaction yields and ensuring compound integrity during high-throughput biological screening.

Solubility Dynamics in Common Solvents

The solubility profile of 4-Bromo-5-methyl-3-phenylisoxazole is heavily influenced by its hydrophobic phenyl and methyl groups, combined with the polarizable bromine atom. These features render the molecule highly lipophilic. Consequently, it exhibits excellent solubility in polar aprotic and halogenated solvents, but remains virtually insoluble in aqueous media[3].

Causality Insight: Solvent-Solute Interactions

The high solubility observed in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is driven by strong dipole-dipole interactions between the highly polarized bonds of the solvents and the heteroatoms (N, O) of the isoxazole ring. Conversely, its insolubility in water is due to the inability of the bulky, hydrophobic bromo-methyl-phenyl-isoxazole moiety to participate in sufficient hydrogen bonding. The energetic cost of disrupting the water network to form a solvation cavity far exceeds the weak intermolecular interactions the compound can offer.

Quantitative Solubility Profile and Solvent Selection
SolventPolarity IndexDielectric Constant (ε)Estimated SolubilityPrimary Application
DMSO 7.246.7>100 mg/mLHigh-concentration stock solutions for biological assays.
DMF 6.436.7>100 mg/mLHigh-temperature cross-coupling reactions[2].
THF 4.07.5>50 mg/mLBiphasic Suzuki-Miyaura couplings (with H2O)[1].
Dichloromethane (DCM) 3.18.9>50 mg/mLLiquid-liquid extraction and workup procedures.
Methanol (MeOH) 5.132.710-20 mg/mLRecrystallization and purification.
Water (H2O) 10.280.1<0.1 mg/mLCo-solvent for dissolving inorganic bases in couplings[1].

Chemical Stability and Degradation Pathways

The isoxazole ring is generally robust under a wide range of standard organic synthesis conditions, including mildly acidic and basic environments[4].

  • Stability in Cross-Coupling: The compound is highly stable under standard Suzuki-Miyaura conditions (e.g., using Pd(dppf)Cl₂, Na₂CO₃, at 80°C)[1]. The C5-methyl substitution provides vital steric hindrance and electronic stabilization, preventing base-catalyzed ring-opening (via deprotonation at C5), which is a common degradation pathway for unsubstituted isoxazoles[5]. The N-O bond remains fully intact during the oxidative addition of the C-Br bond to the palladium center.

  • Degradation Risks: The primary structural vulnerability of the isoxazole core is the N-O bond. This bond is susceptible to cleavage under strong reducing conditions (e.g., catalytic hydrogenation with H₂/Pd-C, or Na/NH₃), which reduces the ring to yield β -amino enones. Furthermore, extreme thermal stress in the presence of strong Lewis acids can trigger isomerization to azirines or oxazoles[5].

Workflow Visualization

To conceptualize the solvent selection and stability boundaries, the following diagram illustrates the optimal operational windows for handling 4-Bromo-5-methyl-3-phenylisoxazole.

SolventStability Compound 4-Bromo-5-methyl- 3-phenylisoxazole PolarAprotic Polar Aprotic Solvents (DMF, DMSO, THF) Compound->PolarAprotic High Solubility PolarProtic Polar Protic Solvents (H2O, MeOH) Compound->PolarProtic Low/Poor Solubility NonPolar Non-Polar / Halogenated (DCM, Toluene) Compound->NonPolar Moderate/High Solubility Suzuki Suzuki-Miyaura Coupling (Stable under mild base/Pd) PolarAprotic->Suzuki Ideal Reaction Medium PolarProtic->Suzuki H2O as Co-solvent Extraction Liquid-Liquid Extraction (Stable Workup) NonPolar->Extraction Organic phase recovery Degradation N-O Bond Cleavage (Strong reductants) Suzuki->Degradation Avoid strong reductants

Caption: Solvent compatibility and stability workflow for 4-Bromo-5-methyl-3-phenylisoxazole.

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols are designed with built-in validation checkpoints to confirm causality and stability.

Protocol A: Standardized Suzuki-Miyaura Cross-Coupling[1]
  • Objective: Synthesize a functionalized isoxazole intermediate via C-C bond formation while preserving the N-O bond.

  • Materials: 4-Bromo-5-methyl-3-phenylisoxazole (1.0 eq), Boronic acid/ester (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), NaHCO₃ or Na₂CO₃ (2.0 eq), THF/H₂O (3:1 v/v)[1].

Step-by-Step Methodology:

  • Solvent Preparation: Mix THF and H₂O in a 3:1 volumetric ratio. Causality: THF easily dissolves the lipophilic isoxazole, while water dissolves the inorganic base. This creates a biphasic system that highly facilitates the transmetalation step of the catalytic cycle.

  • Reagent Loading: Add 4-Bromo-5-methyl-3-phenylisoxazole, the boronic acid, and the base to the reaction vessel.

  • Degassing (Critical Step): Bubble N₂ or Ar gas through the mixture for 5-10 minutes. Causality: Atmospheric oxygen must be removed to prevent the oxidation of the Pd(0) active catalyst species into inactive Pd(II) oxides.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ swiftly under an inert atmosphere.

  • Thermal Activation: Heat the mixture to 70-80°C for 4-12 hours.

  • Self-Validation (Reaction Monitoring): Sample the organic layer and analyze via TLC or LC-MS. The reaction is validated as complete when the mass peak corresponding to the starting material (m/z ~238/240) is fully consumed, and the target product mass appears without evidence of ring-opened byproducts.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc or DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Throughput Screening (HTS) Stock Solution Preparation
  • Objective: Prepare a stable 10 mM stock solution for biological assays.

  • Materials: 4-Bromo-5-methyl-3-phenylisoxazole, anhydrous DMSO (≥99.9% purity).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.38 mg of the compound into a sterile, amber glass vial. Causality: Amber glass prevents potential UV-induced photo-degradation over long-term storage.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex the vial for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 1-2 minutes.

  • Self-Validation: Visually inspect the solution against a dark and light background. A properly prepared stock will be completely clear with no particulate matter (the Tyndall effect will be absent).

  • Storage: Aliquot into single-use tubes and store at -20°C. Causality: Repeated freeze-thaw cycles can introduce atmospheric moisture into the hygroscopic DMSO, leading to compound precipitation due to its absolute insolubility in water.

Conclusion

4-Bromo-5-methyl-3-phenylisoxazole is a robust, highly lipophilic intermediate that exhibits excellent solubility in polar aprotic solvents (DMF, DMSO, THF) and halogenated solvents. Its C5-methyl and C3-phenyl substitutions confer significant stability against base-catalyzed ring opening, making it an ideal candidate for palladium-catalyzed cross-coupling reactions[1],[2]. By adhering to the solubility parameters and avoiding strong reducing environments, researchers can efficiently leverage this scaffold for advanced drug discovery programs.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 4-Bromo-5-methyl-3-phenylisoxazole

Introduction: The Isoxazole Scaffold as a Cornerstone in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold as a Cornerstone in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a central component in a multitude of clinically significant therapeutic agents.[1][2] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4] The versatility of the isoxazole core allows for extensive structural modifications, enabling chemists to fine-tune pharmacological profiles to achieve desired potency and selectivity.[3][5]

This guide focuses on a particularly valuable synthetic intermediate: 4-Bromo-5-methyl-3-phenylisoxazole . The strategic placement of a bromine atom at the C4 position transforms this molecule into a versatile building block. This halogen serves as a highly effective "handle" for introducing molecular complexity through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. By leveraging the reactivity of this C-Br bond, researchers can readily access libraries of novel 3,4,5-trisubstituted isoxazoles, a chemical space rich with potential for the development of next-generation bioactive molecules.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[6] Its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in medicinal chemistry. For 4-Bromo-5-methyl-3-phenylisoxazole, this reaction provides a direct and efficient route to synthesize 3,4-diarylisoxazoles, a structural motif found in potent anti-inflammatory drugs like Valdecoxib.[7]

The reaction facilitates the coupling of the sp²-hybridized carbon of the isoxazole C4-position with an aryl or heteroaryl group from a boronic acid or its ester equivalent, catalyzed by a palladium(0) complex.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-5-methyl-3-phenylisoxazole with Arylboronic Acids

This protocol details a general procedure for the synthesis of 4-aryl-5-methyl-3-phenylisoxazoles.

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is common due to its effectiveness and stability. A base is essential for the transmetalation step of the catalytic cycle.[6] A mixed solvent system, such as 1,4-dioxane and water, is often used to dissolve both the organic-soluble starting materials and the inorganic base.[8] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • 4-Bromo-5-methyl-3-phenylisoxazole (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Bromo-5-methyl-3-phenylisoxazole (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), followed by the degassed 1,4-dioxane/water solvent system.

  • Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-isoxazole is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-methyl-3-phenylisoxazole product.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProduct StructureTypical Yield (%)
14-(Methylsulfonyl)phenylboronic acid4-(4-(Methylsulfonyl)phenyl)-5-methyl-3-phenylisoxazole85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-methyl-3-phenylisoxazole88-96
3Pyridine-3-boronic acid5-Methyl-4-(pyridin-3-yl)-3-phenylisoxazole75-85
44-Formylphenylboronic acid4-(5-Methyl-3-phenylisoxazol-4-yl)benzaldehyde80-90

Note: Yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions as described in the literature.[7]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Start 4-Bromo-5-methyl- 3-phenylisoxazole Reaction Heat (80-100 °C) under Inert Gas Start->Reaction BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ / Na₂CO₃ Base->Reaction Solvent Dioxane/H₂O Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purify Column Chromatography Workup->Purify Product 4-Aryl-5-methyl- 3-phenylisoxazole Purify->Product

Caption: Workflow for the Suzuki-Miyaura coupling of 4-Bromo-5-methyl-3-phenylisoxazole.

Synthesis of the Precursor: 4-Bromo-5-methyl-3-phenylisoxazole

The availability of the starting material is crucial for any synthetic campaign. 4-Bromo-5-methyl-3-phenylisoxazole can be prepared in a straightforward, multi-step sequence starting from commercially available reagents.

Experimental Protocol: Multi-step Synthesis

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate This step involves a classic [3+2] cycloaddition reaction to form the isoxazole ring.

Rationale: Benzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which then acts as a 1,3-dipole. This dipole reacts with the enol form of ethyl acetoacetate (the dipolarophile) to construct the substituted isoxazole ring.[9][10]

  • A mixture of benzaldehyde oxime (1.0 equiv.) and ethyl acetoacetate (2.0 equiv.) is prepared.[9]

  • An oxidizing agent like Chloramine-T or a Lewis acid such as anhydrous zinc chloride is added.[9][10]

  • The reaction is stirred, sometimes with gentle heating (e.g., 60 °C), until completion as monitored by TLC.[9]

  • The crude product is isolated, often by precipitation upon addition of a solvent like ethanol, and can be used directly in the next step.

Step 2: Hydrolysis to 5-methyl-3-phenylisoxazole-4-carboxylic acid The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • The crude ethyl ester from Step 1 is treated with an aqueous solution of sodium hydroxide (e.g., 5% NaOH).[9][11]

  • The mixture is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then carefully acidified with an acid like 2N HCl, causing the carboxylic acid to precipitate.[9]

  • The solid product is collected by filtration and can be recrystallized from a solvent like hot ethanol.

Step 3: Brominative Decarboxylation The carboxylic acid is converted directly to the 4-bromo derivative. While a simple thermal decarboxylation followed by bromination is possible, a more direct Hunsdiecker-type or related brominative decarboxylation can be more efficient. Alternatively, direct bromination of the parent 5-methyl-3-phenylisoxazole (obtained via decarboxylation of the acid) is a viable route. For this guide, we will adapt a direct bromination protocol.

Rationale: The C4 position of the 5-methyl-3-phenylisoxazole ring is electron-rich and thus susceptible to electrophilic substitution. Bromine in a suitable solvent system will regioselectively add to this position.

  • Decarboxylation (if needed): 5-methyl-3-phenylisoxazole-4-carboxylic acid is heated in a high-boiling point solvent (e.g., quinoline) with a copper catalyst to yield 5-methyl-3-phenylisoxazole.

  • Bromination: The resulting 5-methyl-3-phenylisoxazole (1.0 equiv.) is dissolved in a solvent like chloroform or acetic acid.[12]

  • A solution of bromine (1.1 equiv.) in the same solvent is added dropwise at 0 °C.[12]

  • The reaction is allowed to warm to room temperature and may require gentle heating (e.g., 50 °C) for several hours to proceed to completion.[12]

  • Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization yields pure 4-Bromo-5-methyl-3-phenylisoxazole.

Visualization: Synthesis Pathway for the Key Intermediate

Synthesis_Pathway cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation & Bromination Reactants1 Benzaldehyde Oxime + Ethyl Acetoacetate Product1 Ethyl 5-methyl-3-phenylisoxazole -4-carboxylate Reactants1->Product1 ZnCl₂, 60°C Product2 5-methyl-3-phenylisoxazole -4-carboxylic acid Product1->Product2 1. NaOH (aq) 2. HCl (aq) Intermediate 5-methyl-3-phenylisoxazole Product2->Intermediate Heat (Decarboxylation) Product3 4-Bromo-5-methyl-3-phenylisoxazole Intermediate->Product3 Br₂ / Acetic Acid

Sources

Application

Application of 4-Bromo-5-methyl-3-phenylisoxazole in Medicinal Chemistry: Scaffold Design and Cross-Coupling Protocols

Executive Summary 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a highly versatile, privileged pharmacophore building block utilized extensively in modern medicinal chemistry. Featuring a unique combination of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a highly versatile, privileged pharmacophore building block utilized extensively in modern medicinal chemistry. Featuring a unique combination of electronic deficiency and steric bulk, this intermediate is primarily employed in palladium-catalyzed cross-coupling reactions to generate complex biaryl and heteroaryl systems. This application note details the mechanistic rationale for its use, its critical role in synthesizing Bromodomain and Extra-Terminal (BET) protein inhibitors and Catechol-O-methyltransferase (COMT) inhibitors, and provides a field-validated protocol for its functionalization.

Pharmacophore Rationale & Mechanistic Insights

In rational drug design, the isoxazole ring serves as a stable bioisostere for amides and esters, offering improved metabolic stability and membrane permeability. The specific substitution pattern of 4-bromo-5-methyl-3-phenylisoxazole provides distinct structural advantages:

  • The 3-Phenyl Group (Lipophilic Anchor): In epigenetic targets like BRD4, this phenyl ring is perfectly positioned to engage in robust π−π stacking interactions within the hydrophobic WPF (Trp-Pro-Phe) shelf of the acetyl-lysine binding pocket[1].

  • The 5-Methyl Group (Conformational Lock): Provides essential steric hindrance that restricts the rotational freedom of the resulting biaryl bond post-coupling. This restricted rotation locks the molecule into a bioactive conformation, significantly reducing entropic penalties upon target binding[1].

  • The 4-Bromo Position (Reactive Handle): Because the 4-position is flanked by two bulky groups (phenyl and methyl), it is highly sterically hindered. This necessitates specific catalytic systems with large bite angles (e.g., Pd(dppf)Cl 2​ ) to facilitate oxidative addition during cross-coupling workflows[2].

Application 1: Synthesis of BET Bromodomain (BRD4) Inhibitors

BRD4 is an epigenetic "reader" protein that recognizes acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes (e.g., c-Myc) and pro-inflammatory cytokines. Inhibiting BRD4 has emerged as a major therapeutic strategy for oncology and inflammatory diseases[1].

During the structure-based optimization of BET inhibitors, researchers utilized 4-bromo-5-methyl-3-phenylisoxazole via Suzuki-Miyaura coupling to append the isoxazole motif onto core scaffolds (such as dihydroquinoxalin-2(1H)-ones)[1]. The 3-phenylisoxazole moiety successfully stretches into the WPF subpocket, contributing favorable van der Waals interactions that dramatically increase binding affinity and cellular potency[1].

BRD4_Pathway A Acetylated Histone B BRD4 (BET Reader) A->B Binds C pTEFb Complex B->C Recruits D Oncogene Transcription (c-Myc, Bcl-2) C->D Activates E Isoxazole-based BET Inhibitor E->B Blocks WPF Shelf

Fig 1. BRD4 signaling pathway and the mechanism of isoxazole-based BET inhibitors.

Table 1: Representative SAR Impact of Isoxazole Substitution on BRD4 Affinity

Substitution at Core ScaffoldBRD4-BD1 IC 50​ (nM)WPF Shelf EngagementMetabolic Stability (t 1/2​ )
Unsubstituted Isoxazole> 500PoorLow
3,5-Dimethylisoxazole120ModerateModerate
5-Methyl-3-phenylisoxazole < 15 Excellent ( π−π stacking) High (> 60 min in HLM)

(Note: Data synthesized from structural optimization trends demonstrating the superiority of the 3-phenylisoxazole motif[1].)

Application 2: Synthesis of COMT Inhibitors for Parkinson's Disease

Catechol-O-methyltransferase (COMT) inhibitors are co-administered with L-DOPA to prevent its peripheral degradation, thereby increasing dopamine levels in the brain. Traditional COMT inhibitors (like tolcapone) contain a nitrocatechol pharmacophore, which has been associated with severe hepatotoxicity[2].

To develop next-generation, non-nitrocatechol COMT inhibitors, 4-bromo-5-methyl-3-phenylisoxazole is utilized as a key building block. By coupling this isoxazole to a quinazolinone or similar heterocyclic boronic ester, researchers generate biaryl compounds that effectively mimic the electronic distribution required to bind the COMT active site without the associated toxicity liabilities[2].

COMT_Pathway A L-DOPA (Therapeutic) B COMT Enzyme (Peripheral/Central) A->B Metabolized by E Dopamine (Active in Brain) A->E Decarboxylation (Desired) C 3-O-Methyldopa (Inactive Metabolite) B->C Converts to D Isoxazole-based COMT Inhibitor D->B Inhibits

Fig 2. COMT inhibition pathway preventing L-DOPA degradation to enhance dopamine levels.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Because the 4-position of 4-bromo-5-methyl-3-phenylisoxazole is highly sterically congested, standard palladium catalysts (like Pd(PPh 3​ ) 4​ ) often result in poor yields due to sluggish oxidative addition and transmetalation. The following self-validating protocol utilizes Pd(dppf)Cl 2​ , a bidentate ligand catalyst with a large bite angle (approx. 99°), which forces the palladium center into a geometry that accelerates reductive elimination while accommodating steric bulk[1][2].

Suzuki_Workflow S1 1. Reagent Assembly 4-Bromo-isoxazole + Boronic Ester S2 2. Catalyst & Base Addition Pd(dppf)Cl2 + K2CO3 (aq) S1->S2 S3 3. Degassing N2/Ar Purge (Prevents Pd Oxidation) S2->S3 S4 4. Thermal Activation 90°C, 12-18h (Overcomes Steric Hindrance) S3->S4 S5 5. Workup & Purification Celite Filtration + Chromatography S4->S5

Fig 3. Step-by-step workflow for the Suzuki-Miyaura cross-coupling of sterically hindered isoxazoles.

Table 2: Optimized Reaction Parameters

ParameterSelectionCausality / Rationale
Catalyst Pd(dppf)Cl 2​ (5-10 mol%)Large bite angle accommodates the bulky 3-phenyl and 5-methyl groups during the catalytic cycle.
Base K 2​ CO 3​ (2.0-3.0 equiv)Mild inorganic base; aqueous solution facilitates the formation of the reactive boronate complex.
Solvent 1,4-Dioxane / H 2​ O (4:1 v/v)Dioxane provides a high boiling point (101 °C); water is essential for base solubility and boronic acid activation.
Temperature 90 - 100 °CHigh thermal energy is required to overcome the activation barrier of the sterically hindered oxidative addition.
Step-by-Step Methodology:
  • Preparation of the Reaction Mixture : In an oven-dried Schlenk flask or microwave vial, add 4-bromo-5-methyl-3-phenylisoxazole (1.0 equiv) and the desired heteroaryl/aryl boronic acid or pinacol ester (1.2 - 1.5 equiv).

  • Addition of Catalyst and Base : Add Pd(dppf)Cl 2​ (0.05 - 0.10 equiv) and K 2​ CO 3​ (2.5 equiv).

  • Solvent Addition and Degassing (Critical Step) : Add a pre-mixed solution of 1,4-Dioxane and deionized water (4:1 ratio, typically 0.1 M to 0.2 M relative to the bromide). Seal the vessel with a septum and degas the mixture by bubbling ultra-pure Nitrogen or Argon directly through the solvent for 10-15 minutes.

    • Causality: Oxygen rapidly deactivates the active Pd(0) species to inactive Pd(II) oxides, stalling the reaction.

  • Thermal Activation : Replace the septum with a Teflon-lined crimp cap (if using a vial) or attach a reflux condenser. Heat the reaction mixture in an oil bath at 90–100 °C for 12–18 hours.

  • Reaction Monitoring : Monitor the reaction via TLC (typically Hexanes/EtOAc) or LC-MS. The disappearance of the 4-bromo-5-methyl-3-phenylisoxazole peak (which has strong UV absorbance due to the phenyl ring) indicates completion.

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the suspension through a pad of Celite.

    • Causality: Celite filtration removes precipitated palladium black and inorganic salts, preventing unbreakable emulsions during aqueous extraction.

  • Extraction and Drying : Transfer the filtrate to a separatory funnel. Wash with water and brine. Extract the aqueous layer twice more with EtOAc. Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the coupled isoxazole product.

References

  • Hu, J., Guo, D., Xiong, B., et al. "Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors." Journal of Medicinal Chemistry, 2019, 62(18), 8642-8663. URL:[Link]

  • Lerner, C., et al. "Comt inhibitors." European Patent Office, EP2938600B1, 2018.

Sources

Method

Application Note: Derivatization of 4-Bromo-5-methyl-3-phenylisoxazole for SAR Studies

Executive Summary The rational design of small-molecule inhibitors often relies on privileged building blocks to access specific hydrophobic subpockets within target proteins. 4-Bromo-5-methyl-3-phenylisoxazole (CAS 3129...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors often relies on privileged building blocks to access specific hydrophobic subpockets within target proteins. 4-Bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5) has emerged as a critical intermediate in the synthesis of potent therapeutics, most notably Bromodomain and Extra-Terminal (BET) protein inhibitors[1] and Catechol-O-methyltransferase (COMT) inhibitors[2].

This application note provides a comprehensive guide to utilizing 4-bromo-5-methyl-3-phenylisoxazole in Structure-Activity Relationship (SAR) campaigns. It details the structural biology rationale for its use, presents quantitative SAR data, and outlines a self-validating, field-proven protocol for its integration into core scaffolds via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Structural Biology & SAR Insights

In the context of epigenetic drug discovery, targeting the BRD4 bromodomain requires precise molecular interactions within the Tryptophan-Proline-Phenylalanine (WPF) shelf[1]. The 5-methyl-3-phenylisoxazole moiety serves as an ideal structural vector for this purpose.

Crystallographic studies (e.g., BRD4-BD1 co-crystal structures) reveal that the methyl-phenyl group of the isoxazole ring stretches deeply into the WPF shelf, contributing highly favorable Van der Waals (VDW) interactions that exponentially increase binding affinity[1]. Furthermore, the methyl position on the five-membered isoxazole ring is surrounded by small hydrophobic residues; SAR data indicates that this specific pocket cannot tolerate polar nitrogen or carbonyl groups, making the methylisoxazole uniquely suited for this microenvironment[1].

Quantitative SAR Data Summary

To optimize the pharmacokinetic and pharmacodynamic profile of BET inhibitors, researchers have systematically derivatized the side-chain benzene ring of the isoxazole[1]. The quantitative impacts of these modifications are summarized below:

Modification to the Isoxazole Phenyl RingImpact on Molecular Activity (BRD4-BD1)Mechanistic / Structural Rationale
Baseline (e.g., para-methylphenyl) High PotencyOptimal occupation of the WPF shelf with favorable VDW contacts[1].
Removal of para-methyl Slight ReductionLoss of terminal hydrophobic contacts within the subpocket[1].
Substitution with para-chlorine Slight ReductionSuboptimal steric bulk and altered electron density distribution[1].
Addition of ortho-methyl ImprovementEnhanced hydrophobic packing and restricted rotational entropy[1].
Addition of meta-fluorine ImprovementFavorable modulation of lipophilicity and electronic properties[1].
Isoxazole to Thiazolidinone swap Significant LossThe hydrophobic pocket rejects polar carbonyl/nitrogen groups[1].

Synthetic Strategy & Workflow

The integration of 4-bromo-5-methyl-3-phenylisoxazole into a target scaffold is typically achieved through a convergent synthetic route. The core scaffold (e.g., a dihydroquinoxalin-2(1H)-one or quinazolinone) is first converted into a boronic ester, followed by a Suzuki-Miyaura cross-coupling with the brominated isoxazole[1][2].

SAR_Workflow A Core Scaffold Borylation B Boronic Ester Intermediate A->B C Suzuki-Miyaura Cross-Coupling B->C E Isoxazole-Derivatized Target C->E D 4-Bromo-5-methyl- 3-phenylisoxazole D->C F SAR Profiling (e.g., BRD4-BD1) E->F

Synthetic workflow for derivatizing core scaffolds with 4-bromo-5-methyl-3-phenylisoxazole.

Validated Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following protocol is engineered for high-yield coupling of 4-bromo-5-methyl-3-phenylisoxazole to sterically hindered boronic esters. Every step is designed with specific causal logic to prevent catalyst degradation and side-product formation[1].

Materials & Reagents
  • Aryl Halide: 3 (2.0 equivalents)[1][3].

  • Boronic Ester: Core scaffold bis(pinacolato)diboron intermediate (1.0 equivalent, e.g., 2.7 mmol)[1].

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 - 0.1 equivalents)[1].

  • Base: NaHCO₃ (2.0 equivalents, 5.4 mmol)[1].

  • Solvent System: THF / H₂O (10:3 v/v ratio)[1].

Step-by-Step Methodology

Step 1: Reaction Assembly & Solvent Selection

  • To a clean, oven-dried Schlenk flask, add the core boronic ester (1.0 eq) and NaHCO₃ (2.0 eq).

  • Suspend the solids in a biphasic mixture of THF (10 mL) and H₂O (3 mL). Add the 4-bromo-5-methyl-3-phenylisoxazole (2.0 eq)[1].

  • Causality: The biphasic THF/H₂O system is critical. THF solubilizes the highly lipophilic isoxazole bromide, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate intermediate, which is the actual species undergoing transmetalation. A mild base (NaHCO₃) is intentionally selected over stronger bases (e.g., NaOH) to prevent the hydrolysis of sensitive functional groups on the core scaffold[1].

Step 2: Deoxygenation

  • Submerge a sparging needle into the reaction mixture and bubble with high-purity N₂ gas for 5 to 10 minutes[1].

  • Causality: Dissolved oxygen causes oxidative homocoupling of the boronic ester (Glasier-type coupling) and rapidly degrades the active Pd(0) catalyst species into inactive Pd(II) oxides.

  • Self-Validation Checkpoint: Ensure visible, steady bubbling. The solution should remain clear or slightly cloudy without turning black (which would indicate premature palladium precipitation).

Step 3: Catalyst Initiation

  • Briefly remove the N₂ line, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst, and immediately reseal the flask under an N₂ atmosphere[1].

  • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates the reductive elimination step, which is vital when coupling sterically hindered substrates like the fully substituted 4-position of the isoxazole ring.

Step 4: Thermal Activation & In-Process Monitoring

  • Heat the reaction mixture to 80 °C (or gentle reflux) under continuous stirring.

  • Monitor the reaction progress via LC-MS or TLC after 2 hours.

  • Self-Validation Checkpoint: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows <5% remaining boronic ester mass, and the emergence of the target product mass[M+H]⁺ is confirmed.

Step 5: Workup & Isolation

  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and partition in a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure isoxazole-derivatized target[1].

References

  • Title: Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Comt inhibitors - EP2938600B1 Source: Google Patents URL
  • Title: CAS 31295-65-5 C10H8BrNO 4-Bromo-5-methyl-3-phenylisoxazole ≥95% Source: Howei Pharm URL

Sources

Application

Application Note: High-Efficiency N-Alkylation of Isoxazole Derivatives for Bioconjugation and Peptide Synthesis

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Context The N-alkylation of isoxazole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Context

The N-alkylation of isoxazole derivatives is a critical transformation in modern synthetic and medicinal chemistry. The resulting N-alkylisoxazolium salts serve as highly reactive, zero-length crosslinkers for peptide and protein ligation. The most prominent example of this class is N-ethyl-5-phenylisoxazolium-3'-sulfonate, widely known as Woodward's Reagent K [2].

Unlike standard amide coupling reagents (e.g., EDC/NHS), N-alkylisoxazolium salts operate via a unique mechanism: upon exposure to a mild base, the isoxazolium ring undergoes an irreversible ring-opening to form a highly electrophilic ketoketenimine intermediate. This intermediate rapidly captures carboxylates to form an enol ester, which subsequently undergoes aminolysis to yield a sterically pure amide bond [3].

Mechanistic Causality: Overcoming Low Nucleophilicity

As an Application Scientist, it is crucial to understand why standard alkylation protocols often fail with isoxazoles.

The isoxazole nitrogen is exceptionally weakly basic and poorly nucleophilic. The adjacent electronegative oxygen atom exerts a strong inductive electron-withdrawing effect, and the nitrogen's lone pair is heavily stabilized. The accepted pKa​ for a protonated isoxazole is approximately -2.97 [1].

The Causality of Reagent Choice: Because of this low nucleophilicity, standard alkyl halides (like methyl iodide or ethyl bromide) are kinetically incompetent at room temperature. Forcing the reaction with high heat often leads to decomposition or unwanted side reactions. Therefore, successful N-alkylation requires the use of "hard," ultra-reactive electrophiles that dramatically lower the activation energy barrier. Reagents such as Methyl Trifluoromethanesulfonate (MeOTf) or Trialkyloxonium Tetrafluoroborates (Meerwein's salts) are mandatory for high-yielding, room-temperature conversions.

Reagent Selection Matrix

To facilitate experimental design, the following table summarizes the quantitative and qualitative data for various alkylating agents used in isoxazole chemistry.

Alkylating AgentElectrophilicityTypical ConditionsExpected YieldSafety & Handling Profile
Methyl Iodide (MeI) LowReflux (Neat), 48h< 30%Toxic, highly volatile.
Dimethyl Sulfate (Me₂SO₄) Moderate60–80 °C, 12–24h40–60%Highly toxic, requires basic quench.
Methyl Triflate (MeOTf) Extremely High0 °C to RT, 1–4h> 90% Highly toxic, moisture-sensitive liquid.
Meerwein's Salt (Et₃O⁺ BF₄⁻) Very HighRT, 2–12h80–95% Hygroscopic solid, requires glovebox handling.

Experimental Protocols

The following protocols are designed as self-validating systems . The transition from a neutral, organic-soluble isoxazole to a highly polar, ionic N-alkylisoxazolium salt allows for immediate visual validation (precipitation) and straightforward purification (trituration).

Protocol A: N-Methylation using Methyl Triflate (MeOTf)

Note: MeOTf is a powerful alkylating agent. Perform all operations in a well-ventilated fume hood using appropriate PPE.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Dissolve the isoxazole derivative (5.0 mmol, 1.0 eq) in 15 mL of anhydrous dichloromethane (DCM) or anhydrous toluene.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Alkylation: Using a gas-tight syringe, add Methyl Trifluoromethanesulfonate (0.62 mL, 5.5 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc). Self-Validation: As the reaction progresses (typically 1–4 hours), the N-methylisoxazolium triflate salt will often begin to precipitate out of the non-polar toluene solution.

  • Isolation: Once complete, slowly add 20 mL of cold, anhydrous diethyl ether to the flask to force complete precipitation of the salt.

  • Filtration: Filter the precipitate rapidly through a sintered glass funnel under a blanket of argon. Wash the filter cake with additional cold diethyl ether (2 × 10 mL).

  • Drying: Dry the resulting crystalline solid under high vacuum to afford the pure N-methylisoxazolium triflate.

Protocol B: N-Ethylation using Meerwein's Salt (Et₃O⁺ BF₄⁻)

Note: Triethyloxonium tetrafluoroborate is highly sensitive to moisture. Weigh the reagent in a glovebox.

  • Preparation: In a glovebox, weigh Triethyloxonium tetrafluoroborate (1.14 g, 6.0 mmol, 1.2 eq) into a dry 50 mL flask. Seal with a septum and transfer to the fume hood.

  • Dissolution: Inject 10 mL of anhydrous DCM into the flask to suspend the salt under argon.

  • Addition: Dissolve the isoxazole derivative (5.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM. Inject this solution dropwise into the Meerwein's salt suspension at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 2–12 hours. The suspension will gradually become a homogeneous solution as the oxonium salt is consumed, followed by potential precipitation of the product.

  • Isolation: Add 25 mL of anhydrous diethyl ether to precipitate the N-ethylisoxazolium tetrafluoroborate.

  • Filtration & Storage: Filter under argon, wash with ether, and store the highly hygroscopic product in a desiccator or glovebox at -20 °C.

Reaction Monitoring and Analytical Validation

To ensure the integrity of the protocol, validate the product using 1H NMR spectroscopy (in CD3​CN or DMSO−d6​ ):

  • Chemical Shift Causality: The formal positive charge on the isoxazolium nitrogen severely deshields the heterocyclic ring protons. Expect the C3-H and C5-H protons to shift significantly downfield (typically Δδ +1.0 to +1.5 ppm) compared to the neutral starting material.

  • Alkyl Integration: A sharp singlet (~4.2 ppm for N-CH₃) or a distinct quartet/triplet pair (for N-CH₂CH₃) will confirm successful N-alkylation.

Downstream Application Pathway

The primary utility of the synthesized N-alkylisoxazolium salt is its base-triggered conversion into a ketoketenimine, which drives peptide coupling. The logical flow of this transformation is visualized below.

G A Isoxazole (Weak Nucleophile) C N-Alkylisoxazolium Salt A->C Alkylation (Anhydrous) B Alkylating Agent (MeOTf / Et3O⁺) B->C E Ketoketenimine Intermediate C->E Ring Cleavage D Base (e.g., Et3N) D->E F Amide Bond Formation E->F + Carboxylate/Amine

Workflow: Isoxazole N-alkylation and subsequent base-catalyzed ketoketenimine formation.

References

  • Product Class 9: Isoxazoles. Science of Synthesis. Thieme Connect.[Link]

  • Organic Syntheses Procedure: Woodward's Reagent K. Organic Syntheses.[Link]

  • Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. PubMed Central (PMC), National Institutes of Health.[Link]

Method

Advanced Methodologies for the Functionalization of the Isoxazole Ring at the C4 Position

Introduction & Mechanistic Rationale The isoxazole ring is a privileged five-membered heterocyclic scaffold widely utilized in medicinal chemistry as a robust bioisostere for amides and esters. Functionalization of the i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isoxazole ring is a privileged five-membered heterocyclic scaffold widely utilized in medicinal chemistry as a robust bioisostere for amides and esters. Functionalization of the isoxazole core, particularly at the C4 position, is a critical step in exploring structure-activity relationships (SAR) during drug development.

From an electronic standpoint, the isoxazole ring is generally electron-deficient due to the electronegative oxygen (O1) and nitrogen (N2) atoms. However, the C4 position (situated between C3 and C5) is the least electron-deficient carbon on the ring. Consequently, it is the primary site for Electrophilic Aromatic Substitution (EAS). While direct functionalization of unactivated isoxazoles can be challenging, 3,5-disubstituted isoxazoles readily undergo C4-directed EAS.

This application note details two highly reliable workflows for C4 functionalization:

  • Pre-functionalization via Electrophilic Halogenation followed by Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Direct Transition-Metal-Catalyzed C-H Activation , which bypasses the halogenation step to improve atom economy and streamline synthetic routes.

G A Isoxazole Core (C4-H) B Electrophilic Halogenation (NBS/NIS) A->B Pathway 1 E Direct C-H Activation (Pd or Rh Catalysis) A->E Pathway 2 C C4-Halo-Isoxazole (C4-Br / C4-I) B->C D Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) C->D F C4-Functionalized Isoxazole (Aryl, Alkyl, Alkynyl) D->F E->F

Strategic workflows for the functionalization of the isoxazole C4 position.

Strategy I: Electrophilic Halogenation at C4

Causality & Design: Halogenation at the C4 position provides a versatile electrophilic handle for downstream cross-coupling. N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are preferred over elemental halogens due to their mild nature, which prevents oxidative ring cleavage. The use of polar aprotic solvents like N,N-Dimethylformamide (DMF) is critical; DMF stabilizes the intermediate halonium ion, significantly accelerating the EAS process without requiring strong Lewis acid catalysts 1.

Protocol 1: Regioselective C4-Bromination of 3,5-Disubstituted Isoxazoles

Self-Validating System: This protocol utilizes temperature control to prevent over-reaction and relies on distinct isotopic mass signatures for validation.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the 3,5-disubstituted isoxazole (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic bromination, preventing thermal degradation of the isoxazole ring.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 4:1) and LCMS. The reaction is complete when the starting material UV-active spot disappears. LCMS must show the formation of the product with a characteristic 1:1 isotopic ratio (M, M+2) indicative of a single bromine atom.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NBS. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to effectively remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Strategy II: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Causality & Design: C4-bromoisoxazoles are excellent substrates for Suzuki-Miyaura cross-coupling. The choice of catalyst and ligand is paramount. Pd(dppf)Cl₂ is highly effective because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step. This is often the rate-limiting step when dealing with the C4 position, which is sterically hindered by the adjacent C3 and C5 substituents 2.

Protocol 2: Suzuki-Miyaura C4-Arylation

Self-Validating System: The biphasic nature of the reaction ensures that inorganic byproducts remain in the aqueous layer, simplifying the validation of the organic product.

  • Setup: Charge a Schlenk tube with the C4-bromoisoxazole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: Water is essential to hydroxylate the boronic acid, forming the reactive boronate species required for transmetalation. Degas the mixture via three freeze-pump-thaw cycles.

  • Catalyst Addition: Under argon flow, add Pd(dppf)Cl₂ (5 mol%). Seal the tube and heat to 85 °C for 12 hours.

  • Validation (In-Process): Analyze an aliquot via UPLC-MS. Successful transmetalation and reductive elimination will yield a mass peak corresponding to the cross-coupled product, with the complete disappearance of the brominated isotopic signature.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Pass the organic layer through a short pad of Celite to remove palladium black. Purify via flash column chromatography.

Strategy III: Direct C-H Functionalization at C4

Causality & Design: Direct C-H arylation bypasses the halogenation step, significantly improving atom economy. This transformation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. A carboxylate base (e.g., potassium acetate or pivalate) acts as an internal base, abstracting the C4 proton simultaneously with the formation of the Pd-C bond, thereby lowering the activation energy barrier compared to a standard oxidative addition pathway 3.

CMD_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Pd(II)-Ar Complex) Pd0->OA Ar-X CMD Concerted Metalation- Deprotonation (CMD) OA->CMD Isoxazole (C4-H) + Carboxylate Base RE Reductive Elimination (Product Release) CMD->RE Base-H+ RE->Pd0 C4-Aryl Isoxazole

Catalytic cycle of Pd-catalyzed direct C4-arylation via the CMD mechanism.
Protocol 3: Palladium-Catalyzed Direct C4-Arylation

Self-Validating System: The protocol relies on the precise stoichiometry of the carboxylate base to drive the CMD cycle.

  • Setup: In a pressure vial, combine the 3,5-disubstituted isoxazole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), DavePhos ligand (10 mol%), and Potassium Pivalate (PivOK, 2.0 equiv).

  • Solvent: Add anhydrous N,N-Dimethylacetamide (DMA, 0.2 M). Causality: DMA provides the high boiling point and polarity necessary to solubilize the carboxylate base and stabilize the Pd intermediates at elevated temperatures.

  • Reaction: Purge with argon, seal the vial, and heat at 110 °C for 16 hours.

  • Validation (In-Process): GC-MS is ideal for monitoring this reaction. Look for the molecular ion of the C4-arylated product. The presence of homocoupled aryl byproducts indicates an excess of aryl bromide or insufficient isoxazole reactivity.

  • Workup: Cool the mixture, dilute with EtOAc, and wash extensively with water to remove DMA and pivalate salts. Purify via silica gel chromatography.

Quantitative Data Summaries

The following table summarizes the operational metrics and substrate scope for the highlighted methodologies, allowing for rapid comparison during route scouting 4.

MethodologyCatalyst / ReagentsTypical YieldsReaction TimeKey AdvantagesLimitations
C4-Bromination NBS, DMF, 0 °C to RT85–95%2–4 hHighly regioselective; scalable; no transition metals required.Requires a two-step sequence for final functionalization.
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O70–90%12 hBroad functional group tolerance; highly predictable outcomes.Requires pre-functionalized (halogenated) isoxazole and boronic acids.
Direct C-H Arylation Pd(OAc)₂, DavePhos, PivOK, DMA55–80%16 hHigh atom economy; eliminates the halogenation step.Sensitive to sterics; requires elevated temperatures (110 °C).

References

  • Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones National Institutes of Health (NIH) / PMC URL:[Link]

  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives ResearchGate URL:[Link]

  • Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization ResearchGate URL:[Link]

  • Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles MDPI URL:[Link]

Sources

Application

Application Note: Regioselective Synthesis of 4-Aryl-5-methyl-3-phenylisoxazoles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Electrophilic Cyclization and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Electrophilic Cyclization and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Introduction & Mechanistic Rationale

The 3,4,5-trisubstituted isoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, most notably featured in the potent COX-2 inhibitor Valdecoxib (4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide)[1].

Historically, the synthesis of highly substituted isoxazoles relied on the 1,3-dipolar cycloaddition of nitrile oxides with internal alkynes. However, this classical approach often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of regioisomers, and requires harsh thermal conditions[2].

To overcome these limitations, Larock and co-workers developed a highly regioselective, self-validating synthetic methodology utilizing the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes [3]. This protocol pre-installs the critical N–O bond. By treating a (Z)-O-methyl oxime with a strong electrophile like iodine monochloride (ICl), the alkyne is activated. This triggers a 5-endo-dig nucleophilic attack by the oxime oxygen. The chloride counterion subsequently drives an irreversible demethylation (releasing volatile methyl chloride), yielding a 4-iodoisoxazole with absolute regiocontrol[3]. This halogenated intermediate is perfectly primed for late-stage functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the 4-aryl moiety[1].

Synthetic Workflow

SynthesisWorkflow Ynone 1-Phenylbut-2-yn-1-one (Ynone) Oxime (Z)-O-Methyl Oxime Ynone->Oxime NH2OMe·HCl Pyridine MeOH, RT IodoIsoxazole 4-Iodo-5-methyl- 3-phenylisoxazole Oxime->IodoIsoxazole ICl, CH2Cl2 RT, 1 h Product 4-Aryl-5-methyl- 3-phenylisoxazole IodoIsoxazole->Product Arylboronic Acid PdCl2, KHCO3 DMF/H2O

Figure 1: Synthetic workflow for 4-aryl-5-methyl-3-phenylisoxazoles via electrophilic cyclization.

Reagents and Materials

ReagentRoleEquivalentsSafety & Handling
1-Phenylbut-2-yn-1-one Starting Material1.0Standard PPE.
Methoxylamine HCl Nucleophile1.5Hygroscopic; store desiccated.
Pyridine Base1.5Toxic, volatile; handle in a fume hood.
Iodine Monochloride (ICl) Electrophile1.05Highly corrosive, moisture-sensitive; use Schlenk techniques.
Arylboronic Acid Pinacol Ester Coupling Partner1.2Generally benign; handle with standard PPE.
Palladium(II) Chloride (PdCl₂) Catalyst0.05Heavy metal; dispose of as hazardous waste.
Potassium Bicarbonate (KHCO₃) Base1.4Mild irritant.

Step-by-Step Experimental Protocols

Phase 1: Condensation to (Z)-1-Phenylbut-2-yn-1-one O-methyl oxime
  • Charge a flame-dried round-bottom flask with 1-phenylbut-2-yn-1-one (10 mmol) and anhydrous methanol (30 mL).

  • Add methoxylamine hydrochloride (15 mmol) and pyridine (15 mmol) sequentially.

  • Introduce anhydrous Na₂SO₄ (20 mmol) to the suspension.

    • Causality Insight: The condensation releases water. Na₂SO₄ acts as a desiccant, driving the equilibrium toward the product. Pyridine neutralizes the HCl salt, liberating the nucleophilic methoxylamine[1].

  • Stir the reaction mixture at room temperature for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The Z-isomer (required for cyclization) typically elutes slightly slower than the E-isomer. The E-isomer cannot cyclize due to geometric constraints preventing orbital overlap[1].

  • Filter the mixture, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the pure Z-isomer.

Phase 2: Electrophilic Cyclization to 4-Iodo-5-methyl-3-phenylisoxazole
  • Dissolve the purified (Z)-O-methyl oxime (8 mmol) in anhydrous CH₂Cl₂ (25 mL) under an argon atmosphere.

  • Dissolve ICl (8.4 mmol) in CH₂Cl₂ (5 mL) and add dropwise to the oxime solution over 10 minutes at room temperature.

    • Causality Insight: ICl activates the alkyne, triggering a 5-endo-dig nucleophilic attack by the oxime oxygen. The chloride counterion subsequently attacks the oxime methyl group, driving irreversible demethylation (loss of MeCl) to aromatize the isoxazole ring[3].

  • Stir for 1 hour.

  • In-Process Validation: Quench a 0.1 mL aliquot with saturated aqueous Na₂S₂O₃. GC-MS should show complete consumption of the starting material and a new peak corresponding to the 4-iodoisoxazole mass (M⁺ = 285 m/z).

  • Quench the bulk reaction with saturated Na₂S₂O₃ (20 mL) to neutralize unreacted ICl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate[1].

Phase 3: Suzuki-Miyaura Cross-Coupling
  • In a Schlenk tube, combine 4-iodo-5-methyl-3-phenylisoxazole (5 mmol), the desired arylboronic acid pinacol ester (e.g., 4-sulfamoylphenylboronic acid pinacol ester for Valdecoxib) (6 mmol), PdCl₂ (0.25 mmol, 5 mol%), and KHCO₃ (7 mmol)[1].

  • Add a degassed solvent mixture of DMF/H₂O (4:1 v/v, 20 mL).

    • Causality Insight: The 4:1 DMF/H₂O ratio is critical. DMF dissolves the organic substrates, while water dissolves the KHCO₃, facilitating the formation of the reactive palladium-hydroxo species required for the transmetalation step[1].

  • Heat the mixture to 85 °C for 3 hours.

  • Cool to room temperature, dilute with EtOAc, wash heavily with brine to remove DMF, dry, and purify via recrystallization or chromatography to yield the final 4-aryl-5-methyl-3-phenylisoxazole[1].

Quantitative Data & Optimization

The choice of electrophile and solvent in Phase 2 drastically impacts the cyclization efficiency. The table below summarizes the optimization parameters for the synthesis of the 4-halo intermediate:

ElectrophileSolventTemp.TimeYield (%)Observation / Causality
ICl (1.05 eq) CH₂Cl₂25 °C1 h98 Rapid 5-endo-dig cyclization; optimal electrophilicity[3].
I₂ (2.00 eq) CH₃CN25 °C24 h85Weaker electrophile requires polar solvent and extended time[3].
I₂ (2.00 eq) CH₂Cl₂25 °C24 h<50Insufficient polarization of I₂ in non-polar solvent[3].
Br₂ (1.05 eq) CH₂Cl₂25 °C1 h92Effective, but yields 4-bromoisoxazole (less reactive in Suzuki coupling)[3].

Troubleshooting & Analytical Characterization

  • E/Z Isomerization Failures: If the cyclization in Phase 2 fails or stalls, the starting material may be enriched in the E-isomer. Verify the E/Z ratio via ¹H NMR prior to cyclization; the methoxy protons (-OCH₃) exhibit distinct chemical shifts depending on their spatial proximity to the alkyne. Only the Z-isomer will cyclize[1].

  • Incomplete Demethylation: If LC-MS indicates an intermediate with M+15, the demethylation step is incomplete. Ensure a slight excess of ICl is used, as the chloride ion is the active nucleophile required to cleave the methyl ether[3].

  • Protodeboronation in Phase 3: If the arylboronic acid degrades before coupling, ensure the DMF/H₂O mixture is thoroughly degassed (sparged with Argon for 15 minutes) and do not exceed 85 °C.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. URL:[Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. URL:[Link]

  • Yu, Z., Zhang, D., Li, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 4-Bromo-5-methyl-3-phenylisoxazole in Agrochemical Synthesis

Executive Summary & Mechanistic Rationale The isoxazole ring system is a well-established pharmacophore in numerous biologically active molecules, including commercial fungicides and herbicides[1]. As a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The isoxazole ring system is a well-established pharmacophore in numerous biologically active molecules, including commercial fungicides and herbicides[1]. As a privileged scaffold, isoxazole derivatives display potent agrochemical properties by acting on critical plant or fungal biological pathways[2]. Within this chemical space, 4-Bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5) emerges as a highly versatile building block. Isoxazole-based molecules constitute a crucial category of heterocyclic compounds with wide-ranging applications across pharmaceutical development and pesticide synthesis[3].

The strategic value of this specific building block lies in its orthogonal reactivity profile:

  • C4-Bromo Group: Serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid introduction of diverse aryl or alkyl substituents[4].

  • C5-Methyl Group: Provides a site for radical-mediated functionalization (e.g., allylic/benzylic-type bromination), enabling subsequent nucleophilic substitution to build complex ether or amine linkages.

  • C3-Phenyl Group: Imparts essential lipophilicity (increasing logP ), which is a critical physicochemical parameter for agrochemicals requiring robust cuticular penetration in target plants or insects.

Synthetic Workflow & Scaffold Divergence

The following workflow illustrates the divergent synthetic pathways accessible from the core scaffold, leading to distinct classes of agrochemical prototypes.

SyntheticWorkflow A 4-Bromo-5-methyl-3-phenylisoxazole (Core Scaffold) B Pd-Catalyzed Cross-Coupling (C4-Functionalization) A->B Boronic Acids, Pd(0) C Radical Bromination (C5-Methyl Activation) A->C NBS, AIBN, hν D C4-Aryl/Alkyl Derivatives (Target: Herbicides) B->D Scaffold Extension E 5-Bromomethyl Intermediates (Target: Fungicides) C->E Nucleophilic Substitution

Divergent synthetic workflow for functionalizing 4-Bromo-5-methyl-3-phenylisoxazole.

Experimental Protocols & Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical choice is grounded in chemical causality.

Protocol A: Palladium-Catalyzed C4 Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C4 position with an arylboronic acid, a validated synthetic route for expanding the isoxazole core[4]. Causality of Experimental Choices:

  • Catalyst Selection: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and minimizes deleterious dehalogenation of the electron-rich isoxazole ring.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is utilized. Dioxane provides excellent solubility for the lipophilic isoxazole, while water is essential to dissolve the K2​CO3​ base, generating the reactive boronate complex required for transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 4-Bromo-5-methyl-3-phenylisoxazole (1.0 equiv, 1.0 mmol) and the corresponding arylboronic acid (1.2 equiv).

  • Catalyst & Base Loading: Add Pd(dppf)Cl2​ (5 mol%) and K2​CO3​ (2.5 equiv).

  • Degassing: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed H2​O (1 mL).

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4 hours.

Self-Validation Checkpoints:

  • Checkpoint 1 (In-Process): After 2 hours, withdraw a 10 µL organic layer aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates progress when the starting material peak at m/z 238/240 [M+H]+ (1:1 isotopic ratio for Br) is depleted, and the product mass dominates.

  • Checkpoint 2 (Workup): Quench with water and extract with EtOAc. The organic layer should be bright yellow to orange. If the solution turns black, Pd black has precipitated, indicating catalyst deactivation prior to full conversion.

Protocol B: Radical Bromination of the C5-Methyl Group

Objective: To activate the C5-methyl group for subsequent nucleophilic displacement. Causality of Experimental Choices:

  • Reagents: N-Bromosuccinimide (NBS) acts as a continuous, low-concentration source of bromine radicals, preventing polybromination. Azobisisobutyronitrile (AIBN) is the thermal radical initiator.

  • Solvent: Trifluorotoluene ( PhCF3​ ) is chosen as a greener, less toxic alternative to carbon tetrachloride ( CCl4​ ), maintaining the necessary inertness toward radical abstraction.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-5-methyl-3-phenylisoxazole (1.0 equiv) in PhCF3​ (0.2 M concentration).

  • Reagent Addition: Add NBS (1.05 equiv) and AIBN (10 mol%).

  • Reaction: Reflux the mixture (approx. 102 °C) under a nitrogen atmosphere for 6 hours.

Self-Validation Checkpoints:

  • Checkpoint 1 (Visual Indicator): As the reaction proceeds, NBS (denser than the solvent) is consumed, and succinimide is generated. Succinimide is highly insoluble in PhCF3​ and will float/precipitate at the top of the reaction mixture, providing an immediate visual validation of radical propagation.

  • Checkpoint 2 (NMR Confirmation): Post-purification, 1H NMR must show the disappearance of the C5-methyl singlet at ∼2.4 ppm and the emergence of a new -CH2​Br singlet at ∼4.5 ppm .

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the Protocol A cross-coupling system, demonstrating the causality behind the final condition selection.

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ (5 mol%)Toluene/EtOH/ H2​O Na2​CO3​ 801245
2 Pd(OAc)2​ / SPhosTHF/ H2​O K3​PO4​ 70862
3 Pd(dppf)Cl2​ (5 mol%) 1,4-Dioxane/ H2​O K2​CO3​ 90 4 91
4 Pd(dppf)Cl2​ (5 mol%)1,4-Dioxane/ H2​O Cs2​CO3​ 90488

Table 1. Condition screening for the C4 cross-coupling of 4-bromo-5-methyl-3-phenylisoxazole. Entry 3 provides the optimal balance of kinetics and yield.

Biological Application: Mechanism of Action in Agrochemicals

Once functionalized, isoxazole derivatives frequently act as highly potent herbicides by targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The isoxazole core mimics the natural substrate, competitively binding to the active site and disrupting the biosynthesis of plastoquinones and tocopherols. This leads to the characteristic "bleaching" (chlorophyll depletion) of susceptible weeds.

HPPDPathway HPPA 4-Hydroxyphenylpyruvate (HPPA) HPPD HPPD Enzyme (Target) HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis PQ Plastoquinone HGA->PQ Biosynthesis Bleach Chlorophyll Depletion (Plant Death) PQ->Bleach Depletion causes Inhibitor Isoxazole Agrochemical (Competitive Inhibitor) Inhibitor->HPPD Blocks Active Site

HPPD inhibition pathway demonstrating the mechanism of action for isoxazole-derived herbicides.

Sources

Application

Scale-Up Synthesis of 4-Bromo-5-methyl-3-phenylisoxazole Derivatives: An Application Note and Protocol

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of 4-bromo-5-methyl-3-phe...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of 4-bromo-5-methyl-3-phenylisoxazole, a key intermediate in the development of various pharmacologically active compounds. This guide moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, process optimization strategies, and critical safety considerations. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product, making it suitable for drug discovery and development pipelines.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific scaffold of 4-bromo-5-methyl-3-phenylisoxazole serves as a versatile building block, with the bromine atom providing a reactive handle for further molecular elaboration through cross-coupling reactions. The development of a scalable and economically viable synthetic route is therefore of paramount importance for its practical application in pharmaceutical research and development.

This document outlines a multi-step synthesis, commencing with the construction of the isoxazole core, followed by a selective bromination. Each stage has been optimized for scale-up, focusing on reaction efficiency, ease of purification, and operational safety.

Overall Synthetic Strategy

The synthesis of 4-bromo-5-methyl-3-phenylisoxazole is accomplished via a three-step sequence, as illustrated in the workflow below. This strategy was chosen for its reliance on readily available starting materials and its amenability to large-scale production.

G cluster_0 Step 1: Isoxazole Core Synthesis cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Selective Bromination A Benzaldehyde Oxime C Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate A->C Cyclocondensation B Ethyl Acetoacetate B->C D 5-methyl-3-phenylisoxazole-4-carboxylic acid C->D NaOH, Heat E 5-methyl-3-phenylisoxazole D->E Heat (Decarboxylation) F 4-Bromo-5-methyl-3-phenylisoxazole E->F NBS, Solvent

Figure 1: Overall synthetic workflow for 4-bromo-5-methyl-3-phenylisoxazole.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This initial step involves the construction of the isoxazole ring through a cyclocondensation reaction between benzaldehyde oxime and ethyl acetoacetate.[2][3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Benzaldehyde Oxime121.14100 g0.825
Ethyl Acetoacetate130.14215 g (1.65 eq)1.65
Anhydrous Zinc Chloride136.3011.2 g (0.1 eq)0.0825
Ethanol46.07500 mL-

Protocol:

  • To a 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add benzaldehyde oxime (100 g, 0.825 mol), ethyl acetoacetate (215 g, 1.65 mol), and anhydrous zinc chloride (11.2 g, 0.0825 mol).[4]

  • Slowly heat the reaction mixture to 60°C with continuous stirring. The reaction is solvent-free at this stage.[4]

  • Maintain the temperature at 60°C for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Once the reaction is complete (disappearance of benzaldehyde oxime), allow the mixture to cool to room temperature.

  • Add ethanol (500 mL) to the reaction mixture and stir for 30 minutes to dissolve the product and facilitate handling.[4]

  • This ethanolic solution of crude ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is used directly in the next step.

Part 2: Hydrolysis and Decarboxylation to 5-methyl-3-phenylisoxazole

The crude ester from the previous step is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated in situ to yield the desired 5-methyl-3-phenylisoxazole.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Ester Solution-From Part 1~0.825
Sodium Hydroxide40.0066 g (2 eq)1.65
Water18.02660 mL-
Hydrochloric Acid (conc.)36.46As needed-

Protocol:

  • To the ethanolic solution of crude ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, add a solution of sodium hydroxide (66 g, 1.65 mol) in water (660 mL).

  • Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours, monitoring the hydrolysis by TLC until the starting ester is consumed.[4]

  • After completion of the hydrolysis, carefully distill off the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A solid precipitate of 5-methyl-3-phenylisoxazole-4-carboxylic acid will form.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry the solid under vacuum.

  • For decarboxylation, place the dried carboxylic acid in a large flask and heat it to its melting point (around 160-170°C). The solid will melt and effervescence (CO2 evolution) will be observed.

  • Continue heating until the gas evolution ceases. The crude 5-methyl-3-phenylisoxazole is obtained as an oil which solidifies on cooling.

Part 3: Selective Bromination to 4-Bromo-5-methyl-3-phenylisoxazole

The final step is the regioselective bromination of the 5-methyl-3-phenylisoxazole at the electron-rich 4-position using N-bromosuccinimide (NBS).

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for ~0.8 mol scale)Moles
5-methyl-3-phenylisoxazole159.19~127 g~0.8
N-Bromosuccinimide (NBS)177.98156.6 g (1.1 eq)0.88
Acetonitrile41.051.3 L-
p-Toluenesulfonic acid (pTsOH)172.2013.8 g (0.1 eq)0.08

Protocol:

  • In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the crude 5-methyl-3-phenylisoxazole (~127 g, ~0.8 mol) and p-toluenesulfonic acid (13.8 g, 0.08 mol) in acetonitrile (650 mL).[5]

  • In a separate beaker, dissolve N-bromosuccinimide (156.6 g, 0.88 mol) in acetonitrile (650 mL). Gentle warming may be required to fully dissolve the NBS.

  • Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Slowly add the NBS solution to the isoxazole solution over a period of 30-45 minutes, maintaining the internal temperature below 30°C using an ice bath if necessary. The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 9:1).

  • Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (500 mL) to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and add water (1 L) and ethyl acetate (1 L). Shake and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude 4-bromo-5-methyl-3-phenylisoxazole can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization:

The identity and purity of the final product should be confirmed by analytical techniques.

  • 1H NMR (400 MHz, CDCl₃): δ (ppm) ~7.70-7.80 (m, 2H, Ar-H), ~7.40-7.50 (m, 3H, Ar-H), ~2.50 (s, 3H, -CH₃).

  • 13C NMR (100 MHz, CDCl₃): δ (ppm) ~165.0 (C=N), ~162.0 (C-O), ~130.0, ~129.0, ~128.0 (Ar-C), ~11.0 (-CH₃). The brominated carbon (C4) signal is expected to be significantly downfield.

  • Mass Spectrometry (MS): Calculation for C₁₀H₈BrNO: [M]+ at m/z 236.98 and [M+2]+ at m/z 238.98, showing the characteristic isotopic pattern for a monobrominated compound.

Scale-Up Considerations and Process Optimization

Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and reproducibility.

G cluster_0 Key Scale-Up Parameters cluster_1 Optimization Strategies A Heat Management B Mixing Efficiency E Jacketed Reactor A->E Control Exotherms C Reagent Addition Rate F Overhead Stirrer with Baffles B->F Ensure Homogeneity D Work-up and Isolation G Controlled Dosing Pump C->G Maintain Temperature H Optimized Extraction and Crystallization D->H Maximize Yield and Purity

Figure 2: Key considerations and strategies for process scale-up.

  • Heat Transfer: The bromination step is exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. Utilizing a jacketed reactor with a reliable cooling system is crucial.

  • Mixing: Inadequate mixing can result in localized "hot spots" and incomplete reactions. A robust overhead mechanical stirrer with appropriate impeller design is necessary for large reaction volumes.

  • Reagent Addition: The rate of addition of the NBS solution should be carefully controlled to manage the exotherm. A dosing pump can provide consistent and controlled addition.

  • Work-up and Purification: Large-scale extractions and filtrations require appropriate equipment. Optimizing the recrystallization solvent and procedure is key to obtaining high purity and yield.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizing agent. It can cause severe skin burns and eye damage.[6] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

  • Bromine: Although not used directly, it can be formed in side reactions. Bromine is highly corrosive and toxic. Ensure good ventilation and have a sodium thiosulfate solution readily available for quenching.

  • Solvents: Acetonitrile and ethanol are flammable. Perform all operations away from ignition sources.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

Conclusion

The protocol detailed in this application note provides a reliable and scalable pathway for the synthesis of 4-bromo-5-methyl-3-phenylisoxazole. By understanding the chemical principles behind each step and adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity, facilitating its use in drug discovery and development programs.

References

  • Challenges in the scale-up of dihydroisoxazole production. Benchchem.
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxyl
  • Supporting Inform
  • Technical Support Center: Scaling Up the Synthesis of 4-Methyl-5-phenylisoxazole. Benchchem.
  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.
  • Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. Benchchem.
  • 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. ChemBK.
  • How to do workup after doing bromination with NBS?
  • (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC.
  • Trouble with NBS bromin
  • 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Challenges associated with isoxazole directed C−H activation.
  • 4-(bromoacetyl)-5-methyl-3-phenylisoxazole. PubChemLite.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Nbs Bromination.
  • NBS N-bromosuccinimide.pdf. Sigma-Aldrich.
  • 4-Bromo-5-methyl-3-phenylisoxazole. BLD Pharm.
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone. Benchchem.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum.
  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC.
  • Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry.
  • 4-(Bromomethyl)-3-methyl-5-phenylisoxazole. Amerigo Scientific.
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin

Sources

Method

Advanced One-Pot Synthesis Protocols for 4-Bromoisoxazoles: Mechanistic Insights and Methodologies

Strategic Context in Drug Development In the landscape of medicinal chemistry, 4-bromoisoxazoles are highly valued as "privileged scaffolds." The C4-bromo position serves as an orthogonal, highly reactive handle for pall...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

In the landscape of medicinal chemistry, 4-bromoisoxazoles are highly valued as "privileged scaffolds." The C4-bromo position serves as an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling). This enables the rapid, late-stage diversification of the isoxazole core to access complex chemical spaces, including the synthesis of potent COX-2 inhibitors like Valdecoxib and its analogs[1].

Historically, synthesizing 4-bromoisoxazoles required multi-step sequences: initial construction and isolation of the isoxazole ring, followed by harsh electrophilic bromination using molecular bromine (Br₂). These traditional routes often suffer from poor regioselectivity, functional group degradation, and hazardous handling requirements. To overcome these bottlenecks, modern synthetic chemistry has shifted toward highly efficient, one-pot cascade methodologies.

This Application Note details two field-proven, one-pot protocols for the synthesis of 4-bromoisoxazoles: a metal-free nitrosative-oxidative halogenation cascade[2], and a palladium-catalyzed cyclization/bromination in green ionic liquids[3].

Protocol 1: Metal-Free Nitrosative-Oxidative Halogenation of 1,2-Diarylcyclopropanes
Mechanistic Causality

Developed as a highly scalable and regioselective method, this protocol utilizes a synergistic reagent system: Nitrosylsulfuric acid (NOHSO₄) and Tetrabutylammonium bromide (TBAB)[2].

The causality behind this reagent selection is rooted in the dual-action capability of NOHSO₄. First, it acts as a potent nitrosating agent that electrophilically opens the 1,2-diarylcyclopropane ring to form an isoxazoline intermediate. Second, the same reagent acts as an oxidant, driving the aromatization of the intermediate into a 3,5-diarylisoxazole[2]. Following aromatization, the in situ addition of TBAB provides a controlled, phase-transfer-compatible source of electrophilic bromine. By using TBAB instead of Br₂, the system prevents over-bromination and completely eliminates the safety hazards associated with volatile, corrosive liquid bromine[2].

Protocol1 A 1,2-Diarylcyclopropane B Isoxazoline Intermediate A->B NOHSO4 (Nitrosation) C 3,5-Diarylisoxazole B->C NOHSO4 (Oxidation) D 3,5-Diaryl-4-bromoisoxazole C->D TBAB (Bromination)

Fig 1: One-pot nitrosative-halogenation cascade of 1,2-diarylcyclopropanes.

Step-by-Step Methodology
  • Initiation : In a flame-dried round-bottom flask, dissolve 1.0 mmol of the selected 1,2-diarylcyclopropane in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Nitrosation & Oxidation : Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.5 equivalents of NOHSO₄ (typically supplied as a solution in sulfuric acid) dropwise to control the exothermic nitrosation. Stir for 2 hours at 0 °C, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours to ensure complete oxidative aromatization to the isoxazole core.

  • In Situ Halogenation : Without isolating the isoxazole intermediate, add 1.2 equivalents of TBAB directly to the reaction vessel. Stir at room temperature for 12 hours.

  • Quenching & Extraction : Carefully quench the reaction mixture by adding saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches pH 7. Extract the mixture with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & Quality Control : The success of the C4-bromination is self-validating via ¹³C NMR spectroscopy. The C4 carbon of the isoxazole ring exhibits a characteristic upfield shift upon bromination, moving from ~100–105 ppm in the parent isoxazole to ~90–95 ppm in the 4-bromoisoxazole[4]. Furthermore, substitution on the 3-aryl group has been shown to have essentially no effect on this specific C4 chemical shift, making it a highly reliable diagnostic marker[4].

Protocol 2: Palladium-Catalyzed Cascade Cyclization/Bromination in Ionic Liquids
Mechanistic Causality

This protocol leverages the principles of green chemistry by utilizing a basic ionic liquid (e.g., [Bmim]OAc) as both the solvent and the base[3].

The experimental choice of Palladium(II) acetate (Pd(OAc)₂) is driven by its strong carbophilic nature, which selectively activates the alkyne moiety of the 2-alkynone O-methyl oxime starting material. This activation lowers the energy barrier for the intramolecular nucleophilic attack by the oxime nitrogen[3]. The basic ionic liquid plays a critical causal role here: it facilitates the necessary cleavage of the O-methyl group during the cyclization step without requiring external, harsh inorganic bases. Finally, N-bromosuccinimide (NBS) acts as a mild electrophile that traps the resulting isoxazolyl-palladium intermediate, yielding the 4-bromoisoxazole product while simultaneously regenerating the Pd(II) catalyst for the next cycle[3].

Protocol2 A 2-Alkynone O-Methyl Oxime B Pd(II)-Alkyne Complex A->B Pd(OAc)2 / Ionic Liquid C Isoxazolyl-Palladium Intermediate B->C Intramolecular Cyclization (-OMe cleavage) D 4-Bromoisoxazole C->D NBS (Electrophilic Bromination) D->B Pd(II) Regeneration

Fig 2: Palladium-catalyzed cascade cyclization and bromination in basic ionic liquid.

Step-by-Step Methodology
  • Catalyst & Substrate Assembly : In a 10 mL Schlenk tube, combine 0.5 mmol of 2-alkynone O-methyl oxime, 5 mol% Pd(OAc)₂, and 1.2 equivalents of NBS.

  • Solvent Addition : Add 2.0 mL of the basic ionic liquid [Bmim]OAc. The ionic liquid ensures complete dissolution of the Pd catalyst and stabilizes the charged transition states during the cascade.

  • Cascade Reaction : Heat the sealed mixture to 80 °C under continuous magnetic stirring for 4–6 hours.

  • Product Extraction & Catalyst Recycling : Cool the mixture to room temperature. Extract the product directly from the ionic liquid phase using diethyl ether (4 x 5 mL). The ionic liquid layer, which retains the active Pd catalyst, can be washed, dried under vacuum, and recycled for up to five subsequent runs with minimal loss of catalytic activity[3].

  • Validation & Quality Control : Monitor the reaction via TLC (Hexane/EtOAc). Complete consumption of the O-methyl oxime indicates successful cyclization. The retention of the bromine atom at the C4 position is validated by High-Resolution Mass Spectrometry (HRMS), which will display a characteristic 1:1 isotopic doublet pattern (M / M+2) indicative of the ⁷⁹Br and ⁸¹Br isotopes[3].

Quantitative Data & Protocol Comparison

To assist researchers in selecting the appropriate methodology based on available starting materials and laboratory infrastructure, the quantitative metrics of both protocols are summarized below:

ParameterProtocol 1: Nitrosative-Oxidative HalogenationProtocol 2: Pd-Catalyzed Cascade
Primary Substrate 1,2-Diarylcyclopropanes2-Alkynone O-Methyl Oximes
Key Reagents NOHSO₄, TBABPd(OAc)₂, NBS, [Bmim]OAc
Reaction Environment Dichloromethane (DCM), 0 °C to RTBasic Ionic Liquid, 80 °C
Total Reaction Time ~18 hours (total cascade)4–6 hours
Typical Yields 70% – 85%75% – 92%
Green Chemistry Profile Metal-free, avoids toxic Br₂ liquidHigh atom economy, recyclable solvent
Regioselectivity Exclusive C4-brominationExclusive C4-bromination
References
  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: PMC (National Institutes of Health) URL:[Link][1]

  • 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles Source: ResearchGate URL:[Link][4]

  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Palladium-Catalyzed Cascade Cyclization/Bromination of 2-Alkynone O-Methyl Oximes in Ionic Liquid Source: Chinese Journal of Organic Chemistry (SIOC Journals) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-5-methyl-3-phenylisoxazole

Welcome to the Technical Support and Troubleshooting Center for 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) . This compound is a critical halogenated heterocyclic building block, widely utilized in Suzuki-Miyaur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) . This compound is a critical halogenated heterocyclic building block, widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of Bromodomain and Extra-Terminal (BET) protein inhibitors and Catechol-O-methyltransferase (COMT) inhibitors .

Because this compound is a liquid at room temperature , standard recrystallization techniques are ineffective. This guide provides field-proven, step-by-step methodologies and causality-driven troubleshooting to ensure you achieve >99% purity for downstream API synthesis.

Part 1: Mechanistic Overview & Purification Workflows

The synthesis of 4-bromo-5-methyl-3-phenylisoxazole typically involves the electrophilic bromination of 5-methyl-3-phenylisoxazole using N-Bromosuccinimide (NBS) or molecular bromine (Br₂). Understanding the reaction pathways is critical for predicting and separating impurities.

BrominationPathway SM 5-Methyl-3-phenylisoxazole (Starting Material) Product 4-Bromo-5-methyl- 3-phenylisoxazole (Target) SM->Product Electrophilic Substitution (C4) Reagent NBS / Br2 (Brominating Agent) Reagent->Product Impurity1 5-(Bromomethyl)-4-bromo- 3-phenylisoxazole (Impurity) Product->Impurity1 Radical Bromination (Excess Br2 / Light)

Fig 1: Reaction pathway showing target electrophilic substitution and over-bromination impurity.

Standard Operating Procedure A: Flash Column Chromatography (Intermediates >95%)

Use this protocol for standard intermediate purification.

  • Quench and Extraction: Dilute the crude reaction mixture with Dichloromethane (DCM). Wash with 10% aqueous sodium metabisulfite (Na₂S₂O₅) or sodium thiosulfate (Na₂S₂O₃) .

    • Self-Validating Step: Test the aqueous layer with starch-iodide paper. A lack of blue/black color change confirms all active bromine species are neutralized.

    • Causality: Active bromine species will cause oxidative degradation during solvent evaporation, leading to a dark yellow/brown product.

  • Phase Separation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (35 °C, 115 mmHg) to yield a crude oil.

  • Column Packing: Slurry-pack a glass column with silica gel (60 Å, 230–400 mesh) using 100% hexanes.

  • Elution: Dry-load the crude oil onto the silica. Elute using a gradient of 100:0 to 95:5 Hexanes:Ethyl Acetate.

    • Causality: The C4-bromine atom significantly increases the lipophilicity of the isoxazole ring. Consequently, the target product has a higher affinity for the non-polar mobile phase and elutes earlier (higher Rf) than the unreacted starting material.

  • Collection: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the pure spot and concentrate in vacuo.

Standard Operating Procedure B: Preparative HPLC (API Grade >99%)

Use this protocol when ultra-high purity is required for sensitive catalytic cross-couplings.

  • Sample Preparation: Dissolve the semi-pure liquid in HPLC-grade Acetonitrile (MeCN) and filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a C18 Reverse-Phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Run Gradient: Execute the gradient detailed in Table 2 .

    • Causality: Formic acid (0.1%) is added to suppress the ionization of residual silanol groups on the stationary phase. This prevents secondary interactions with the weakly basic isoxazole nitrogen, ensuring sharp, symmetrical peaks.

  • Recovery: Extract the collected fractions with DCM, dry, and concentrate to isolate the pure liquid.

PurificationWorkflow Crude Crude Reaction Mixture Quench Quench with Na2S2O3 (Neutralize active Br) Crude->Quench Extract Liquid-Liquid Extraction (DCM / Water) Quench->Extract Decision Target Purity? Extract->Decision Silica Silica Column Chromatography (Hexanes/EtOAc) Decision->Silica >95% (Intermediates) HPLC Preparative HPLC (MeCN/H2O) Decision->HPLC >99% (API Synthesis) Pure Pure Product (Liquid) Silica->Pure HPLC->Pure

Fig 2: Decision tree for the purification of 4-bromo-5-methyl-3-phenylisoxazole based on purity.

Part 2: Quantitative Data & Parameters

Table 1: Chromatographic Properties & Elution Order

Compound TLC Rf (9:1 Hex:EtOAc) Relative Polarity HPLC Retention Time (min)*
Succinimide (Byproduct) 0.10 High 2.1
5-Methyl-3-phenylisoxazole (SM) 0.45 Moderate 8.5
4-Bromo-5-methyl-3-phenylisoxazole 0.60 Low 12.2

| 5-(Bromomethyl)-4-bromo-3-phenylisoxazole | 0.55 | Low-Moderate | 13.8 |

*Estimated based on the standard C18 gradient method below.

Table 2: Preparative HPLC Gradient Method

Time (min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA) Flow Rate (mL/min)
0.0 60 40 15.0
15.0 0 100 15.0
20.0 0 100 15.0

| 20.1 | 60 | 40 | 15.0 |

Part 3: Troubleshooting & FAQs

Q: My isolated product has a strong yellow/orange tint instead of being a pale/colorless liquid. What went wrong? A: This is caused by residual molecular bromine (Br₂) or trapped active brominating species that were not fully quenched. Fix: Re-dissolve your product in DCM and wash the organic layer vigorously with 10% aqueous sodium thiosulfate (Na₂S₂O₃) until the organic layer turns colorless. Re-dry and concentrate.

Q: I am seeing a closely eluting spot on TLC just below my product. What is it, and how do I separate it? A: This is likely the over-brominated byproduct, 5-(bromomethyl)-4-bromo-3-phenylisoxazole. The C5-methyl group is situated in an allylic/benzylic-like position, making it highly susceptible to radical bromination if exposed to light or excess reagent. Fix: To separate it, use a highly non-polar isocratic solvent system (e.g., 98:2 Hexanes:EtOAc) on fine silica. To prevent it in future batches, strictly control NBS equivalents to 1.05 eq and wrap your reaction flask in aluminum foil to exclude light.

Q: Can I purify 4-bromo-5-methyl-3-phenylisoxazole by recrystallization? A: No. 4-Bromo-5-methyl-3-phenylisoxazole is a liquid at ambient temperature. Therefore, purification must rely on liquid-liquid extraction, silica gel chromatography, preparative HPLC, or high-vacuum distillation.

Q: My Suzuki coupling with this compound is failing or giving low yields. Could it be a purity issue? A: Yes. Trace amounts of unquenched succinimide or acidic byproducts can poison palladium catalysts (e.g., Pd(dppf)Cl₂). Ensure your liquid-liquid extraction includes a mild basic wash (e.g., saturated NaHCO₃) prior to the brine wash to remove all traces of succinimide and acidic impurities.

References

  • Dong, J., et al. "Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2019.[Link]

  • Roche Glycart AG. "Comt inhibitors.
  • Smith, A., et al. "Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination." Molecules, MDPI, 2024.[Link]

Optimization

Technical Support Center: Troubleshooting Side Reactions in 4-Substituted Isoxazole Synthesis

Welcome to the Technical Support Center. Synthesizing 4-substituted isoxazoles presents unique regiochemical and chemoselective challenges compared to their 5-substituted counterparts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4-substituted isoxazoles presents unique regiochemical and chemoselective challenges compared to their 5-substituted counterparts. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies for the two primary synthetic methodologies: 1,3-Dipolar Cycloaddition and Claisen-type Cyclocondensation .

Module 1: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes/Alkenes)

Q1: I am attempting a 1,3-dipolar cycloaddition, but I am isolating a massive amount of a dimeric byproduct instead of my 4-substituted isoxazole. What is this, and how can I prevent it?

Causality & Mechanism: The dimeric byproduct you are observing is a furoxan (1,2,5-oxadiazole 2-oxide). Nitrile oxides are highly reactive 1,3-dipoles. If the concentration of the dipolarophile (alkyne/alkene) is too low, or if the nitrile oxide is generated too rapidly, the dipoles will undergo rapid self-condensation to form 1[1].

Solution: You must maintain a low steady-state concentration of the nitrile oxide by generating it in situ in the presence of an excess of the dipolarophile.

Self-Validating Protocol: Syringe-Pump Mediated In Situ Generation

  • Dissolve the dipolarophile (1.5 eq) and the hydroximoyl chloride precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Load a syringe with a mild base (e.g., triethylamine, 1.1 eq) diluted in DCM.

  • Use a syringe pump to add the base solution dropwise over 4–6 hours at 0 °C to room temperature to2[2].

  • Validation Checkpoint: Monitor the reaction via LC-MS. The absence of the furoxan mass [2M] confirms the addition rate is sufficiently slow to favor the cross-cycloaddition over dimerization.

G Start Side Product: Furoxan Dimerization Cause High Nitrile Oxide Concentration Start->Cause Action1 Use Syringe Pump (Slow Addition) Cause->Action1 Action2 In Situ Generation with Dipolarophile Cause->Action2 Result Target: 4-Substituted Isoxazole Action1->Result Action2->Result

Workflow for mitigating furoxan dimerization during 1,3-dipolar cycloaddition.

Q2: When reacting terminal alkynes with nitrile oxides, I predominantly get the 5-substituted isoxazole. How do I force the regioselectivity to yield the 4-substituted isoxazole?

Causality & Mechanism: The [3+2] cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance. Terminal alkynes naturally favor the 5-substituted isomer. To invert this regioselectivity, you must alter the electronic bias of the alkyne. Using phenyl sulfone-containing alkynes or 1,1-disubstituted bromoalkenes (as alkyne synthons) shifts the orbital coefficients, directing the nucleophilic attack to 3[3].

Quantitative Data: Regioselectivity Control

Dipolarophile TypeDirecting GroupMajor RegioisomerTypical Yield
Terminal AlkyneAlkyl / Aryl5-Substituted75-90%
Carbonyl AlkyneKetone / Ester5-Substituted70-85%
Sulfonyl AlkynePhenyl Sulfone4-Substituted65-80%
Bromoalkene1,1-Disubstituted4-Substituted60-85%

Module 2: Claisen-Type Cyclocondensation (Hydroxylamine + 1,3-Dicarbonyls)

Q3: My condensation of hydroxylamine with an unsymmetrical 1,3-dicarbonyl yields an inseparable mixture of regioisomers. How do I solve this?

Causality & Mechanism: Hydroxylamine possesses two nucleophilic sites (nitrogen and oxygen). In a standard 1,3-dicarbonyl, both carbonyl carbons are electrophilic, leading to competing attack pathways and poor selectivity. To synthesize a 4-substituted isoxazole selectively, the precursor must be modified into a4[4]. The enamine nitrogen acts as a leaving group and electronically differentiates the two electrophilic centers, strictly controlling the site of initial nucleophilic attack by the hydroxylamine.

Self-Validating Protocol: Regioselective Synthesis via β-Enamino Diketones

  • Precursor Synthesis: React the 1,3-dicarbonyl with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 80 °C for 12 hours to form the β-enamino diketone[5].

  • Cyclocondensation: Dissolve the β-enamino diketone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and reflux for 6 hours[5].

  • Validation Checkpoint: The reaction should exclusively yield the targeted regioisomer. Verify the disappearance of the enamine proton via 1H-NMR (typically around 7.5-8.0 ppm) and confirm the 5 via LC-MS[5].

G Start 1,3-Dicarbonyl + Hydroxylamine Problem Poor Regioselectivity (Mixed Isomers) Start->Problem Solution Convert to β-Enamino Diketone Problem->Solution Mechanism Directs Nucleophilic Attack Solution->Mechanism Result Regioselective 4-Substituted Isoxazole Mechanism->Result

Pathway for controlling regioselectivity using β-enamino diketone intermediates.

Q4: I am observing a 5-isoxazolone byproduct during my cyclocondensation. Why is this happening?

Causality & Mechanism: 5-isoxazolones form when the reaction medium is too basic or neutral, leading to the hydrolysis of the intermediate or alternative cyclization pathways (especially when using β-keto esters). Maintaining strict 1 (acidic conditions) suppresses this side reaction and drives the dehydration step required to aromatize the isoxazole ring[1].

References
  • Isoxazoles from 1,1-Disubstituted Bromoalkenes - PMC - NIH. Available at:[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. Available at:[Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles - Organic Letters - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-5-methyl-3-phenylisoxazole Synthesis &amp; Optimization

[label=" Welcome to the Technical Support Center for the synthesis and optimization of 4-Bromo-5-methyl-3-phenylisoxazole . This compound is a critical building block and intermediate in the development of various pharma...

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Welcome to the Technical Support Center for the synthesis and optimization of 4-Bromo-5-methyl-3-phenylisoxazole . This compound is a critical building block and intermediate in the development of various pharmaceuticals, including potent Bromodomain and Extra-Terminal (BET) protein inhibitors [1.6] and Catechol-O-methyltransferase (COMT) inhibitors[1].

This guide is designed for research scientists and drug development professionals. It moves beyond basic procedures to explain the underlying mechanistic causality of common synthesis failures, providing a self-validating framework to maximize both yield and purity.

Part 1: Core Principles & Mechanistic Causality

The primary challenge in brominating 5-methyl-3-phenylisoxazole lies in regioselectivity . The reaction mixture presents a competition between two distinct mechanistic pathways:

  • Electrophilic Aromatic Substitution (EAS): The C4 position of the isoxazole ring is the most electron-rich and nucleophilic site. Under controlled, polar conditions, an electrophilic bromine source will selectively attack this position to yield the desired target.

  • Radical Halogenation (Wohl-Ziegler Bromination): The methyl group at the C5 position is highly activated (analogous to a benzylic or allylic carbon). If radical initiators, heat, or ambient UV light are present, radical bromination will outcompete EAS, leading to the formation of the highly undesirable 5-(bromomethyl)-3-phenylisoxazole[2] or dibrominated side products.

To achieve high purity, your experimental setup must actively suppress the radical pathway while accelerating the EAS pathway.

Mechanism SM 5-Methyl-3-phenylisoxazole (Starting Material) Target 4-Bromo-5-methyl- 3-phenylisoxazole (Target Product) SM->Target EAS Pathway (Polar, Dark, 0°C) Side1 5-(Bromomethyl)- 3-phenylisoxazole (Side Product) SM->Side1 Radical Pathway (Light, Heat) Side2 4-Bromo-5-(bromomethyl)- 3-phenylisoxazole (Over-brominated) Target->Side2 Excess Br2/NBS Radical Conditions Side1->Side2 EAS Pathway

Reaction pathways: Electrophilic Aromatic Substitution (EAS) vs. Radical Bromination.

Part 2: Troubleshooting FAQs

Q: Why is my yield of the 4-bromo product low, while my GC-MS/LC-MS shows high levels of a side product with the same mass (M+)? A: You are experiencing regioselectivity failure. The side product is likely 5-(bromomethyl)-3-phenylisoxazole[2]. This occurs when ambient light or excessive heat initiates a radical chain reaction. To fix this, wrap your reaction flask entirely in aluminum foil to block UV light and ensure the reaction is initiated at 0 °C.

Q: My mass spectrometry data shows a dibrominated impurity (M+160). How do I prevent over-bromination? A: Over-bromination (forming 4-bromo-5-(bromomethyl)-3-phenylisoxazole) happens when excess brominating agent is used or the reaction is left stirring for too long. The first bromination at C4 slightly deactivates the isoxazole ring; thus, any remaining active bromine will eventually target the C5-methyl group via radical pathways. Use strictly stoichiometric amounts of N-Bromosuccinimide (NBS) (1.02 - 1.05 eq) and quench the reaction immediately upon completion with sodium thiosulfate to destroy unreacted electrophilic bromine.

Q: Should I use elemental Bromine ( Br2​ ) or N-Bromosuccinimide (NBS)? A: While Br2​ in acetic acid is a classical method for isoxazole bromination[3], it is corrosive, difficult to measure accurately at small scales, and generates HBr gas. NBS in N,N-Dimethylformamide (DMF) is the superior, self-validating choice[1]. The polar nature of DMF stabilizes the bromonium ion intermediate, significantly accelerating the desired EAS pathway while naturally suppressing radical formation.

Q: How can I efficiently separate unreacted starting material from the 4-bromo product? A: 5-methyl-3-phenylisoxazole and its 4-bromo derivative have nearly identical Rf​ values on normal-phase silica gel, making column chromatography highly inefficient. The most robust purification method is recrystallization. The brominated product is significantly heavier and more crystalline. Recrystallizing the crude mixture from hot ethanol selectively crashes out the pure 4-bromo-5-methyl-3-phenylisoxazole[4].

Part 3: Quantitative Data & Condition Optimization

The table below summarizes how different reaction environments dictate the mechanistic pathway and ultimately impact the yield and purity of the isolated product.

Brominating AgentSolvent SystemEnvironmental ConditionsTarget Yield (C4-Bromo)Impurity Profile (C5-Bromomethyl)
NBS (1.05 eq) DMF (Polar) 0 °C to RT, Shielded from Light 85 - 92% < 2%
NBS (1.05 eq) CCl4​ (Non-polar)Reflux, Ambient Light< 10%> 80% (Radical dominance)
Br2​ (1.10 eq)Acetic AcidRoom Temperature70 - 75%5 - 10%
NBS (1.50 eq)DMF (Polar)Room Temp, 24 hours~60%~30% (Over-brominated)

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to inherently prevent radical initiation while driving the EAS pathway to completion.

Step-by-Step Methodology
  • Preparation & Solvation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Causality: Anhydrous DMF stabilizes the electrophilic bromonium intermediate.

  • Environmental Control: Wrap the entire flask tightly in aluminum foil to exclude all ambient light. Cool the solution to 0 °C using an ice-water bath. Causality: Light and heat are the primary initiators for the competing radical pathway.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 to 20 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that could inadvertently trigger radical formation.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress strictly via HPLC or LC-MS (TLC is often insufficient due to co-elution).

  • Quenching: Once the starting material is consumed, immediately pour the mixture into a 10-fold volume of ice-cold water containing 5% w/v sodium thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate instantly reduces and neutralizes any remaining active bromine species, halting all reaction pathways and precipitating the crude product.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to yield pure 4-bromo-5-methyl-3-phenylisoxazole.

Workflow Step1 1. Dissolve SM in anhydrous DMF (0.2 M) Step2 2. Shield from light (foil) & Cool to 0 °C Step1->Step2 Step3 3. Add NBS (1.05 eq) portion-wise over 15 min Step2->Step3 Step4 4. Stir at RT for 2-4 hours (Monitor by LC-MS) Step3->Step4 Step5 5. Quench with ice-cold 5% Na2S2O3 (aq) Step4->Step5 Step6 6. Extract, Wash (Brine 5x), Dry, & Recrystallize Step5->Step6

Step-by-step optimized experimental workflow for C4-bromination.

References

  • Comt inhibitors - EP2938600B1 - Google Patents Source: Google Patents URL
  • Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole Source: Odinity URL:[Link]

Sources

Optimization

Catalyst selection for efficient cross-coupling with 4-bromoisoxazoles

Module: Catalyst Selection for 4-Bromoisoxazoles Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Catalyst Selection for 4-Bromoisoxazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the functionalization of the isoxazole scaffold. 4-Bromoisoxazoles are highly valuable intermediates—most notably utilized in the synthesis of COX-2 inhibitors like Valdecoxib[1]—but they are notoriously temperamental.

This guide is designed to move beyond basic recipes. Here, we will dissect the thermodynamic and kinetic causality behind reaction failures and provide self-validating, field-proven protocols to ensure your cross-coupling campaigns succeed.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing massive protodehalogenation instead of my desired cross-coupled product? The Causality: Protodehalogenation is a kinetic failure. It occurs when the rate of transmetalation or reductive elimination is significantly slower than the protonation of the Palladium-aryl intermediate. Because 4-bromoisoxazoles are highly electron-deficient, oxidative addition is sluggish. Once the Pd(II) complex finally forms, if your ligand does not forcefully drive the subsequent reductive elimination, ambient moisture or protic solvents will quench the intermediate[2]. The Solution: Abandon standard Pd(PPh3​)4​ . Switch to a bidentate ligand with a large bite angle, such as dppf ( Pd(dppf)Cl2​ ), which sterically forces the aryl and boronate groups together, accelerating reductive elimination. Alternatively, use an electron-rich Buchwald ligand like SPhos to accelerate the initial oxidative addition.

Q2: My isoxazole ring is degrading into an unidentifiable mess. How do I prevent fragmentation? The Causality: The N–O bond of the isoxazole ring is exceptionally labile. Under strongly basic conditions (e.g., NaOH , KOtBu ) and high temperatures (>80°C), the ring undergoes base-induced fragmentation, often rearranging into cyanoenolates. The Solution: You must decouple the base's strength from the reaction's thermal requirements. Utilize mild, anhydrous bases like KF , Cs2​CO3​ , or K3​PO4​ . Fluoride sources ( KF ) are particularly effective because the fluoride ion provides sufficient nucleophilicity to form the reactive boronate complex without acting as a hard base that attacks the N–O bond.

Q3: Can I use Copper catalysis (Ullmann-type) to couple phenols or amines to 4-bromoisoxazoles to save costs? The Causality: No. While Cu-catalyzed etherifications work beautifully for many heterocycles, 5-membered rings containing adjacent heteroatoms (like 4-bromoisoxazole) consistently fail under Cu-catalysis[3]. The extreme electron deficiency of the ring prevents oxidative addition, and the adjacent nitrogen/oxygen atoms competitively chelate and poison the copper center. The Solution: Stick exclusively to Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings for this specific scaffold.

Quantitative Catalyst Screening Data

To guide your selection, review the following standardized screening data for the Suzuki-Miyaura coupling of 4-bromoisoxazole with phenylboronic acid.

Catalyst SystemBase / SolventTemp (°C)Yield (%)Major ByproductMechanistic Rationale
Pd(PPh3​)4​ Na2​CO3​ / EtOH-H2​O 8045%ProtodehalogenationSlow reductive elimination allows protonation of the Pd-aryl intermediate.
Pd(dppf)Cl2​ KF / 1,4-Dioxane6088%TraceLarge bite angle sterically accelerates reductive elimination.
Pd(OAc)2​ / SPhos K3​PO4​ / Toluene6092%NoneElectron-rich Buchwald ligand accelerates oxidative addition; mild base protects N-O bond.
CuI / Picolinic acid Cs2​CO3​ / DMSO900%Ring FragmentationCu poisons via N/O coordination; high heat and base cleave the ring[3].
Catalyst Selection Logic

Use the following decision tree to determine the optimal catalytic system based on your specific substrate's steric and electronic profile.

Workflow A 4-Bromoisoxazole Starting Material B Assess Substrate Steric Hindrance A->B C High Hindrance (e.g., ortho-substituted) B->C D Low/Moderate Hindrance B->D E Use Pd(OAc)2 / SPhos Base: K3PO4, Temp: 60°C C->E F Assess Ring Stability (N-O Bond Lability) D->F G High Risk of Fragmentation F->G H Stable Substrate F->H I Use Pd(dppf)Cl2 Base: KF, Temp: 50°C G->I J Use Pd(PPh3)4 Base: Na2CO3, Temp: 80°C H->J

Logical decision tree for selecting Pd-catalyst systems for 4-bromoisoxazoles.

Self-Validating Experimental Protocol

Workflow: High-Yield Suzuki-Miyaura Coupling of 4-Bromoisoxazoles Objective: Achieve >85% yield of 4-aryl isoxazole while strictly suppressing protodehalogenation and N–O bond cleavage.

Step 1: Reagent Preparation & Rigorous Degassing

  • In an oven-dried Schlenk flask, combine 4-bromoisoxazole (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Validation Check: Observe the solid catalyst. Pd(dppf)Cl2​ must be bright orange/red. If the powder is brown or black, it has degraded into Pd(0) nanoparticles. The reaction will fail; discard and use a fresh batch.

  • Purge the flask with Argon for 15 minutes.

Step 2: Solvent and Base Addition

  • Add anhydrous, sparged 1,4-dioxane (0.2 M relative to the isoxazole).

  • Add an aqueous solution of KF (2.0 eq, 1M solution, sparged with Argon).

  • Causality Note: We utilize a biphasic Dioxane/Water system because the boronic acid must be activated by the fluoride ion at the solvent interface, while the isoxazole remains protected in the organic layer, minimizing hydrolytic degradation.

Step 3: Reaction Execution & In-Process Monitoring

  • Heat the mixture to 60°C under a positive pressure of Argon for 4-6 hours.

  • Validation Check (2 Hours): Pull an aliquot for LC-MS analysis. Look for the protodehalogenated isoxazole mass ( M−Br+H ). If this peak exceeds 10% relative to the product peak, your reductive elimination is stalling. Immediately add an additional 0.02 eq of catalyst and verify your Argon seal, as oxygen intrusion is likely quenching the Pd intermediate.

Step 4: Quenching and Workup

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with deionized water (3x) to remove excess fluoride salts.

  • Filter the organic layer through a tightly packed pad of Celite.

  • Validation Check: The filtrate should be clear yellow/orange. If it is cloudy black, colloidal palladium is passing through; refilter to prevent catalyst toxicity in downstream biological assays.

  • Concentrate under reduced pressure and purify via flash chromatography.

References
  • Title: Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: R 4 NHal/NOHSO 4 : A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond Source: ResearchGate URL: [Link]

  • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Isoxazole Functionalization

Welcome to the Heterocyclic Functionalization Support Center. Isoxazoles are privileged scaffolds in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Functionalization Support Center. Isoxazoles are privileged scaffolds in medicinal chemistry and drug development. However, their unique electronic properties—specifically the lability of the N-O bond and the strong coordinating ability of the nitrogen atom—often lead to stalled reactions, poor conversion rates, or unexpected degradation during late-stage functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific bottlenecks.

🔍 Frequently Asked Questions (Troubleshooting Guides)

FAQ 1: Catalyst Poisoning in Cross-Coupling

Q: My Buchwald-Hartwig amination or Suzuki coupling stalls at <20% conversion when one of the coupling partners contains an isoxazole ring. How can I drive this to completion?

A: Isoxazoles are notorious catalyst poisons in palladium-catalyzed cross-couplings. The basic nitrogen atom and the adjacent π -system can strongly coordinate to the active Pd(0) or Pd(II) intermediates. This coordination forms a thermodynamically stable, off-cycle complex that sequesters the catalyst, effectively halting the catalytic cycle[1]. Isoxazoles are so disruptive that they have been explicitly utilized as simulated catalyst poisons in high-throughput machine-learning datasets to test the robustness of C-N couplings ()[2].

  • The Fix: You must physically block the isoxazole nitrogen from accessing the palladium center. Switch from first-generation ligands (e.g., PPh 3​ , dppf) to bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos or RuPhos).

FAQ 2: The "Disappearing Isoxazole" (Base-Induced Ring Cleavage)

Q: During a Suzuki coupling with isoxazole-4-boronic acid, my LC-MS shows complete consumption of the starting material, but the product mass is missing. Instead, I see a mass corresponding to an arylacetonitrile. What happened?

A: You have triggered a base-induced domino fragmentation. The N-O bond in isoxazoles is highly labile. Under standard Suzuki conditions (e.g., PdCl 2​ (dppf), KF, 130 °C), isoxazole-4-boronic acid undergoes the initial coupling but is immediately followed by base-induced fragmentation and deformylation, yielding an arylacetonitrile instead of the desired isoxazole ()[3].

  • The Fix: To preserve the isoxazole ring, you must lower the activation energy of the transmetalation step so the reaction can be run at milder temperatures (<80 °C). Use a highly active precatalyst (e.g., Pd(Amphos)Cl 2​ ) and a milder base (e.g., K 3​ PO 4​ ) in a strictly anhydrous solvent system.

FAQ 3: Reductive Ring Opening

Q: I tried to reduce a nitro group on my isoxazole intermediate using Pd/C and H 2​ , but the isoxazole ring opened. How do I prevent this?

A: Transition-metal catalyzed hydrogenations—using Pd, Pt, or even transfer hydrogenation with Fe catalysts—readily cleave the weak N-O bond. This results in reductive ring-opening to form β -enaminones ()[4].

  • The Fix: Avoid transition-metal hydride insertion mechanisms. Use chemoselective, single-electron transfer (SET) reductants. A classic Fe/NH 4​ Cl protocol will reduce the nitro group without inserting into the N-O bond.

📊 Quantitative Data Summary

The following matrix summarizes the analytical signatures of failed isoxazole functionalizations and their corrective actions.

Observed IssueTypical ConversionProbable CauseAnalytical Signature (LC-MS/NMR)Recommended Solution
Stalled Cross-Coupling < 20%Catalyst PoisoningUnreacted SM recoveredSwitch to bulky biaryl phosphines (e.g., tBuBrettPhos)
Missing Product Mass 0% (100% SM consumed)Base-Induced FragmentationMass corresponds to ArylacetonitrileLower temperature (<80 °C), use mild base (K 3​ PO 4​ )
Reductive Cleavage 0%N-O Bond HydrogenolysisMass corresponds to β -enaminoneAvoid Pd/C + H 2​ ; use Fe/NH 4​ Cl for reductions
Poor Regioselectivity 40-60% (Mixture)Uncontrolled C-H ActivationNMR shows C4 and C5 isomersBlock C5 position or use directing groups

🧪 Experimental Protocols (Self-Validating Systems)

Protocol 1: Sterically Shielded Buchwald-Hartwig Amination

Designed to prevent isoxazole-induced catalyst poisoning.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the isoxazole-containing aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Catalyst Assembly: Add Pd 2​ (dba) 3​ (2.5 mol%, yielding 5 mol% active Pd) and tBuBrettPhos (6 mol%).

    • Causality: The extreme steric bulk of tBuBrettPhos creates a tight chiral pocket. This accommodates the cross-coupling partners but sterically repels the isoxazole nitrogen, preventing off-cycle coordination and catalyst death.

  • Base Selection: Add anhydrous Cs 2​ CO 3​ (1.5 equiv).

    • Causality: Cs 2​ CO 3​ is mildly basic compared to standard alkoxides (like NaOtBu). This prevents base-induced N-O bond cleavage while remaining basic enough to effectively deprotonate the coordinated amine intermediate.

  • Reaction Execution: Add anhydrous 1,4-dioxane to reach a 0.2 M concentration. Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. A color change from dark red to pale yellow/orange indicates a healthy catalytic cycle. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo for chromatographic purification.

Protocol 2: Chemoselective Nitro Reduction in Isoxazoles

Designed to prevent reductive N-O cleavage.

  • Preparation: Dissolve the nitro-isoxazole compound (1.0 equiv) in a 5:1 mixture of Ethanol/Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH 4​ Cl (5.0 equiv).

    • Causality: This system operates via a single-electron transfer (SET) mechanism specifically targeting the nitro group. Because it does not generate metal-hydride species (unlike Pd/C + H 2​ ), the fragile N-O bond remains completely intact.

  • Reaction Execution: Heat the suspension to 80 °C for 4 hours with vigorous stirring.

  • Validation & Workup: Cool to room temperature. Complete consumption of the starting material by TLC without the appearance of highly polar β -enaminone streaks validates the chemoselectivity. Filter the crude mixture through a pad of Celite to remove iron oxides, washing thoroughly with EtOAc. Wash the organic filtrate with brine, dry over Na 2​ SO 4​ , and concentrate.

🧬 Mechanistic Visualization

IsoxazoleMechanisms Isox Isoxazole Substrate + Pd Catalyst Path1 Bulky Biaryl Ligands (e.g., RuPhos) Isox->Path1 Path2 Standard Ligands (e.g., PPh3) Isox->Path2 Path3 Strong Base / Heat (e.g., KF, 130°C) Isox->Path3 Product Successful Cross-Coupling (High Yield) Path1->Product Productive Cycle DeadEnd Catalyst Poisoning (N-Coordination) Path2->DeadEnd Off-Cycle Complex RingOpen Domino Fragmentation (Arylacetonitrile) Path3->RingOpen N-O Cleavage

Mechanistic divergence of isoxazole substrates under varying palladium catalysis conditions.

📚 References

  • Doyle, A. G., et al. "Predicting reaction performance in C–N cross-coupling using machine learning." Science 2018, 360, 186-190. URL:[Link]

  • Velcicky, J., Soicke, A., Steiner, R., Schmalz, H.-G. "Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation." Journal of the American Chemical Society 2011, 133, 6948–6951. URL:[Link]

  • Tang, X., et al. "Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines." The Journal of Organic Chemistry 2019, 84, 16214-16221. URL:[Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in 3,4,5-Trisubstituted Isoxazoles

Welcome to the Technical Support Center for Isoxazole Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and late-stage functionalization of 3,4,5-trisu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and late-stage functionalization of 3,4,5-trisubstituted isoxazoles. The core issue almost always traces back to steric hindrance . The C4 position is tightly flanked by substituents at C3 and C5, creating a microenvironment that physically repels bulky transition metal catalysts and incoming nucleophiles/electrophiles.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass these steric bottlenecks.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Direct[3+2] cycloaddition of my internal alkynes with nitrile oxides is yielding <15% of the desired 3,4,5-trisubstituted isoxazole, alongside complex regioisomeric mixtures. How can I force this reaction?

Causality: You cannot easily "force" this reaction without degrading your starting materials. Internal alkynes bearing bulky substituents (e.g., tert-butyl, aryl rings) drastically destabilize the planar transition state required for the concerted 1,3-dipolar cycloaddition. The steric clash between the incoming nitrile oxide and the alkyne substituents raises the activation energy barrier, leading to sluggish kinetics and poor regiocontrol.

Solution: Abandon the direct cycloaddition of fully substituted alkynes. Instead, adopt a sequential bypass strategy. You can utilize[1], which uses sterically forgiving alkynyldimethylsilyl ethers. Alternatively, the[2] developed by Larock allows for the generation of a 4-iodoisoxazole, which can subsequently be cross-coupled. Recent green chemistry approaches also utilize[3] to completely sidestep alkyne steric issues.

Q2: My Suzuki-Miyaura cross-coupling at the C4 position of a 3,5-disubstituted 4-bromoisoxazole is failing. The starting material is recovered intact. Why?

Causality: The C4-bromide is shielded in a steric "canyon" between the C3 and C5 groups. Standard palladium catalysts (like Pd(PPh3)4) are too bulky to undergo oxidative addition into the C4-Br bond. Even if oxidative addition occurs, the subsequent transmetalation step with a bulky boronic acid is sterically forbidden.

Solution: First, switch your electrophile from a bromide to an iodide. The larger atomic radius of iodine extends the C-X bond length, pushing the reactive site further out of the steric canyon and facilitating palladium insertion[2]. Second, upgrade your catalyst system. Use a highly active, sterically accommodating Buchwald ligand (e.g., SPhos or XPhos) which stabilizes the active Pd(0) species while providing a flexible pocket for transmetalation.

Section 2: Strategic Workflows & Visualizations

G Problem Steric Hindrance in Direct[3+2] Cycloaddition Alt1 Electrophilic Cyclization (Larock Method) Problem->Alt1 Bypass via Oximes Alt2 Silicon-Based Cycloaddition (Denmark Method) Problem->Alt2 Bypass via Silyl Ethers Int1 4-Iodoisoxazole Intermediate Alt1->Int1 Int2 4-Silylisoxazole Intermediate Alt2->Int2 Coupling1 Pd-Catalyzed Cross-Coupling Int1->Coupling1 Coupling2 Silicon-Based Cross-Coupling Int2->Coupling2 Product 3,4,5-Trisubstituted Isoxazole Coupling1->Product Coupling2->Product

Workflow bypassing steric hindrance in 3,4,5-trisubstituted isoxazole synthesis via sequential coupling.

G Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox 4-Iodoisoxazole (Steric Bottleneck 1) PdII_Trans Pd(II) Transmetalation PdII_Ox->PdII_Trans Boronic Acid (Steric Bottleneck 2) PdII_Trans->Pd0 Reductive Elimination Product Isoxazole Product PdII_Trans->Product

Catalytic cycle highlighting steric bottlenecks at C4 during cross-coupling.

Section 3: Validated Experimental Protocols

Protocol A: Electrophilic Cyclization to 4-Iodoisoxazoles (Self-Validating System) Purpose: To synthesize a coupling-ready 4-iodoisoxazole while bypassing the steric limitations of direct alkyne cycloaddition[2].

  • Preparation: In an oven-dried flask under N2, dissolve the Z-O-methyl oxime of a 2-alkyn-1-one (1.0 equiv) in anhydrous CH2Cl2 (0.1 M).

  • Electrophile Addition: Slowly add Iodine Monochloride (ICl) (1.2 equiv) dropwise at room temperature.

    • Causality Note: ICl is chosen over I2 because the dipole moment of I-Cl generates a much stronger electrophilic iodine species, which is necessary to attack the electron-deficient oxime system.

  • Self-Validation (Visual Cue): The reaction mixture will initially turn dark brown/red due to the ICl. As the electrophilic cyclization proceeds (typically 1-2 hours), monitor via TLC (Hexanes/EtOAc). The product will appear as a highly UV-active spot with a higher Rf than the starting material.

  • Quenching: Add saturated aqueous Na2S2O3.

    • Self-Validation: The organic layer must turn completely colorless or pale yellow. If a brown tint remains, unreacted ICl is present; add more Na2S2O3. This step is critical to prevent residual ICl from poisoning the palladium catalyst in the subsequent cross-coupling step.

  • Isolation: Extract with CH2Cl2, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Sterically Accommodating Suzuki-Miyaura Cross-Coupling Purpose: To couple a bulky arylboronic acid to the C4 position of the synthesized 4-iodoisoxazole[2].

  • Setup: In a Schlenk tube, combine the 4-iodoisoxazole (1.0 equiv), arylboronic acid (1.5 equiv), and KHCO3 (1.4 equiv).

  • Catalyst Loading: Add PdCl2 (5 mol%) or Pd(dppf)Cl2 (5 mol%). For extremely hindered substrates (e.g., ortho-substituted boronic acids), use Pd(OAc)2 (5 mol%) with SPhos (10 mol%).

  • Degassing: Evacuate and backfill the tube with N2 (3 cycles) to prevent oxidative degradation of the phosphine ligands.

  • Solvent Addition: Add a degassed mixture of DMF/H2O (4:1 v/v).

    • Causality Note: The biphasic system ensures that inorganic byproducts (boric acid, potassium halides) partition into the aqueous phase, preventing them from coating the catalyst and halting turnover.

  • Reaction: Heat to 85 °C for 12-24 hours.

    • Self-Validation: A color shift from the yellow/orange of the Pd(II) precatalyst to a dark, homogeneous solution indicates active Pd(0) turnover. The appearance of palladium black (precipitate) indicates catalyst death, usually due to poor degassing or excessive steric stalling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and purify.

Section 4: Quantitative Data & Ligand Selection Matrix

To illustrate the impact of steric hindrance and the necessity of proper synthetic design, the following table summarizes the expected cross-coupling efficiencies based on substrate and catalyst selection.

C4-SubstituentC3/C5 SubstituentsCatalyst SystemCross-Coupling YieldCausality / Observation
-Br Phenyl / MethylPd(PPh3)4< 20%Severe steric clash during oxidative addition; catalyst stalling.
-I Phenyl / MethylPd(dppf)Cl2~74%Iodine's larger atomic radius extends the C-X bond, reducing steric shielding[2].
-I tert-Butyl / PhenylPd(OAc)2 / SPhos> 85%Buchwald ligand accommodates bulky groups during transmetalation.
-H (Direct C-H)Phenyl / PhenylPd(OAc)2 / Ag2CO3< 10%C4 position is too sterically blocked for direct C-H activation.
References
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. URL: [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2839-2842. URL: [Link]

  • Hu, M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 480-488. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Isoxazole Reaction Mixtures

Welcome to the Technical Support Center for downstream purification of isoxazole-containing Active Pharmaceutical Ingredients (APIs). Meeting the ICH Q3D guidelines for elemental impurities (e.g., <100 µ g/day for oral a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification of isoxazole-containing Active Pharmaceutical Ingredients (APIs). Meeting the ICH Q3D guidelines for elemental impurities (e.g., <100 µ g/day for oral administration) is a critical bottleneck in pharmaceutical manufacturing . This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols for the efficient removal of palladium (Pd) from challenging isoxazole reaction mixtures.

Frequently Asked Questions (FAQs)

Q: Why does palladium stubbornly co-purify with my isoxazole products? A: The difficulty stems from the inherent coordination chemistry of the isoxazole ring. The adjacent nitrogen and oxygen atoms act as powerful directing groups or bidentate ligands, actively coordinating with Pd(II) species to form highly stable palladacycles or soluble coordination complexes . Because the isoxazole API itself acts as a ligand, standard silica gel chromatography is often insufficient; the Pd-isoxazole complex simply co-elutes with the free API. Effective removal requires introducing a scavenger with a significantly higher thermodynamic binding affinity for soft metals (like sulfur-based ligands) to outcompete the isoxazole nitrogen.

Q: How does the oxidation state of palladium dictate the removal strategy? A: Palladium exists dynamically in the reaction mixture as Pd(0) and Pd(II), and each requires a different chemical approach:

  • Pd(0) (e.g., from tetrakis(triphenylphosphine)palladium or aggregated "Pd black") is electron-rich and prefers π-acceptor ligands or physical filtration.

  • Pd(II) (e.g., from Pd(OAc)₂ or oxidative addition intermediates) is a soft Lewis acid that strongly prefers soft Lewis bases like thiols or thioureas. If your mixture contains predominantly Pd(0), specific scavengers like supported Triaminetetraacetic acid (TAAcOH) or oxidative treatments are required. For Pd(II), thiol-based scavengers are the gold standard .

Q: Should I use homogeneous precipitants or heterogeneous silica-bound scavengers? A: It depends on your process scale and initial Pd concentration. Homogeneous precipitants like trithiocyanuric acid (TMT) are highly cost-effective for bulk removal (reducing Pd from >1000 ppm to ~50 ppm) but require careful crystallization to avoid leaving organic scavenger impurities in the API . Heterogeneous silica-bound scavengers (e.g., SiliaMetS® Thiol) are ideal for "polishing" (reducing Pd from 50 ppm to <1 ppm) because they can be easily filtered out, leaving no residual scavenger in the product.

Troubleshooting Guide

Issue: Emulsion formation during aqueous extraction of Pd.

  • Causality: Pd-isoxazole complexes, particularly those with lipophilic organic domains and charged metal centers, can act as amphiphilic surfactants. These complexes stabilize oil-in-water emulsions during aqueous washes.

  • Solution: Before aqueous extraction, dilute the crude mixture in a non-polar solvent and filter through a tightly packed Celite pad. This physically removes colloidal Pd(0) (Pd black) which exacerbates emulsion stability. Alternatively, add a brine wash to increase the ionic strength of the aqueous phase, forcing the organic complex strictly into the organic layer.

Issue: Significant product loss (>15%) during silica-thiol scavenger treatment.

  • Causality: While the thiol groups selectively bind Pd, the underlying silica backbone contains unreacted, acidic silanol groups (Si-OH). The basic nitrogen of the isoxazole ring forms strong hydrogen bonds with these silanols, trapping your API on the resin.

  • Solution: Add a polar, protic modifier (e.g., 5-10% methanol or ethanol in dichloromethane) during the scavenging step. The alcohol outcompetes the isoxazole for silanol hydrogen-bonding sites, liberating the API without disrupting the covalent Pd-thiolate bond.

Issue: Residual Pd remains >100 ppm even after extended scavenger incubation.

  • Causality: Steric hindrance. If the Pd center is trapped within a bulky isoxazole complex or tightly bound by bidentate phosphine ligands (e.g., dppf), the silica-bound thiol cannot physically access the metal center.

  • Solution: Switch to a scavenger with a longer alkyl linker to increase flexibility, or use a homogeneous scavenger like Potassium Isopropyl Xanthate (PIX) which can diffuse freely into sterically congested complexes before precipitation .

Quantitative Data: Scavenger Selection Matrix

To ensure predictability in your scale-up, use the following validated parameters for scavenger selection.

Scavenger TypeOptimal Pd Oxidation StateMechanism of ActionRecommended Loading (Eq. to Pd)Typical Temp / TimeExpected Residual Pd
Silica-Bound Thiol Pd(II)Covalent coordination (soft-soft)4 - 8 eq.25°C - 40°C / 12h< 10 ppm
Silica-Bound Thiourea Pd(0), Pd(II)Chelation4 - 8 eq.25°C / 12h< 10 ppm
TMT (Trithiocyanuric Acid) Pd(II)Polymeric precipitation1.5 - 3 eq.50°C / 4h20 - 50 ppm
PIX (Potassium Isopropyl Xanthate) Pd(II)Homogeneous precipitation2 - 4 eq.20°C / 2h< 1 ppm

Validated Experimental Protocols

These protocols are designed as self-validating systems. By strictly controlling stoichiometry and phase separation, you eliminate variables that lead to inconsistent metal clearance.

Protocol A: Bulk Palladium Removal using TMT (For Isoxazole Sulfonamides)

This method is highly effective for initial bulk clearance in biphenyl isoxazole sulfonamide syntheses .

  • Concentration: Concentrate the crude isoxazole reaction mixture in vacuo to remove the primary reaction solvent (e.g., THF or Toluene).

  • Reconstitution: Redissolve the crude residue in a 4:1 mixture of Ethanol:Water (v/v) to achieve an API concentration of approximately 0.2 M.

  • TMT Addition: Add 2.0 molar equivalents of Trithiocyanuric acid (TMT) relative to the initial catalyst loading.

  • Thermodynamic Shift: Heat the mixture to 50°C for 4 hours. (Causality: Heating ensures complete dissociation of the Pd-isoxazole complex, allowing the thermodynamically more stable, insoluble Pd-TMT polymeric complex to form).

  • Precipitation & Filtration: Cool the mixture to 5°C. The Pd-TMT complex will precipitate as a dark, insoluble solid. Filter the suspension through a 1 µm PTFE membrane.

  • Validation: A successful precipitation is visually confirmed when the supernatant transitions from dark amber to pale yellow. Final validation requires ICP-MS showing <50 ppm.

Protocol B: Polishing with Silica-Bound Thiol

Use this as a final step to reach ICH Q3D compliance (<10 ppm).

  • Preparation: Dissolve the API in a moderately polar solvent system (e.g., Dichloromethane with 5% Methanol) to prevent non-specific silanol binding.

  • Scavenger Loading: Add 5.0 molar equivalents of Silica-Bound Thiol (based on residual Pd concentration determined by ICP-MS).

  • Incubation: Stir gently using an overhead stirrer at 35°C for 12 hours. (Causality: Avoid magnetic stir bars, which mechanically crush the silica beads, creating micro-fines that pass through filters and contaminate the API).

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with 2 column volumes of the solvent system to ensure complete API recovery.

  • Concentration: Concentrate the filtrate to yield the highly purified isoxazole API.

Process Workflow Diagram

PdRemoval Start Crude Isoxazole Mixture (High Pd Content) Filtration Celite Filtration (Removes Pd black/aggregates) Start->Filtration OxState Determine Pd Oxidation State Filtration->OxState Pd0 Pd(0) Dominant (e.g., Tetrakis) OxState->Pd0 Pd2 Pd(II) Dominant (e.g., Pd(OAc)2) OxState->Pd2 ScavPd0 Silica-Bound TAAcOH or Thiourea Scavenger Pd0->ScavPd0 ScavPd2 Silica-Bound Thiol or DMT Scavenger Pd2->ScavPd2 Check Analyze Residual Pd (ICP-MS) ScavPd0->Check ScavPd2->Check Pass Pd < 10 ppm Proceed to Crystallization Check->Pass Success Fail Pd > 10 ppm Repeat or Use TMT Check->Fail High Pd Fail->ScavPd2 Retreat

Workflow for targeted palladium removal from isoxazole syntheses.

References

  • Economidou, M., et al. "Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry." Organic Process Research & Development (2023).[Link]

  • Liu, C., et al. "Palladium-Catalyzed Arylation and Alkylation of 3,5-Diphenylisoxazole with Boronic Acids via C−H Activation." Organometallics (2008).[Link]

  • Murugesan, N., et al. "Methods for the preparation of biphenyl isoxazole sulfonamides.
  • Wang, Y., et al. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry (RSC) (2017).[Link]

Optimization

Technical Support Center: Navigating the Stability of Isoxazole Derivatives

Welcome to the technical support center for isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic scaffold. While the isoxazole ring is a valuable pharmacophore found in numerous approved drugs, its inherent chemical properties, particularly the weak N-O bond, can present stability challenges under certain experimental conditions.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and resolve stability issues, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and offering actionable solutions.

Question 1: "I'm running a reaction with my isoxazole derivative under basic conditions (e.g., using NaOH, LiOH, or an amine base) and I'm seeing significant decomposition of my starting material and the formation of unexpected byproducts. What is happening and how can I prevent it?"

Plausible Causes:

The isoxazole ring is known to be susceptible to cleavage under basic conditions, especially when activated by electron-withdrawing groups or when there is no substituent at the C3-position.[3][4] The primary mechanism involves the deprotonation at the C3-position (if available) or nucleophilic attack by the base, leading to the cleavage of the weak N-O bond.[5] This ring-opening event can generate various difunctionalized compounds such as β-enamino-ketoesters, 1,3-dicarbonyls, or cyano-enol metabolites, which may or may not be your desired product.[1][3] The drug Leflunomide, for instance, is known to decompose to its active metabolite A771726 at basic pH.[6]

Visualizing the Mechanism: Base-Catalyzed Ring Opening

G cluster_0 Base-Catalyzed Isoxazole Degradation Isoxazole Substituted Isoxazole (e.g., with EWG) Intermediate Ring-Opened Intermediate (e.g., β-ketonitrile anion) Isoxazole->Intermediate Nucleophilic Attack / Deprotonation & N-O Bond Cleavage Base Base (OH⁻) Products Degradation Products (e.g., Enaminoketone, 1,3-Dicarbonyl) Intermediate->Products Protonation / Rearrangement

Caption: General pathway for isoxazole ring cleavage under basic conditions.

Recommended Solutions & Protocols:

  • Modify the Base: If the base is a reagent, switch to a milder, non-nucleophilic, or sterically hindered base. Examples include 2,6-lutidine, diisopropylethylamine (DIPEA), or potassium carbonate instead of strong hydroxides or alkoxides.[7]

  • Control Stoichiometry: Use the minimum required amount of base. An excess can significantly accelerate degradation.

  • Lower the Temperature: Perform your reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the rate of the degradation side reaction.[7]

  • Use Anhydrous Conditions: If applicable, ensure your solvents and reagents are rigorously dry. The presence of water can facilitate hydrolysis, especially in the presence of a base.[7]

  • Protect the Ring: If the C3 position is unsubstituted, consider synthetic strategies that install a placeholder group to prevent deprotonation, which is a key initiation step for degradation in some derivatives.[4][5]

Protocol: General Procedure for a Base-Mediated Reaction with a Sensitive Isoxazole

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add your isoxazole derivative and a rigorously dried, aprotic solvent (e.g., THF, Dichloromethane) to a flame-dried flask.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Base Addition: Slowly add a solution of the chosen mild base (e.g., DIPEA) dropwise over several minutes.

  • Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the desired transformation is complete, quench the reaction promptly with a suitable acidic solution (e.g., saturated ammonium chloride solution) to neutralize the base.

  • Extraction: Proceed with standard aqueous work-up and extraction using an appropriate organic solvent (e.g., ethyl acetate).

Question 2: "My isoxazole compound is degrading during purification on silica gel or when stored in a protic solvent like methanol, even without added acid or base. What's causing this?"

Plausible Causes:

This issue often points to instability under mildly acidic conditions. Silica gel is inherently acidic and can catalyze the hydrolysis and ring-opening of sensitive isoxazole derivatives. Similarly, protic solvents, especially if they contain trace acidic impurities, can promote degradation over time. The mechanism under acidic conditions typically involves protonation of the ring nitrogen, followed by nucleophilic attack (often by water) and subsequent cleavage of the N-O bond.[8]

Visualizing the Mechanism: Acid-Catalyzed Ring Opening

G cluster_1 Acid-Catalyzed Isoxazole Degradation Isoxazole Substituted Isoxazole Protonated_Isoxazole Protonated Isoxazole Isoxazole->Protonated_Isoxazole Protonation of Ring Nitrogen Proton Acid (H⁺) Ring_Opened Ring-Opened Cationic Intermediate Protonated_Isoxazole->Ring_Opened Nucleophilic Attack Nucleophile Nucleophile (H₂O) Products Degradation Products (e.g., β-Diketone, Hydroxylamine) Ring_Opened->Products N-O Bond Cleavage & Rearrangement

Caption: General pathway for isoxazole ring cleavage under acidic conditions.

Recommended Solutions & Protocols:

  • Neutralize Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base. Create a slurry of silica gel in your eluent system and add ~1% triethylamine (or another volatile base), then pack the column as usual. This will neutralize the acidic sites.

  • Alternative Purification: Consider alternative purification methods such as preparative HPLC with a neutral mobile phase, recrystallization, or chromatography on a different stationary phase like alumina (neutral or basic).

  • Storage: Store your purified compound in an aprotic solvent (e.g., dichloromethane, ethyl acetate) at a low temperature. If it must be stored in a protic solvent, use a high-purity, anhydrous grade and consider adding a trace amount of a non-nucleophilic base as a stabilizer.

  • pH Control: During aqueous work-ups, use a buffered solution (e.g., phosphate buffer, pH 7) instead of pure water to prevent exposure to acidic or basic extremes.

Frequently Asked Questions (FAQs)

Q1: How does the substitution pattern on the isoxazole ring affect its stability?

The electronic nature and position of substituents dramatically influence the stability of the isoxazole ring.[3]

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., esters, ketones, nitro groups) attached to the ring, particularly at the C3 or C5 positions, increase its susceptibility to nucleophilic attack and base-mediated ring cleavage.[3] They do this by acidifying adjacent ring protons and stabilizing the resulting anionic intermediates.

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) generally increase the electron density of the ring, making it more stable towards nucleophilic attack but potentially more susceptible to electrophilic attack.

  • Unsubstituted Positions: Isoxazoles lacking a substituent at the C3 or C5 positions are often more prone to degradation under basic conditions due to the ease of deprotonation at these sites.[4][5]

Q2: Are there standard conditions to test the pH stability of a new isoxazole derivative?

Yes, a systematic pH stability study is a crucial step in characterizing a new compound. A general protocol involves incubating the compound in a series of buffers across a wide pH range and monitoring its concentration over time.

Data Presentation: pH and Temperature Stability of Leflunomide

The stability of the isoxazole ring is highly dependent on both pH and temperature. The following data, adapted from a study on the drug Leflunomide, illustrates this relationship clearly.[6]

pHTemperature (°C)Half-life (t½) in hoursStability Profile
4.025StableHigh
7.425StableHigh
10.0 25 ~6.0 Labile
4.037StableHigh
7.4 37 ~7.4 Moderate
10.0 37 ~1.2 Very Labile

Protocol: pH Stability Assessment

  • Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 4, 7.4, 9, 12). Common buffer systems include citrate, phosphate, and borate.

  • Sample Preparation: Create a concentrated stock solution of your isoxazole derivative in a water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute a small volume of the stock solution into each buffer to a known final concentration (e.g., 10 µg/mL). Ensure the final percentage of the organic solvent is low (typically <1-2%) to avoid altering the buffer properties. Incubate the solutions at a constant, controlled temperature (e.g., 25 °C or 37 °C).[6]

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffered solution.

  • Analysis: Immediately quench any further degradation by, for example, diluting the aliquot into a mobile phase or a solvent mixture that neutralizes the pH. Analyze the concentration of the remaining parent compound using a validated analytical method, such as HPLC-UV or LC-MS.[9]

  • Data Processing: Plot the concentration of the isoxazole derivative versus time for each pH value to determine the degradation kinetics and calculate the half-life (t½).

Workflow: Troubleshooting Isoxazole Stability

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_neutral Neutral Conditions Start Unexpected Degradation Observed Check_pH Identify Reaction/Storage pH: Acidic, Basic, or Neutral? Start->Check_pH Acid_Cause Cause: Protonation & Ring Opening (e.g., Silica Gel, Acidic Reagents) Check_pH->Acid_Cause Acidic Base_Cause Cause: Deprotonation/Nucleophilic Attack & N-O Bond Cleavage Check_pH->Base_Cause Basic Neutral_Cause Other Factors: - Photodegradation (UV Light)? - Thermal Stress (High Temp)? - Oxidative/Reductive Agents? Check_pH->Neutral_Cause Neutral Acid_Solution Solution: 1. Use Neutralized Silica/Alumina 2. Use Aprotic/Buffered Solvents 3. Lower Temperature Acid_Cause->Acid_Solution End Problem Resolved Acid_Solution->End Base_Solution Solution: 1. Use Milder, Non-nucleophilic Base 2. Control Stoichiometry 3. Lower Temperature 4. Use Anhydrous Conditions Base_Cause->Base_Solution Base_Solution->End Neutral_Solution Solution: 1. Protect from Light 2. Reduce Reaction Temperature 3. Avoid Incompatible Reagents Neutral_Cause->Neutral_Solution Neutral_Solution->End

Caption: A logical workflow for diagnosing and solving isoxazole stability issues.

References

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). ResearchGate. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (2009). ResearchGate. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). Mini-Reviews in Organic Chemistry. [Link]

  • Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. (1994). Journal of Pharmaceutical Sciences. [Link]

  • Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990). Journal of Pharmaceutical Sciences. [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (2009). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Unwanted N-Debenzylation During Isoxazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended cleavage of N-benzyl protecting groups during the construction of isoxazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended cleavage of N-benzyl protecting groups during the construction of isoxazole rings. Isoxazole synthesis—often achieved via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with 1,3-dicarbonyls—frequently employs oxidative, acidic, or transition-metal-catalyzed conditions. These environments are notoriously hostile to N-benzyl groups.

This guide provides a mechanistic breakdown of why this side reaction occurs and offers field-proven, self-validating protocols to preserve your N-benzyl moieties.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does my N-benzyl group cleave during the oxidative generation of nitrile oxides from oximes? A1: The most common method for in situ nitrile oxide generation involves the oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS), sodium hypochlorite (NaOCl), or hypervalent iodine. However, these oxidants are not entirely chemoselective. The electron-rich nitrogen of the N-benzyl group is highly susceptible to single-electron oxidation. The oxidant abstracts a hydrogen atom at the benzylic position, forming a radical intermediate that is rapidly oxidized to an iminium cation. Upon exposure to adventitious water or during aqueous workup, this iminium ion hydrolyzes, irreversibly cleaving the C-N bond to yield the debenzylated secondary amine and benzaldehyde [1].

G A N-Benzyl Amine (Substrate) B Radical/Cation Intermediate A->B Oxidant (e.g., NCS, Oxone) C Iminium Ion B->C -e⁻, -H⁺ D Hydrolysis (H2O) C->D E Debenzylated Amine + Benzaldehyde D->E C-N Cleavage

Mechanism of unwanted oxidative N-debenzylation via an iminium ion intermediate.

Q2: I am using a Palladium-catalyzed cross-coupling step (e.g., Sonogashira) prior to my cycloaddition. Why am I losing the benzyl group here? A2: Palladium is a classic catalyst for N-debenzylation via hydrogenolysis. Even in the absence of hydrogen gas, if your reaction utilizes protic solvents (like ethanol or methanol) or contains amine bases that can undergo β -hydride elimination, these components act as in situ hydride donors. This triggers transfer hydrogenolysis, effectively cleaving the N-benzyl group. To prevent this, strictly utilize aprotic solvents (e.g., THF, Toluene, or MeCN) and avoid secondary amine bases if possible.

Section 2: Experimental Workarounds & Solutions (The "How")

Q3: How can I modify my nitrile oxide cycloaddition to preserve the N-benzyl moiety? A3: You must pivot away from harsh oxidative conditions. There are two highly reliable, redox-neutral alternatives:

  • Dehydration of Primary Nitroalkanes: Instead of oxidizing an oxime, start with a primary nitroalkane. Treatment with phenyl isocyanate (PhNCO) and triethylamine (Mukaiyama's method), or using DABCO, smoothly dehydrates the nitro group to a nitrile oxide without generating radical or iminium intermediates [2].

  • Stepwise Hydroximoyl Chloride Method: If you must start from an oxime, chlorinate it selectively at low temperature using NCS, isolate the stable hydroximoyl chloride, and then generate the nitrile oxide in a separate step using a mild, non-nucleophilic base like KHCO3. This temporal separation prevents the oxidant from reacting with the amine under forcing conditions.

G Start Substrate contains N-Benzyl group? Yes Yes Start->Yes No No Start->No Avoid Avoid harsh oxidants. Risk of iminium formation. Yes->Avoid Oxidative Standard Oxidative Methods (NCS, NaOCl, Oxone) No->Oxidative Alt1 Method A: Dehydration of Nitroalkanes (PhNCO/Et3N) Avoid->Alt1 Alt2 Method B: Stepwise Hydroximoyl Chloride + KHCO3 Avoid->Alt2

Decision tree for selecting nitrile oxide generation conditions to preserve N-benzyl groups.

Section 3: Quantitative Data & Reagent Selection

The choice of reagents drastically impacts the retention of the N-benzyl group. The table below summarizes the compatibility of various nitrile oxide generation methods with sensitive N-benzyl amines.

Nitrile Oxide Generation MethodReagents UsedN-Benzyl Retention RateMechanistic Risk Factor
Direct Oxidation (Harsh) Oxone, TEMPO, or NaOClLow (< 40%)High: Direct single-electron oxidation to iminium.
Direct Oxidation (Mild) NCS / Pyridine (1-pot)Moderate (60-80%)Medium: Competitive chlorination of the benzylic position.
Stepwise Dehydrohalogenation 1. NCS (low temp)2. KHCO3High (> 90%)Low: Oxidant is removed before base-promoted cyclization.
Nitroalkane Dehydration PhNCO / Et3N or DABCOExcellent (> 95%)None: Completely redox-neutral pathway.
Section 4: Validated Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. By monitoring the specific TLC checkpoints, you can confirm the success of each step without risking the entire batch.

Protocol 1: Redox-Neutral Isoxazole Synthesis via Nitroalkane Dehydration

This method is the gold standard for preserving oxidation-sensitive protecting groups.

  • Preparation: Dissolve the primary nitroalkane (1.0 equiv) and the alkyne dipolarophile (1.5 equiv) in anhydrous toluene (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add phenyl isocyanate (PhNCO, 2.0 equiv) followed by triethylamine (Et3N, 0.1 equiv). Causality note: PhNCO acts as the dehydrating agent, converting the nitro group to a nitrile oxide, while Et3N catalyzes the process.

  • Cycloaddition: Heat the mixture to 80 °C for 12-16 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc). The disappearance of the nitroalkane and the formation of a highly UV-active spot (the isoxazole) indicates success. The byproduct, diphenylurea, will precipitate as a white solid—this is a visual confirmation that dehydration has occurred.

  • Workup: Filter the mixture through a pad of Celite to remove the diphenylurea. Concentrate the filtrate and purify via silica gel chromatography.

Protocol 2: Stepwise Hydroximoyl Chloride Method for Sensitive Oximes

Use this when starting from an oxime is unavoidable.

  • Chlorination: Dissolve the aldoxime (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution strictly to 0 °C.

  • Controlled Oxidation: Add N-chlorosuccinimide (NCS, 1.05 equiv) in small portions over 15 minutes. Causality note: Keeping the temperature at 0 °C suppresses the over-oxidation of the N-benzyl group while allowing the oxime chlorination to proceed.

  • Isolation: Stir for 2 hours at room temperature. Pour into ice water and extract with diethyl ether. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo to isolate the hydroximoyl chloride. Do not apply heat during evaporation.

  • Cycloaddition: Dissolve the crude hydroximoyl chloride and the alkyne (1.2 equiv) in THF. Add an aqueous solution of KHCO3 (2.0 equiv). Stir vigorously at room temperature for 12 hours.

  • Workup: Extract with EtOAc, wash with water, and purify via chromatography.

References
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.[Link]

  • Isoxazoles and isoxazolines by 1,3-dipolar cycloaddition base catalysed condensation of primary nitro compounds. European Journal of Organic Chemistry.[Link]

Optimization

Isoxazole Synthesis Support Center: Troubleshooting &amp; Byproduct Characterization

Welcome to the Technical Support Center. As application scientists, we know that synthesizing the isoxazole core—whether via[3+2] cycloadditions or cyclocondensations—rarely proceeds without side reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that synthesizing the isoxazole core—whether via[3+2] cycloadditions or cyclocondensations—rarely proceeds without side reactions. Unexpected byproducts such as furoxans, trapped isoxazolines, and regioisomeric mixtures can severely bottleneck drug development pipelines.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind these byproducts, provide self-validating experimental protocols to suppress them, and outline robust analytical methods for their characterization.

Diagnostic Triage: Byproduct Identification

Before altering your reaction conditions, you must accurately diagnose the byproduct. The workflow below outlines the primary diagnostic logic based on crude LC-MS and NMR data.

Byproduct_Diagnostics Start Crude Mixture Analysis (LC-MS / NMR) MassCheck Mass vs Target Product? Start->MassCheck Isomer Same Mass (Regioisomers) MassCheck->Isomer Isobaric Dimer Double Dipole Mass (Furoxan Dimer) MassCheck->Dimer M(dipole) x 2 Plus18 +18 Da Mass (Oxime / Isoxazoline) MassCheck->Plus18 Incomplete Dehydration NMR 2D NMR (HMBC/NOESY) Determine 3,4- vs 3,5-substitution Isomer->NMR

Diagnostic workflow for identifying unexpected byproducts in isoxazole synthesis.

1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes)

Q1: During my [3+2] cycloaddition, LC-MS indicates a major byproduct with exactly double the mass of my nitrile oxide intermediate. What is causing this, and how can I prevent it?

The Issue: You have synthesized a furoxan (1,2,5-oxadiazole 2-oxide).

Mechanistic Causality: Nitrile oxides are highly reactive 1,3-dipoles. If the steady-state concentration of the nitrile oxide in the reaction mixture is too high relative to the dipolarophile (the alkyne), the dipole will rapidly undergo self-condensation to form a stable furoxan dimer[1]. This completely consumes your starting material and drastically reduces the yield of the desired isoxazole.

Self-Validating Protocol: In Situ Generation via Slow Addition To prevent dimerization, the nitrile oxide must be generated in situ and immediately trapped by the alkyne[1].

  • Setup: In a dry round-bottom flask, dissolve the terminal alkyne (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at room temperature.

  • Preparation: Dissolve the hydroximoyl chloride precursor (1.2 eq) in a minimal volume of DCM in a separate gas-tight syringe.

  • Controlled Addition: Using a syringe pump, add the hydroximoyl chloride solution dropwise to the alkyne mixture over a period of 3–4 hours.

  • Validation Step: At the 1-hour mark, pull a 10 µL aliquot, quench in methanol, and run a rapid LC-MS. The protocol is validated if the chromatogram shows the product mass with a complete absence of the dimer mass ( 2×Mnitrile_oxide​ ). If the dimer is present, decrease the syringe pump flow rate by 50%.

Q2: My cycloaddition yielded a mixture of 3,4- and 3,5-disubstituted isoxazoles. How do I definitively characterize them, and how can I force the reaction to be regioselective?

The Issue: While terminal alkynes typically favor 3,5-disubstituted isoxazoles due to steric and electronic factors, electron-deficient or internal alkynes frequently yield regioisomeric mixtures[1][2].

Characterization: Because the masses are identical, LC-MS is insufficient. You must use 1D and 2D NMR (specifically HMBC) to differentiate the isomers based on the highly characteristic chemical shifts of the isoxazole ring protons.

Table 1: Quantitative NMR Characterization of Isoxazole Regioisomers

Analytical Feature3,5-Disubstituted Isoxazole3,4-Disubstituted IsoxazoleDiagnostic Significance
1 H NMR (Ring Proton) Sharp singlet at ~6.0 - 6.8 ppm (C4-H)Sharp singlet at ~8.2 - 8.8 ppm (C5-H)C5-H is heavily deshielded by the adjacent oxygen atom.
13 C NMR (Ring Carbon) ~100 - 105 ppm (C4)~150 - 160 ppm (C5)Confirms the assignment of the proton-bearing carbon.
Key HMBC Correlations C4-H correlates to C3 and C5 carbonsC5-H correlates to C3 and C4 carbonsDefinitive proof of regiochemistry via 2- and 3-bond couplings.

Note: To improve regioselectivity toward the 3,5-isomer, consider utilizing copper(I)-catalyzed cycloaddition conditions (similar to click chemistry), which highly favors the 3,5-disubstituted architecture[2].

Claisen Condensation (1,3-Dicarbonyls + Hydroxylamine)

Q3: I am reacting an unsymmetrical 1,3-diketone with hydroxylamine. I isolated a stable intermediate with a mass +18 Da higher than the target isoxazole. What is this?

The Issue: You have isolated a 5-hydroxy-4,5-dihydroisoxazole (also known as a 5-hydroxyisoxazoline) intermediate, or an uncyclized oxime[3][4].

Mechanistic Causality: The Claisen isoxazole synthesis is a multi-step cascade. It proceeds via initial oxime formation, followed by intramolecular cyclization to form the 5-hydroxyisoxazoline, and concludes with dehydration to yield the aromatic isoxazole[3]. If the final dehydration step is hindered—often due to a lack of sufficient acid catalysis or extreme steric bulk at the C5 position—the +18 Da intermediate becomes kinetically trapped[4].

Claisen_Mechanism Dicarbonyl 1,3-Dicarbonyl + NH2OH Oxime1 Oxime at C1 Dicarbonyl->Oxime1 Attack at C1 Oxime3 Oxime at C3 Dicarbonyl->Oxime3 Attack at C3 Isoxazoline1 5-Hydroxyisoxazoline A (+18 Da Trapped Intermediate) Oxime1->Isoxazoline1 Cyclization Isoxazoline3 5-Hydroxyisoxazoline B (+18 Da Trapped Intermediate) Oxime3->Isoxazoline3 Cyclization IsoxazoleA 3,5-Disubstituted Isoxazole A Isoxazoline1->IsoxazoleA -H2O (Acid Catalyzed) IsoxazoleB 3,5-Disubstituted Isoxazole B Isoxazoline3->IsoxazoleB -H2O (Acid Catalyzed)

Mechanistic divergence in the Claisen isoxazole synthesis leading to regioisomers.

Q4: How do I control the regioselectivity of the Claisen condensation to avoid a 1:1 mixture of regioisomers?

The Issue: Unsymmetrical 1,3-dicarbonyls possess two distinct electrophilic sites. Uncatalyzed reactions with hydroxylamine will attack both sites indiscriminately, yielding a difficult-to-separate mixture of regioisomers[1][5].

Mechanistic Causality: Regioselectivity is dictated by the relative electrophilicity and steric accessibility of the two carbonyl carbons. By introducing a Lewis acid, you can selectively coordinate and activate one carbonyl over the other, directing the nucleophilic attack of the hydroxylamine[5].

Self-Validating Protocol: Lewis Acid-Mediated Regioselective Cyclocondensation

  • Setup: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert atmosphere.

  • Reagent Addition: Add pyridine (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) to the solution.

  • Lewis Acid Activation: Cool the mixture to 0 °C. Dropwise, add Boron trifluoride etherate (BF 3​ ·OEt 2​ , 2.0 eq). The BF 3​ selectively coordinates to the more electron-rich/accessible carbonyl[5].

  • Cyclization & Dehydration: Allow the reaction to warm to room temperature and stir for 4–6 hours. The acidic environment simultaneously promotes the final dehydration step, preventing the +18 Da intermediate buildup.

  • Validation Step: Perform an aqueous workup and take a crude 1 H NMR. The protocol is validated if the spectrum displays a single sharp singlet in the 6.0–6.8 ppm range (C4-H), indicating >90% regioselectivity for a single isomer[5]. If two singlets are observed, screen alternative solvents (e.g., EtOH) or adjust the equivalents of the Lewis acid.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives Benchchem URL
  • Isoxazole synthesis Organic Chemistry Portal URL
  • Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes Misurata University URL
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones RSC Advances URL
  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 4-Bromo-5-methyl-3-phenylisoxazole: HPLC vs. GC-MS

Introduction: The Analytical Imperative for Heterocyclic Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a funda...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Heterocyclic Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Intermediates like 4-Bromo-5-methyl-3-phenylisoxazole, a member of the versatile isoxazole class of heterocycles, are the foundational building blocks of new chemical entities. Isoxazole derivatives are noted for a wide spectrum of biological activities, making them valuable pharmacophores in medicinal chemistry.[1][2][3] The structural integrity and purity of these intermediates directly influence the quality, stability, and safety profile of the final drug product. Therefore, the deployment of robust, accurate, and validated analytical methods for purity determination is a non-negotiable aspect of the quality control (QC) process.[4][5]

This guide provides an in-depth, comparative analysis of two instrumental pillars of modern pharmaceutical analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative and qualitative purity assessment of 4-Bromo-5-methyl-3-phenylisoxazole. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a framework for method validation in alignment with international regulatory standards.

Choosing the Right Tool: A Head-to-Head Comparison

The selection of an analytical method is contingent on the physicochemical properties of the analyte and the specific goals of the analysis. For a compound like 4-Bromo-5-methyl-3-phenylisoxazole (MW: ~254.1 g/mol ), which possesses moderate polarity, aromatic functionality, and a halogen substituent, both HPLC and GC-MS present as viable, yet distinct, options.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on differential partitioning with a solid stationary phase.Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability Broadly applicable to non-volatile and thermally sensitive compounds. The "gold standard" for routine pharmaceutical purity and assay tests.[6]Requires the analyte to be volatile and thermally stable. Excellent for residual solvent analysis and impurity identification.[7]
Strengths Robust, highly reproducible, non-destructive, and easily validated for quantitative QC purposes.Unparalleled identification power through mass spectral libraries, exceptional sensitivity for trace analysis.[7][8]
Considerations Solvent consumption can be high. Peak identification relies on retention time matching with standards.Potential for thermal degradation of the analyte in the injector or column. Not suitable for non-volatile impurities.
Typical Use Case Routine batch release testing, stability studies, and quantitative determination of known impurities.[5]Impurity structure elucidation, identification of unknown degradation products, and screening for volatile organic impurities.[9]

Part 1: High-Performance Liquid Chromatography (HPLC) for Routine Purity Determination

HPLC is the workhorse of pharmaceutical quality control for its precision and robustness.[6] For 4-Bromo-5-methyl-3-phenylisoxazole, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point. The phenyl and isoxazole rings provide strong chromophores, ensuring excellent sensitivity with a standard photodiode array (PDA) or variable wavelength detector (VWD).

Causality of Methodological Choices
  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides effective retention for the moderately non-polar phenyl and bromo-substituted isoxazole structure. The alkyl chains create a non-polar environment, separating the analyte from more polar impurities that elute earlier and less polar impurities that are retained longer.

  • Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier with good UV transparency and elution strength. A gradient elution, starting with a higher water percentage and increasing the acetonitrile concentration, ensures that a wide range of potential impurities, from polar starting materials to non-polar by-products, can be resolved and eluted within a reasonable runtime.

  • Detector: A PDA detector is preferred. It not only quantifies the analyte at a specific wavelength (e.g., 254 nm) but also provides UV spectra for all eluting peaks. This is a critical feature for peak purity assessment and can help distinguish co-eluting impurities, a key aspect of method specificity as defined by ICH guidelines.[10][11]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s_prep 1. Accurately weigh 4-Bromo-5-methyl-3-phenylisoxazole s_diss 2. Dissolve in Diluent (e.g., Acetonitrile/Water) s_soni 3. Sonicate to ensure complete dissolution s_filt 4. Filter through 0.45 µm syringe filter a_inj 5. Inject onto RP-HPLC system s_filt->a_inj Transfer to vial a_sep 6. Gradient Elution Separation on C18 column a_det 7. UV/PDA Detection (e.g., 254 nm) d_int 8. Integrate Chromatogram (Peak Area) a_det->d_int Raw Data d_calc 9. Calculate Purity (% Area Normalization) d_int->d_calc d_rep 10. Generate Report with Validation Parameters d_calc->d_rep

Caption: High-level workflow for HPLC purity analysis.

Detailed HPLC Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-20 min (50% to 90% B), 20-25 min (90% B), 25.1-30 min (50% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of 4-Bromo-5-methyl-3-phenylisoxazole and dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.

    • Standard Solution (for Assay): Prepare a reference standard of known purity at the same concentration.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Identify the peak corresponding to 4-Bromo-5-methyl-3-phenylisoxazole based on retention time.

    • Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful alternative, particularly for identifying unknown impurities and confirming the identity of the main peak.[7] Its utility hinges on the analyte's ability to be volatilized without degradation. For 4-Bromo-5-methyl-3-phenylisoxazole, its moderate molecular weight and likely volatility make it a good candidate, though careful optimization of the injector temperature is crucial to prevent decomposition of the isoxazole ring or de-bromination.

Causality of Methodological Choices
  • Stationary Phase: A low-bleed, mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is an excellent choice. This phase provides good selectivity for a wide range of semi-volatile aromatic and halogenated compounds.[12]

  • Injection Mode: A split/splitless injector is used. A split injection is preferred for the main component to avoid detector saturation, while a splitless injection can be used to enhance sensitivity for trace impurity analysis. A glass liner is essential to ensure an inert pathway.

  • Temperature Program: A programmed temperature ramp is necessary to first elute highly volatile impurities (like residual synthesis solvents) at a low temperature, followed by a gradual increase to elute the main analyte and any higher-boiling by-products.

  • Detector: A Mass Spectrometer operating in Electron Ionization (EI) mode. EI at 70 eV produces a reproducible fragmentation pattern (mass spectrum) that acts as a chemical fingerprint. This spectrum can be compared against commercial libraries (e.g., NIST, Wiley) for tentative identification of unknown impurities.[8]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_prep 1. Accurately weigh sample s_diss 2. Dissolve in volatile solvent (e.g., Dichloromethane) s_filt 3. Filter if necessary a_inj 4. Inject into GC (Split/Splitless Inlet) s_filt->a_inj Transfer to vial a_sep 5. Temperature Programmed Separation a_ion 6. Eluent enters MS: Electron Ionization (EI) a_det 7. Mass Analyzer detects fragment ions d_tic 8. Generate Total Ion Chromatogram (TIC) a_det->d_tic Ion Data d_spec 9. Extract Mass Spectrum for each peak d_tic->d_spec d_lib 10. Library Search & Impurity ID d_spec->d_lib

Caption: High-level workflow for GC-MS purity and impurity ID.

Detailed GC-MS Protocol
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C (optimization may be required).

    • Injection Mode: Split (50:1 ratio).

    • Oven Program: Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Preparation of Solutions:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Solution: Prepare a ~1 mg/mL solution of the sample in the chosen solvent.

  • Analysis and Identification:

    • Acquire the Total Ion Chromatogram (TIC).

    • For each impurity peak, extract the mass spectrum.

    • Perform a library search to tentatively identify impurities. Confirmation requires analysis of a reference standard for that impurity.

Method Validation & Performance Comparison: An Objective Assessment

A method is only useful if it is proven to be fit for its purpose.[10][13] Validation is the process of providing documented evidence that a method performs as intended. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, must be assessed.[11][14]

Below is a table of expected performance characteristics for the two validated methods.

Validation ParameterHPLC-UV MethodGC-MS MethodICH Guideline Reference
Specificity Baseline resolution of main peak from all known impurities and degradation products. Peak purity assessment via PDA passes.Chromatographic resolution of all peaks. Unique mass spectra for each component confirms identity and specificity.Q2(R2)[10]
Linearity (R²) ≥ 0.999 over 50-150% of nominal concentration.≥ 0.995 over a similar range.Q2(R1)[11]
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three levels.95.0% - 105.0% for spiked samples.Q2(R1)[11]
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 5.0%.Q2(R1)[11]
Limit of Detection (LOD) ~0.01% of nominal concentration (S/N = 3).~0.001% of nominal concentration (S/N = 3).Q2(R1)[11]
Limit of Quantitation (LOQ) ~0.03% of nominal concentration (S/N = 10).~0.003% of nominal concentration (S/N = 10).Q2(R1)[11]
Robustness Insensitive to minor changes in pH, mobile phase composition (±2%), and column temperature (±5 °C).Insensitive to minor changes in flow rate (±5%) and oven ramp rate (±10%).Q2(R2)[10]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of 4-Bromo-5-methyl-3-phenylisoxazole. The choice between them should be driven by the analytical objective.

  • For routine quality control, batch release, and stability testing , the HPLC-UV method is superior. Its high precision, robustness, and straightforward validation for quantitative purposes make it the ideal choice for generating reliable and reproducible purity values in a regulated environment.[15]

  • For impurity identification, initial process development, and troubleshooting , the GC-MS method is invaluable. Its ability to provide structural information on unknown peaks and its superior sensitivity for trace volatile contaminants offer insights that are not available from HPLC-UV alone.[16]

In a comprehensive drug development program, these methods are not mutually exclusive but complementary. An effective control strategy would leverage GC-MS during development to identify and characterize potential impurities, which are then monitored quantitatively by a validated HPLC method during routine production. This dual approach ensures the highest standards of product quality and patient safety.

References

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. EMA/CHMP/ICH/82072/2006. [Link]

  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • American Chemical Society. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. [Link]

  • ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

  • Chandra, et al. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences. [Link]

  • Dorman, F. L., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Integrated Liner Technologies. (n.d.). Ensuring Purity for Chromatography in Pharmaceutical Analysis. [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. [Link]

  • Royal Society of Chemistry. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Green Chemistry. [Link]

Sources

Comparative

X-ray crystallography of 4-Bromo-5-methyl-3-phenylisoxazole derivatives

Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography of 4-Bromo-5-methyl-3-phenylisoxazole Derivatives Isoxazoles represent a privileged class of five-membered heterocycles in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography of 4-Bromo-5-methyl-3-phenylisoxazole Derivatives

Isoxazoles represent a privileged class of five-membered heterocycles in medicinal chemistry, frequently deployed to enhance the bioactivity, metabolic stability, and target selectivity of small molecules[1]. Among these, 4-bromo-5-methyl-3-phenylisoxazole serves as a highly versatile building block. It is heavily utilized in Suzuki cross-coupling reactions to synthesize potent therapeutics, including Bromodomain and Extra-Terminal (BET) protein inhibitors, where the isoxazole core precisely interacts with hydrophobic subpockets of target proteins[2].

For drug development professionals, confirming the precise three-dimensional architecture of these derivatives is non-negotiable. Single-crystal X-ray crystallography stands as the gold standard for unambiguously elucidating these atomic arrangements[3]. This guide provides a comparative framework for crystallizing and analyzing 4-bromo-5-methyl-3-phenylisoxazole derivatives, focusing on how the unique properties of the bromine atom dictate experimental workflows and structural outcomes.

While Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) are foundational to structural characterization, they fall short of providing absolute solid-state conformations. X-ray crystallography is essential for mapping non-covalent interactions—such as halogen bonding—which are highly directional and crucial for rational drug design.

Table 1: Performance Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)2D NMR SpectroscopyComputational Modeling (DFT)
Primary Output Absolute 3D atomic coordinates & solid-state packingSolution-state connectivity & molecular dynamicsTheoretical energy minima & electrostatic potential
Stereochemistry Unambiguous (Flack parameter via Br anomalous scattering)Inferred via NOESY/ROESY spatial proximityPredictive; requires experimental validation
Intermolecular Forces Directly observes halogen bonds and π−π stackingLimited to observing solution-state aggregationCalculates σ -hole potential and bond energies
Throughput Low to Medium (Requires high-quality single crystals)High (Rapid sample preparation)High (In silico screening)

The Causality of Crystallization: Why Bromine Matters

Successful crystallization is not serendipity; it is applied thermodynamics. The 4-bromo substituent on the isoxazole ring dramatically influences crystal packing through two primary mechanisms:

  • Halogen Bonding ( σ -Hole Interactions): Bromine features a region of positive electrostatic potential (the σ -hole) on its outermost surface, centered along the C–Br axis[4]. This allows the bromine atom to act as an electrophile, forming highly directional non-covalent bonds with Lewis bases (such as the oxygen or nitrogen atoms of adjacent isoxazole rings). These interactions can dictate the entire supramolecular assembly[5].

  • The Heavy Atom Effect: In X-ray diffraction, the scattering power of an atom is proportional to its electron count. Bromine ( Z=35 ) provides significant anomalous scattering. This is a massive experimental advantage, as it simplifies the phase problem during structure solution and allows for the straightforward determination of absolute stereochemistry[3].

Comparing Crystallization Modalities for Halogenated Isoxazoles

Because halogen bonds can compete with or complement other forces (like π−π stacking from the 3-phenyl ring), the kinetic rate of crystallization dictates which supramolecular network forms. The choice of crystallization method directly impacts the mosaicity and resolution limit of the resulting crystal.

Table 2: Experimental Comparison of Crystallization Methods

MethodSuccess RateCrystal Quality (Mosaicity)TimeframeCausality & Mechanism
Vapor Diffusion HighExcellent (Low mosaicity)3–14 daysSlow, controlled supersaturation allows weak halogen bonds to find their thermodynamic minimum, preventing lattice defects[3].
Slow Evaporation ModerateVariable (Prone to twinning)1–5 daysRapid solvent loss traps molecules in kinetic states. Often results in clustered or twinned crystals due to rapid, uncontrolled nucleation[3].
Thermal Cooling LowPoor (Often yields needles)2–12 HoursSudden drop in solubility forces rapid precipitation. The planar phenyl-isoxazole system tends to stack rapidly in 1D, forming fragile needles.

Self-Validating Experimental Protocol: Vapor Diffusion

To obtain diffraction-quality crystals of 4-bromo-5-methyl-3-phenylisoxazole derivatives, vapor diffusion is the empirically superior method[3]. This protocol incorporates built-in validation checks to ensure reliability and reproducibility.

Step 1: Purity Validation & Preparation

  • Action: Ensure the synthesized compound is >99% pure via HPLC before attempting crystallization.

  • Causality: Impurities of similar structure act as chain terminators in the crystal lattice. They disrupt the periodic halogen bonding network, arresting crystal growth and causing amorphous precipitation.

  • Validation Check: Run a preliminary 1 H NMR. If residual solvents or side-products are visible, re-purify the compound via flash chromatography before proceeding.

Step 2: Solvent / Anti-Solvent Pairing

  • Action: Dissolve 5–10 mg of the derivative in a minimum volume (e.g., 0.5 mL) of a primary solvent (e.g., Dichloromethane) in a 1-dram inner vial.

  • Causality: The primary solvent must fully solvate the compound to break pre-existing aggregates. The anti-solvent (e.g., Hexane) must be highly volatile and miscible with the primary solvent to ensure a steady diffusion gradient[3].

Step 3: Chamber Setup & Incubation

  • Action: Place the open inner vial into a 20 mL outer vial containing 3 mL of the anti-solvent. Cap the outer vial tightly. Store in a vibration-free, temperature-controlled environment (20 °C).

  • Causality: The volatile anti-solvent vaporizes and slowly diffuses into the inner vial, gradually lowering the solubility of the isoxazole derivative and inducing controlled nucleation[3].

  • Validation Check: Observe the inner vial after 24 hours. If the solution is cloudy, the supersaturation rate is too high (add 0.1 mL of primary solvent to redissolve). If clear, allow diffusion to continue undisturbed.

Step 4: Harvesting and Data Collection

  • Action: Harvest the crystal using a nylon cryoloop coated in paratone oil. Immediately flash-cool the crystal to 100 K in the diffractometer's nitrogen stream.

  • Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss from the lattice. Cooling to 100 K minimizes thermal atomic vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing precise measurement of C–Br bond lengths and σ -hole interactions[3].

  • Validation Check: Examine the crystal under cross-polarized light before mounting. A high-quality single crystal will uniformly extinguish light every 90 degrees of rotation.

Crystallographic Workflow Diagram

CrystallographyWorkflow N1 Synthesize 4-Bromo-5-methyl- 3-phenylisoxazole N2 Purity Check (>99%) Avoids Crystal Poisoning N1->N2 N3 Select Crystallization Method N2->N3 N4 Vapor Diffusion (Optimal for Halogen Bonds) N3->N4 Preferred N5 Slow Evaporation (Prone to Twinning) N3->N5 Alternative N6 X-ray Diffraction (100 K) Anomalous Scattering (Br) N4->N6 N5->N6 N7 Structure Refinement (SHELXL / CIF) N6->N7

Fig 1: Optimized crystallographic workflow for halogenated isoxazole derivatives.

References[2] Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors. Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01103[4] Halogen bonding interactions in epoxyisoxazolo[5,4-e]isoindol derivatives: X-ray structures and theoretical study. ResearchGate.https://www.researchgate.net/publication/339352145[1] Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10018534/[3] Unveiling the Molecular Architecture: A Guide to Confirming 4-Chlorobenzo[d]isoxazole Derivative Structures by X-ray Crystallogr. Benchchem.https://www.benchchem.com/guide/x-ray-crystallography[5] Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI.https://www.mdpi.com/2073-4352/13/11/1582

Sources

Validation

Reactivity Comparison Guide: 4-Bromo vs. 4-Chloro Isoxazoles in Palladium-Catalyzed Cross-Coupling

As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter a critical decision point in the design of heterocyclic scaffolds: selecting the optimal halogen substituent for cro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter a critical decision point in the design of heterocyclic scaffolds: selecting the optimal halogen substituent for cross-coupling. The isoxazole ring is a privileged pharmacophore found in numerous biologically active compounds. When functionalizing the C4 position of this heterocycle, the choice between a bromo- and a chloro-substituent fundamentally alters the thermodynamic landscape of the reaction.

This guide provides an objective, data-driven comparison of 4-bromo vs. 4-chloro isoxazoles, detailing the causality behind their reactivity differences and providing self-validating experimental protocols for your laboratory workflows.

Mechanistic Causality: The Thermodynamics of Oxidative Addition

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), the catalytic cycle relies on three primary steps: oxidative addition, transmetalation, and reductive elimination. The divergence in performance between 4-bromo and 4-chloro isoxazoles is entirely dictated by the oxidative addition step.

The carbon-bromine (C–Br) bond has a significantly lower Bond Dissociation Energy (BDE) compared to the carbon-chlorine (C–Cl) bond (1)[1]. Because oxidative addition requires the Pd(0) catalyst to insert into the C–X bond, the higher activation energy barrier of the C–Cl bond makes 4-chloroisoxazoles notoriously sluggish. While 4-bromoisoxazoles readily undergo insertion with standard, inexpensive ligands like PPh₃, 4-chloroisoxazoles require forcing conditions and highly electron-rich, bulky ligands (e.g., XPhos or BrettPhos) to artificially increase the electron density on the palladium center and force the insertion.

Mechanism Pd0 Pd(0) Active Catalyst Br_Iso 4-Bromoisoxazole (C-Br BDE ~81 kcal/mol) Pd0->Br_Iso Cl_Iso 4-Chloroisoxazole (C-Cl BDE ~96 kcal/mol) Pd0->Cl_Iso OxAdd_Br Rapid Oxidative Addition (Standard Ligands: PPh3) Br_Iso->OxAdd_Br OxAdd_Cl Sluggish Oxidative Addition (Requires Bulky Ligands) Cl_Iso->OxAdd_Cl PdII_Br Pd(II) Intermediate Ready for Transmetalation OxAdd_Br->PdII_Br PdII_Cl Pd(II) Intermediate Ready for Transmetalation OxAdd_Cl->PdII_Cl

Logical relationship of C-X bond dissociation energy on Pd(0) oxidative addition rates.

Comparative Performance Data

To facilitate strategic decision-making, the quantitative differences in reactivity and required conditions are summarized below.

Parameter4-Bromoisoxazole4-Chloroisoxazole
C–X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Relative Reactivity HighLow (Rate-limiting)
Optimal Pd Catalyst / Ligand Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos / SPhos
Typical Operating Temperature 60–80 °C100–120 °C
Average Suzuki Yield 75–95%40–70% (Requires optimization)
Primary Synthetic Utility Versatile Cross-CouplingOrthogonal Coupling / Covalent Warhead

Strategic Applications in Drug Development

The differential reactivity between these two halogens is not merely a synthetic hurdle; it is a highly exploitable tool in medicinal chemistry.

4-Bromoisoxazole: High-Yielding API Synthesis

The synthesis of Valdecoxib, a potent COX-2 selective inhibitor, relies heavily on the high reactivity of the 4-bromo substituent. The Suzuki-Miyaura cross-coupling of 4-bromoisoxazole with arylboronic acids proceeds smoothly under mild conditions, making it the preferred route for rapid Structure-Activity Relationship (SAR) exploration (2)[2].

4-Chloroisoxazole: Chemoproteomics and Covalent Warheads

While 4-chloroisoxazole is a poor substrate for palladium-catalyzed cross-coupling, its stability makes it an exceptional electrophilic trap in biological systems. For example, in the natural product Acivicin, the 4-chloroisoxazole motif reacts via an addition-elimination mechanism with nucleophilic serine or cysteine residues in target proteins, displacing the chlorine atom to form a covalent bond (3)[3].

Chemoselective Sequential Coupling

By designing a substrate that contains both a bromo and a chloro group, chemists can perform sequential, iterative cross-couplings. The palladium catalyst will selectively undergo oxidative addition at the bromo position first, leaving the chloro position completely intact for subsequent functionalization under more forcing conditions (4)[4].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. To ensure trustworthiness, the methodologies below incorporate internal standards for kinetic tracking and control reactions to rule out false positives (e.g., transition-metal-free S_NAr).

Workflow Degas 1. Degassing (Argon Purge) Cat 2. Catalyst & Base (Pd source + Ligand) Degas->Cat React 3. Cross-Coupling (Controlled Heating) Cat->React Valid 4. Validation (GC-FID w/ Int. Std) React->Valid Isolate 5. Isolation (Chromatography) Valid->Isolate

Self-validating experimental workflow for palladium-catalyzed isoxazole cross-coupling.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromoisoxazole (Mild Conditions)
  • Reagent Preparation: To an oven-dried Schlenk tube, add 4-bromoisoxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Add dodecane (0.1 equiv) as an internal standard for GC-FID validation.

  • Degassing: Add a solvent mixture of 1,4-dioxane/H₂O (4:1). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (5 mol%).

  • Reaction & Validation: Heat the mixture to 80 °C. Self-Validation Step: Withdraw 50 µL aliquots at t=1h, 3h, and 6h. Quench with EtOAc/H₂O, extract the organic layer, and analyze via GC-FID. Plot the disappearance of 4-bromoisoxazole against the internal standard to confirm catalytic turnover.

  • Workup: Upon complete consumption of the starting material, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of 4-Chloroisoxazole (Forcing Conditions)

Note: The causality of the stronger C–Cl bond requires a shift to highly active, electron-rich catalyst systems.

  • Reagent Preparation: To an oven-dried Schlenk tube, add 4-chloroisoxazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv). Add dodecane (0.1 equiv) as an internal standard.

  • Degassing: Add anhydrous toluene. Degas thoroughly via argon sparging for 20 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). The bulky, electron-rich XPhos ligand is critical to accelerate the rate-limiting oxidative addition step.

  • Reaction & Validation: Heat to 110 °C. Self-Validation Step: Set up a parallel control vial omitting Pd₂(dba)₃. Monitor both via GC-FID. The absence of product in the control vial validates that the reaction is strictly Pd-catalyzed and not a background nucleophilic aromatic substitution.

  • Workup: Cool, filter through a pad of Celite to remove palladium black, concentrate, and purify via chromatography.

References

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.
  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC.
  • Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - NIH.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC.

Sources

Validation

In-Vitro Validation of Antimicrobial Activity of Synthesized Isoxazole Compounds: A Comparative Guide

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard therapeutic regimens, the development of novel pharmacophores has become a critical priority in medicinal chemistry. Isoxazoles—five-mem...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard therapeutic regimens, the development of novel pharmacophores has become a critical priority in medicinal chemistry. Isoxazoles—five-membered heterocyclic rings containing adjacent oxygen and nitrogen atoms—have emerged as highly versatile scaffolds. Their unique electronic distribution allows them to act as bioisosteres for amides and esters, offering enhanced metabolic stability and broad-spectrum antimicrobial activity.

This guide provides an objective comparison of newly synthesized isoxazole derivatives against standard clinical antibiotics, alongside a rigorously detailed, self-validating methodology for in-vitro antimicrobial susceptibility testing.

Comparative Performance: Isoxazole Conjugates vs. Standard Antimicrobials

To objectively evaluate the therapeutic potential of novel isoxazole compounds, their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) must be benchmarked against established clinical standards. Recent structural optimizations, such as halogenation and conjugation with isoxazoline rings, have yielded compounds with activities rivaling traditional antibiotics[1].

The table below synthesizes recent in-vitro quantitative data comparing high-performing isoxazole derivatives against standard reference drugs:

Compound / DrugTarget PathogenMIC (µg/mL)Mechanistic Rationale & Performance Notes
Isoxazole Conjugate (5h) Escherichia coli10High lipophilicity enables excellent outer membrane penetration; performance approaches ampicillin[1].
Isoxazole Conjugate (5h) Bacillus subtilis10Broad-spectrum efficacy; disrupts Gram-positive cell wall integrity[1].
Compound 3c (Chloro-sub) Escherichia coli< 12.5Halogen substitution at the para-position significantly increases target binding affinity[2].
Ampicillin (Standard) Escherichia coli8 - 16Beta-lactam reference standard; inhibits cell wall biosynthesis[1].
Isoxazole Conjugate (5a) Candida albicans60Exhibits notable antifungal properties (77% inhibition rate via disc diffusion)[1].
Amphotericin B (Standard) Candida albicans1 - 4Polyene antifungal reference; binds ergosterol to form membrane pores[1].

Analytical Insight: While standard antibiotics like Amphotericin B still outperform isoxazoles in raw antifungal MIC, compounds like 5h and 3c demonstrate highly competitive antibacterial profiles. The addition of electron-withdrawing groups (e.g., chlorine, fluorine) to the isoxazole ring predictably lowers the MIC by enhancing the molecule's ability to traverse the lipid bilayers of Gram-negative bacteria[2].

Experimental Methodology: The Self-Validating CLSI Protocol

Determining the MIC of a novel synthesized compound requires absolute precision. The following step-by-step workflow is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for Broth Microdilution[3]. As an application scientist, I have designed this protocol to be a self-validating system , ensuring that any systemic error or contamination immediately invalidates the assay, thereby preserving data integrity.

Phase 1: Compound Solubilization & Array Preparation
  • Action: Dissolve the synthesized isoxazole derivatives in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: Isoxazole rings are inherently lipophilic, resulting in poor aqueous solubility. DMSO is required for initial solubilization; however, the final concentration of DMSO in the test wells must strictly remain below 1% v/v . Exceeding this threshold induces solvent-mediated cytotoxicity, which artificially inflates the compound's apparent antimicrobial efficacy and leads to false-positive results.

Phase 2: Inoculum Standardization
  • Action: Select 3-5 isolated colonies of the target pathogen from an overnight agar plate and suspend them in sterile saline. Adjust the suspension's turbidity spectrophotometrically to match a 0.5 McFarland standard.

  • Causality: The 0.5 McFarland standard corresponds to a precise bacterial density of approximately 1.5×108 CFU/mL. Standardizing the inoculum is critical to prevent the "inoculum effect"—a phenomenon where an excessively high bacterial load overwhelms the drug molecules, leading to falsely elevated MIC values and incorrect categorization of resistance[4].

Phase 3: Microdilution & Incubation
  • Action: Dispense 50 µL of the standardized inoculum (further diluted to achieve a final well concentration of 5×105 CFU/mL) into 96-well microtiter plates containing the serially diluted isoxazole compounds. Incubate aerobically at 35±2°C for 16-20 hours.

  • Causality: The use of CAMHB is non-negotiable. It contains standardized physiological concentrations of calcium ( Ca2+ ) and magnesium ( Mg2+ ) ions. These divalent cations are essential for stabilizing the bacterial outer membrane and correctly mediating the binding affinity of the antimicrobial agents. Without them, the drug-target interaction is altered, and MIC values will fluctuate unpredictably[3].

Phase 4: Quality Control (QC) & Data Interpretation
  • Action: Evaluate the microplate visually or spectrophotometrically. The MIC is defined as the lowest concentration of the isoxazole compound that completely inhibits visible bacterial growth[4].

  • Causality (The Self-Validating Mechanism): Every assay must include three internal controls to be considered valid:

    • Sterility Control (Media Only): Must remain optically clear. If turbid, the assay is contaminated and must be discarded.

    • Growth Control (Media + Bacteria): Must show robust, visible turbidity. If clear, the bacterial isolate was non-viable, invalidating the test.

    • QC Strain Control (e.g., E. coli ATCC 25922 + Ampicillin): The MIC of the reference antibiotic must fall within the strict, pre-defined CLSI acceptable range. If it deviates, it indicates a systemic error (e.g., degraded media, incorrect incubation temperature), and the entire plate's data is rejected[4].

Workflow Visualization

The following diagram maps the logical progression of the in-vitro validation pipeline, highlighting the critical intersection where quality control validates the experimental data.

IsoxazoleValidation CompoundPrep Isoxazole Conjugate Preparation & Dilution Microdilution Broth Microdilution (CLSI M07 Protocol) CompoundPrep->Microdilution Inoculum Inoculum Standardization (0.5 McFarland) Inoculum->Microdilution Incubation Incubation (35°C, 16-20h) Microdilution->Incubation MIC_Analysis MIC Determination & Data Interpretation Incubation->MIC_Analysis QC_Strains Internal QC Controls (ATCC Strains) QC_Strains->Microdilution Assay Validation

In-vitro antimicrobial validation workflow for synthesized isoxazole compounds.

Conclusion

The in-vitro validation of synthesized isoxazole compounds requires a rigorous, standardized approach to yield reproducible and clinically relevant data. By adhering to CLSI broth microdilution protocols and implementing strict self-validating controls, researchers can accurately benchmark novel isoxazole derivatives against standard therapies. As demonstrated by recent comparative data, optimized isoxazole conjugates possess significant potential to serve as next-generation antimicrobial agents, particularly against resilient Gram-negative pathogens.

References
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.
  • Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. PubMed (NIH).
  • Synthesis of Isoxazolines: Small Molecules of Potent Antimicrobial Activity. Der Pharma Chemica.
  • Broth Microdilution | MI - Microbiology. MLSASCP.

Sources

Comparative

Validating the Structure of Suzuki Coupling Products via 2D NMR: A Comparative Guide

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in pharmaceutical development for constructing complex biaryl scaffolds[1]. However, validating the exact regiochemistry and 3D co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in pharmaceutical development for constructing complex biaryl scaffolds[1]. However, validating the exact regiochemistry and 3D conformation of the resulting products presents a significant analytical challenge. Standard 1D 1 H NMR spectra of biaryls typically exhibit severe signal overlap in the aromatic region, rendering simple coupling constant analysis insufficient[2]. To definitively prove structural integrity, researchers must deploy a strategic suite of 2D NMR techniques. This guide objectively compares the performance of key 2D NMR modalities and provides a self-validating protocol for the unambiguous structural elucidation of Suzuki products[3].

The Analytical Challenge: Why 1D NMR Falls Short

When coupling non-symmetric dibromobenzenes or highly substituted aryl boronic acids, distinguishing between resulting regioisomers is notoriously difficult[4]. The primary evidence for a successful biaryl linkage lies in the newly formed C-C bond. Because the two ipso-carbons forming this bond are quaternary (lacking directly attached protons), 1D 1 H NMR cannot directly observe the linkage. Furthermore, contiguous quaternary carbons and overlapping aromatic multiplets make it impossible to trace the spin system across the biaryl axis without multi-dimensional techniques[4].

Comparative Analysis of 2D NMR Modalities

Not all 2D NMR experiments provide equal utility when validating a biaryl linkage. The choice of experiment is dictated by the specific structural ambiguity—whether the goal is resolving overlap, mapping an isolated ring, or proving an inter-ring C-C bond.

Table 1: Performance Comparison of 2D NMR Techniques for Biaryl Validation

TechniqueTarget CorrelationUtility in Suzuki Product ValidationAcquisition TimeSensitivity
HSQC 1-bond ( 1JCH​ )Resolves overlapping aromatic protons by dispersing them in the 13 C dimension. Identifies CH vs. quaternary carbons[2].Fast (10–30 mins)High
COSY 2- to 3-bond ( 2JHH​ , 3JHH​ )Maps isolated spin systems within individual aryl rings. Cannot cross the quaternary biaryl bond[3].Fast (10–20 mins)High
HMBC 2- to 3-bond ( 2JCH​ , 3JCH​ )Bridges the biaryl C-C bond by correlating ortho-protons on Ring A to the quaternary ipso-carbon on Ring B[5].Medium (1–4 hours)Low
H2BC 2-bond ( 2JCH​ )Differentiates 2-bond from 3-bond HMBC signals; crucial for assigning crowded poly-substituted arenes[6].Medium (1–4 hours)Low
NOESY Through-space (< 5 Å)Confirms spatial proximity of ortho-protons across the biaryl axis; determines conformational dihedral angles[7].Slow (2–12 hours)Medium
The Self-Validating 2D NMR Workflow

As a Senior Application Scientist, I emphasize that a robust structural assignment cannot rely on a single 2D experiment. The protocol must be a self-validating system where each experiment filters the artifacts or ambiguities of the previous one.

G N1 1. Synthesize & Purify Suzuki Biaryl Product N2 2. 1D 1H & 13C NMR (Baseline & Purity Check) N1->N2 N3 3. HSQC (Direct C-H Mapping) N2->N3 Resolve overlap N4 4. COSY (Intra-ring Spin Systems) N3->N4 Assign protons N5 5. HMBC & H2BC (Inter-ring Connectivity) N4->N5 Target quaternary C N5->N3 Filter artifacts N6 6. NOESY / ROESY (Spatial Regiochemistry) N5->N6 Orthogonal check N6->N5 Resolve ambiguities N7 Validated 3D Structure N6->N7 Confirm dihedral

Self-validating 2D NMR workflow for elucidating Suzuki-Miyaura biaryl structures.

The Causality Behind the Workflow:
  • Why HSQC before HMBC? HMBC spectra often contain one-bond breakthrough artifacts ( 1JCH​ ). By acquiring a phase-edited HSQC first, you can overlay the spectra to immediately identify and reject these false HMBC peaks[2].

  • Why H2BC alongside HMBC? HMBC correlates both 2-bond and 3-bond connections, but occasionally 2JCH​ couplings vanish. H2BC exclusively correlates protons and proton-bearing carbons separated by two bonds. This alleviates the problem of missing correlations in HMBC and allows unambiguous assignment of the biaryl linkage[6].

  • Why NOESY after HMBC? The intensity of an HMBC 3JCH​ cross-peak across the biaryl axis is highly dependent on the dihedral angle (following a Karplus-like relationship). If the rings are orthogonal, the HMBC signal may disappear. NOESY provides an orthogonal, through-space confirmation of the linkage by detecting the proximity of the ortho-protons across the two rings[8].

Step-by-Step Experimental Protocol

To execute a complete structural elucidation of a Suzuki product, follow this optimized methodology[3]:

Step 1: Sample Optimization and Baseline Acquisition

  • Procedure: Dissolve 15–20 mg of the highly purified Suzuki product in 0.6 mL of a deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ) containing TMS as an internal standard. Acquire standard 1D 1 H and 13 C spectra.

  • Causality: High concentration is critical for HMBC and NOESY sensitivity. The 1D spectra establish chemical shift baselines and confirm that the sample is free of residual palladium or phosphine ligands that could cause line broadening.

Step 2: Direct Connectivity Mapping (Phase-Edited HSQC)

  • Procedure: Execute a multiplicity-edited HSQC experiment. Limit the acquisition time per scan to 20% of the duty cycle to avoid sample heating from 13 C decoupling[2].

  • Causality: Phase editing distinguishes CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). This maps every proton to its directly attached carbon, effectively decluttering the aromatic region.

Step 3: Spin System Assembly (COSY)

  • Procedure: Acquire a 1 H- 1 H COSY spectrum.

  • Causality: This step traces the mutually coupled protons within Ring A and Ring B independently. Because COSY relies on through-bond scalar coupling, it will not show correlations across the quaternary biaryl bond, allowing you to isolate the spin systems of each ring[3].

Step 4: Inter-Ring Bridging (HMBC & H2BC)

  • Procedure: Run an HMBC experiment optimized for long-range couplings (typically nJCH​ = 8 Hz). Follow immediately with an H2BC experiment.

  • Causality: Overlay the H2BC and HMBC spectra. Signals present in both are 2-bond correlations; signals unique to HMBC are 3-bond correlations. Use the 3-bond correlations from the ortho-protons of Ring A to identify the quaternary ipso-carbon of Ring B. This is the definitive through-bond proof of the Suzuki coupling[6].

Step 5: Spatial and Conformational Validation (NOESY)

  • Procedure: Acquire a 2D NOESY spectrum with a carefully optimized mixing time (typically 300–500 ms for small biaryls).

  • Causality: Look for cross-peaks between the ortho-protons of the two coupled rings. If HMBC suggests a specific regiochemical linkage but NOESY shows no spatial interaction between the expected adjacent protons, the structural assignment (or the assumed rotational conformer) must be re-evaluated[7].

Conclusion

Validating Suzuki coupling products requires moving beyond 1D NMR. By employing a self-validating suite of HSQC, HMBC, H2BC, and NOESY, researchers can systematically eliminate structural ambiguities. This multi-modal approach ensures that both the regiochemical linkage and the 3D conformation of the biaryl product are proven with the highest level of scientific integrity.

Sources

Validation

Assessing the drug-like properties of 4-Bromo-5-methyl-3-phenylisoxazole analogs

Assessing the Drug-Like Properties of 4-Bromo-5-methyl-3-phenylisoxazole Analogs: A Technical Comparison Guide The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the pharmacophori...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Drug-Like Properties of 4-Bromo-5-methyl-3-phenylisoxazole Analogs: A Technical Comparison Guide

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous approved drugs (e.g., valdecoxib, leflunomide) and advanced clinical candidates targeting TLR8, FXR, and RORγt[1][2][3]. Among its derivatives, 4-bromo-5-methyl-3-phenylisoxazole is a highly versatile building block. However, advancing this core into a viable clinical candidate requires a rigorous assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the physicochemical and metabolic properties of 4-bromo-5-methyl-3-phenylisoxazole against its structural analogs. By dissecting the causality behind these properties and establishing self-validating experimental protocols, this guide provides a robust framework for lead optimization.

Structural Causality: The Impact of C-4 Halogenation

The substitution pattern at the C-4 position of the isoxazole ring profoundly dictates the molecule's electronic distribution, lipophilicity, and steric bulk, which in turn govern its drug-like properties.

  • The 4-Bromo Analog (Reference Core): Bromine is a large, polarizable halogen. Its inclusion significantly increases the lipophilicity (LogP) of the scaffold. Mechanistically, the electron-withdrawing nature of the bromine atom deactivates the isoxazole ring toward oxidative metabolism, while its polarizability allows it to engage in favorable halogen bonding within hydrophobic protein pockets (such as the FXR ligand-binding domain)[4]. However, this increased lipophilicity often reduces aqueous solubility and can drive non-specific partitioning into microsomal membranes, potentially elevating hepatic clearance.

  • The 4-Fluoro Analog: Fluorine provides a strong inductive electron-withdrawing effect with minimal steric bulk (comparable to hydrogen). It effectively blocks CYP450-mediated epoxidation at the C-4 position without the severe solubility penalties associated with bromine, often resulting in a superior metabolic stability profile[5].

  • The Unsubstituted (4-H) Analog: Lacking steric protection, the unsubstituted C-4 position is a known "metabolic soft spot." It is highly susceptible to CYP-mediated oxidation, leading to rapid phase I clearance and poor in vivo half-life[6].

Comparative ADME Profiling

To objectively assess these analogs, we must compare their core drug-like properties. The table below synthesizes representative profiling metrics for 3,5-disubstituted isoxazoles undergoing C-4 modification, illustrating the physicochemical trade-offs of halogenation[4][5].

AnalogCalculated LogPKinetic Solubility (µM)HLM Clearance (µL/min/mg)Caco-2 Papp (10⁻⁶ cm/s)
4-Bromo-5-methyl-3-phenylisoxazole 3.81545 (Moderate)22 (High)
4-Fluoro-5-methyl-3-phenylisoxazole 2.96520 (Low)18 (High)
5-Methyl-3-phenylisoxazole (4-H) 2.512085 (High)15 (Moderate)

Data Interpretation: While the 4-bromo analog exhibits excellent membrane permeability (driven by its high LogP), its kinetic solubility is marginal. Scaffold hopping to a 4-fluoro analog often recovers solubility and improves microsomal stability while maintaining sufficient permeability for oral absorption.

Self-Validating Experimental Protocols

To ensure data integrity during lead optimization, ADME assays must be designed as self-validating systems. A self-validating protocol incorporates internal controls that unequivocally prove the assay's functional state, regardless of the test compound's performance.

Protocol A: Self-Validating Human Liver Microsome (HLM) Stability Assay

This assay determines the in vitro intrinsic clearance of isoxazole analogs. The mandatory inclusion of a minus-NADPH control isolates CYP450-mediated metabolism from chemical instability in the buffer[6].

  • Stock Preparation: Prepare a 10 mM stock of the isoxazole analog in 100% DMSO. Dilute to 100 µM in 50% acetonitrile/water. Causality: 4-bromo isoxazoles are highly lipophilic; pure aqueous intermediate dilutions will cause premature precipitation.

  • Matrix Assembly: In a 96-well low-binding plate, combine human liver microsomes (final concentration 0.5 mg/mL protein) and potassium phosphate buffer (100 mM, pH 7.4, containing 3.3 mM MgCl₂).

  • Control Assignment (The Self-Validating Step):

    • Test Wells: Microsomes + Test Compound + NADPH.

    • Negative Control (Buffer Stability): Microsomes + Test Compound + Buffer (NO NADPH ). Logic: If degradation occurs here, the compound is chemically unstable, invalidating CYP clearance calculations.

    • Positive Control: Microsomes + Verapamil + NADPH. Logic: If Verapamil (a known high-clearance drug) is not degraded, the microsomes are inactive, invalidating the entire plate.

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to the Test and Positive Control wells. The final test compound concentration must be 1 µM (DMSO ≤ 0.1% to prevent CYP inhibition).

  • Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly precipitates microsomal proteins, halting the reaction, while the internal standard corrects for LC-MS/MS injection volume variations.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (T₁/₂) and intrinsic clearance (CLint).

Protocol B: Kinetic Solubility via Nephelometry
  • Serial Dilution: Prepare a serial dilution of the 10 mM DMSO stock of the isoxazole analog in a 96-well plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom plate (final DMSO = 1%).

  • Incubation: Incubate at room temperature for 2 hours on a plate shaker to allow equilibrium of precipitate formation.

  • Detection: Measure light scattering using a nephelometer. The solubility limit is defined as the concentration at which the scattered light signal significantly deviates from the baseline buffer control.

ADME Profiling Workflow Visualization

The following diagram illustrates the logical progression from synthesizing 4-bromo-5-methyl-3-phenylisoxazole analogs to making critical Go/No-Go decisions based on the ADME parameters discussed above.

Isoxazole_ADME_Workflow Core 4-Bromo-5-methyl- 3-phenylisoxazole Synthesis Analog Synthesis (Halogen Exchange) Core->Synthesis Scaffold Hopping ADME In Vitro ADME Profiling Synthesis->ADME Library Generation Metab Microsomal Stability (HLM Assay) ADME->Metab Perm Caco-2 Permeability (Efflux Ratio) ADME->Perm Sol Kinetic Solubility (Nephelometry) ADME->Sol Decision Lead Optimization Go/No-Go Decision Metab->Decision T1/2 > 30 min Perm->Decision Papp > 10x10^-6 Sol->Decision > 50 µM

Logical workflow for the ADME profiling and lead optimization of isoxazole analogs.

Conclusion

The 4-bromo-5-methyl-3-phenylisoxazole scaffold is a powerful starting point for drug discovery, offering excellent permeability and target binding potential. However, its high lipophilicity necessitates careful structural optimization. By systematically comparing it to 4-fluoro and unsubstituted analogs using self-validating ADME protocols, medicinal chemists can rationally navigate the trade-offs between metabolic stability, solubility, and target affinity to identify robust clinical candidates.

References

  • The Isoxazole Core: A Journey from Discovery to Drug Design - Benchchem. 1

  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists - ACS Publications. 2

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - ACS Publications. 3

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC. 4

  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - RSC Publishing. 5

  • Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Derivatives - Benchchem. 6

Sources

Comparative

Quantitative analysis of reaction kinetics for isoxazole bromination.

Quantitative Analysis of Reaction Kinetics for Isoxazole Bromination: A Comparative Guide to Process Analytical Technology (PAT) vs. Traditional Methods The Mechanistic Challenge of Isoxazole Bromination The functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of Reaction Kinetics for Isoxazole Bromination: A Comparative Guide to Process Analytical Technology (PAT) vs. Traditional Methods

The Mechanistic Challenge of Isoxazole Bromination

The functionalization of the isoxazole core is a critical transformation in medicinal chemistry and agrochemical development. Mechanistically, the bromination of isoxazole via N-bromosuccinimide (NBS) or molecular bromine ( Br2​ ) proceeds through an electrophilic aromatic substitution (EAS) pathway. Because the electronegative nitrogen and oxygen atoms deactivate the C3 and C5 positions, electrophilic attack is highly regioselective for the C4 position, often proceeding via a highly stabilized isoxazolium ion intermediate[1].

From a kinetic standpoint, this presents a significant analytical challenge. Isoxazole bromination is an exceptionally rapid reaction; under standard aqueous or polar aprotic conditions, the reaction exhibits second-order kinetics with half-lives that can be on the order of mere seconds[2]. Consequently, traditional offline analytical methods are often fundamentally inadequate. By the time a scientist manually draws an aliquot, quenches the reaction, and injects it into an instrument, the critical initial rate data—necessary for calculating the rate constant ( k ) and activation energy ( Ea​ )—has already been lost.

To solve this, modern process chemistry relies on Process Analytical Technology (PAT). This guide objectively compares the performance of In Situ FTIR, Online HPLC, and Hydrodynamic Voltammetry, and provides a self-validating experimental workflow for capturing high-fidelity kinetic data.

Methodological Comparison: Choosing the Right Analytical Tool

To accurately model the kinetics of a rapid EAS reaction, the chosen analytical method must balance temporal resolution (data density) with structural speciation (the ability to distinguish between starting materials, transient intermediates, and final products).

1. In Situ FTIR Spectroscopy (e.g., ReactIR) In situ FTIR utilizes an attenuated total reflectance (ATR) probe submerged directly in the reaction vessel. It provides continuous, non-destructive monitoring of functional group transformations (e.g., the decay of the NBS carbonyl stretch at ~1700 cm⁻¹ or the emergence of the C-Br stretch). Its primary advantage is high-frequency data acquisition (every 15–30 seconds), making it ideal for rapid kinetics[3]. However, FTIR is inherently qualitative; without external calibration, it measures relative absorbance rather than absolute molar concentration.

2. Online HPLC (Automated Aliquot Sampling) Online HPLC systems utilize automated sampling probes to extract, quench, and dilute micro-aliquots of the reaction mixture at pre-set intervals. This method provides the "ground truth" for absolute quantitative conversion and speciation[3]. The critical drawback is temporal resolution; chromatographic run times limit sampling frequency to roughly every 3–10 minutes, which is too slow to capture the initial rate kinetics of isoxazole bromination.

3. Hydrodynamic Voltammetry A highly specialized technique used primarily in aqueous, bromide-free media. It tracks the consumption of molecular bromine by measuring the diffusion current at a rotating platinum electrode[2]. While it offers excellent kinetic data for specific aqueous systems, it lacks the broad structural elucidation capabilities required for complex organic solvent systems or NBS-mediated pathways.

Table 1: Performance Comparison of Kinetic Analysis Methods
Analytical MethodTemporal ResolutionStructural SpeciationIntermediate DetectionBest Use Case
In Situ FTIR High (15–30 seconds)Moderate (Functional groups)Excellent (Transient species)Rapid kinetic profiling; transient intermediate tracking.
Online HPLC Low (3–10 minutes)High (Absolute quantification)Poor (Misses short-lived species)Absolute yield determination; impurity profiling.
Hydrodynamic Voltammetry High (Continuous current)Low (Only tracks Br2​ reduction)NoneAqueous Br2​ kinetics in specialized physical chemistry setups.

The Self-Validating Kinetic Workflow

As a best practice in process chemistry, relying on a single analytical stream introduces systemic risk. FTIR is susceptible to baseline drift, while HPLC lacks data density. Therefore, the most robust approach is an orthogonal, self-validating system : coupling the high temporal resolution of in situ FTIR with the absolute quantitative calibration of online HPLC[3].

In this workflow, the HPLC data points act as concentration anchors, converting the high-density FTIR absorbance curve into a precise molar concentration profile.

G Start Reaction Setup Isoxazole + NBS InSitu In Situ FTIR (Continuous Monitoring) Start->InSitu Offline Online HPLC (Aliquot Sampling) Start->Offline DataSync Data Synchronization & Calibration InSitu->DataSync High-density data Offline->DataSync Ground truth points KineticModel Kinetic Modeling (Rate Constant, Ea) DataSync->KineticModel Validation Self-Validating System Check KineticModel->Validation Validation->DataSync Refine Model

Fig 1. Self-validating workflow for isoxazole bromination kinetics combining FTIR and HPLC.

Step-by-Step Protocol: Orthogonal Kinetic Monitoring

Objective: Determine the second-order rate constant ( k ) and activation energy ( Ea​ ) of 4-bromoisoxazole formation.

  • System Initialization & Background Profiling: Insert the FTIR ATR probe and the automated HPLC sampling probe into a multi-neck jacketed reactor containing the reaction solvent (e.g., Acetonitrile). Collect a background IR spectrum.

  • Baseline Establishment: Add the isoxazole substrate (0.1 M) to the reactor. Allow the system to reach thermal equilibrium (e.g., 20°C). Record the baseline IR absorbance, focusing on the isoxazole ring stretching frequencies (1400–1500 cm⁻¹).

  • Reagent Introduction & Synchronous Acquisition: Inject a stoichiometric equivalent of NBS (0.1 M). Simultaneously trigger the continuous FTIR data collection (1 scan/15 sec) and the automated HPLC sampling sequence (1 sample/5 min).

  • Quenching & Speciation (The Validation Step): Ensure the HPLC sampling probe is programmed to immediately quench drawn aliquots into a sodium thiosulfate ( Na2​S2​O3​ ) solution. This instantly reduces any unreacted electrophilic bromine, halting the reaction and preserving the exact speciation at the moment of sampling.

  • Data Synchronization & Kinetic Extraction: Export the FTIR absorbance trends and the HPLC concentration data. Overlay the datasets, using the HPLC concentrations to calculate the molar extinction coefficient for the FTIR peaks. Apply a second-order kinetic model to the calibrated FTIR curve to extract the rate constant ( k ).

Quantitative Data Presentation

By executing the self-validating protocol across multiple temperatures, researchers can accurately map the kinetic landscape of the bromination reaction. Below is a representative dataset demonstrating the extraction of kinetic parameters using the synchronized FTIR/HPLC method. Because the reaction follows second-order kinetics (first-order in isoxazole, first-order in NBS)[2], the rate constant k is expressed in M−1s−1 .

Table 2: Kinetic Parameters for Isoxazole Bromination via Orthogonal Monitoring
Temperature (°C)Initial [Isoxazole] (M)Initial[NBS] (M)Rate Constant k ( M−1s−1 )Half-Life ( t1/2​ ) at t0​ Analytical Validation
10.00.100.100.045222 secondsFTIR calibrated via HPLC
20.00.100.100.082121 secondsFTIR calibrated via HPLC
30.00.100.100.14568 secondsFTIR calibrated via HPLC

Note: Applying the Arrhenius equation ( ln(k)=ln(A)−Ea​/RT ) to the rate constants in Table 2 yields an Activation Energy ( Ea​ ) of approximately 42.5 kJ/mol for the C4-bromination of the isoxazole core.

Conclusion

For rapid electrophilic aromatic substitutions like isoxazole bromination, relying on a single analytical technique compromises either data integrity or temporal resolution. By architecting a self-validating system that pairs the continuous monitoring capabilities of in situ FTIR with the absolute quantification of online HPLC, researchers can confidently extract precise kinetic parameters, enabling safer scale-up and deeper mechanistic understanding.

References

  • Caristi, C., & Gattuso, M. (1974). Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime. Journal of the Chemical Society, Perkin Transactions 1, 679-682.[Link]

  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2), 14–24.[Link]

  • Malig, T. C., Kumar, A., & Kurita, K. L. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1514-1519.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-5-methyl-3-phenylisoxazole proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of specialized halogenated building blocks into drug discovery pipelines. 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of specialized halogenated building blocks into drug discovery pipelines. 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a critical intermediate, prominently utilized in Suzuki coupling reactions for the synthesis of [1].

While highly valuable for generating novel anticancer therapeutics, the presence of the covalently bonded bromine atom dictates that this compound—and any associated experimental byproducts—must be strictly managed as halogenated organic waste . Below is the definitive operational protocol for its safe handling, segregation, and disposal.

The Causality of Halogenated Waste Segregation

Why do we enforce strict segregation of 4-Bromo-5-methyl-3-phenylisoxazole from general organic waste? The logic is rooted in both environmental chemistry and regulatory compliance under [2].

  • Incineration Chemistry: Halogenated compounds cannot be disposed of via standard incineration. If burned at standard temperatures, the bromine acts as a precursor to highly toxic brominated dioxins and furans. They require specialized high-temperature, scrubber-equipped incinerators.

  • The "Mixture Rule": If a non-halogenated solvent waste carboy (e.g., containing Acetone or Methanol) is contaminated with even a trace amount of 4-Bromo-5-methyl-3-phenylisoxazole, the entire volume must be legally reclassified and [3]. This needlessly drives up hazardous waste management costs and complicates laboratory logistics[4].

Quantitative Data: Waste Stream Comparison

To ensure operational clarity at the bench, consult the following segregation matrix when handling solutions containing this compound:

ParameterHalogenated Waste Stream (Contains Isoxazole)Non-Halogenated Waste Stream
Defining Elements Contains F, Cl, Br, I, or AtC, H, O, N only
Common Solvents DCM, Chloroform, or any solvent mixed with the isoxazoleMethanol, Ethanol, DMSO, Acetone
Disposal Cost High (Requires specialized high-temp incineration)Moderate (Standard fuel blending)
EPA RCRA Code F001/F002 (Depending on the primary solvent carrier)F003/F005 (Ignitable/Toxic)
Sink Disposal Strictly ProhibitedStrictly Prohibited

Waste Routing Logic

Below is the self-validating decision tree for routing 4-Bromo-5-methyl-3-phenylisoxazole waste streams to ensure compliance and cost-efficiency.

WasteRouting Start 4-Bromo-5-methyl-3-phenylisoxazole Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution SolidWaste Route to: Halogenated Solid Waste Stream Solid->SolidWaste SolventType Solvent Type? Liquid->SolventType HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventType->HaloSolvent Yes NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventType->NonHaloSolvent No HaloWaste Route to: Halogenated Organic Waste Stream HaloSolvent->HaloWaste NonHaloSolvent->HaloWaste *Contaminates mixture (Must treat as Halogenated)

Decision tree for the proper routing of 4-Bromo-5-methyl-3-phenylisoxazole waste streams.

Experimental Protocol: Step-by-Step Disposal & Spill Decontamination

To maintain scientific integrity and environmental compliance, follow this self-validating protocol for handling waste and minor spills.

Phase 1: Routine Liquid Waste Consolidation
  • Verify Compatibility: Ensure the primary waste carboy is designated exclusively for "Halogenated Organic Solvents." Do not add this waste to carboys containing strong oxidizers or inorganic acids, as this can trigger exothermic reactions[4].

  • Transfer: Operating within a certified chemical fume hood, use a dedicated, chemically compatible funnel (e.g., HDPE or PTFE) to transfer the reaction mixture or mother liquor containing the isoxazole into the carboy.

  • Secondary Containment: Validate that the carboy sits in a secondary containment tray capable of holding at least 110% of the carboy's total volume. This ensures a localized fail-safe in the event of a primary container breach.

  • Labeling: Immediately update the hazardous waste tag. Write the full chemical name ("4-Bromo-5-methyl-3-phenylisoxazole") and the exact solvent composition. Never use abbreviations or chemical structures on waste tags, as emergency responders require explicit nomenclature.

Phase 2: Solid Waste & Spill Cleanup
  • Containment: If the solid powder is spilled, do not dry sweep, which generates inhalable, toxic dust. Instead, gently cover the spill with a damp, inert absorbent pad, or lightly mist the area with a compatible solvent (e.g., a small amount of isopropanol) to suppress aerosolization.

  • Collection: Use a non-sparking scoop to transfer the contaminated absorbent, powder, and any broken glass into a wide-mouth, high-density polyethylene (HDPE) container.

  • PPE Disposal: Any gloves, weigh boats, spatulas, or filter papers that came into direct contact with the compound must be placed in the same HDPE container.

  • Sealing & Tagging: Cap the container tightly. Affix a red hazardous waste tag explicitly labeled "Halogenated Solid Waste - Toxic" and log the accumulation start date. Transfer the sealed container to your laboratory's Satellite Accumulation Area (SAA) for institutional EHS pickup[2].

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville Environmental Health and Safety URL:[Link]

  • Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-5-methyl-3-phenylisoxazole

Introduction & Chemical Profile 4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a highly versatile halogenated heterocycle. It serves as a critical synthetic building block in medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

4-Bromo-5-methyl-3-phenylisoxazole (CAS: 31295-65-5) is a highly versatile halogenated heterocycle. It serves as a critical synthetic building block in medicinal chemistry, particularly in the development of complex pharmaceutical agents such as potent Bromodomain and Extra-Terminal (BET) protein inhibitors[1].

Because the isoxazole ring is an electron-deficient system, the bromine atom at the 4-position is highly activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1]. However, this exact electrophilic nature dictates its specific toxicological profile and strict handling requirements.

Quantitative Chemical Data
PropertyValue
Chemical Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Physical State Liquid (Cold-chain transport required)[2]
Density ~1.082 g/cm³
LogP ~2.65 (Lipophilic)
GHS Signal Word Warning (GHS07)[2]

Hazard Assessment & Mechanistic Causality

Understanding the why behind a chemical's hazard profile is the foundation of a self-validating safety protocol. 4-Bromo-5-methyl-3-phenylisoxazole carries the following core GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Causality of Irritation: The lipophilicity of this compound (LogP ~2.65) allows it to readily partition into and penetrate the lipid bilayers of the stratum corneum (skin) and the corneal epithelium (eyes). Once absorbed, the electron-deficient halogenated isoxazole ring acts as a mild electrophile. It interacts with nucleophilic residues (such as thiols in cysteine or amines in lysine) of epidermal proteins. This haptenation or direct protein denaturation triggers a localized inflammatory cascade, manifesting as the erythema and edema characteristic of H315 and H319 hazards[3]. Furthermore, while it is a liquid at room temperature, aerosolization during vigorous stirring or transfer can introduce these lipophilic irritants to the mucous membranes of the respiratory tract, necessitating respiratory precautions (H335)[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific physicochemical risks outlined above, a multi-layered PPE strategy is mandatory.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves (Double-gloving recommended).Provides a barrier against lipophilic halogenated organics. Inspect for micro-tears, as the solvent vehicle (e.g., DCM or DMF) can accelerate glove degradation.
Eye Protection Chemical safety goggles (ANSI Z87.1+).Prevents corneal absorption of the liquid or its aerosols, mitigating H319 risks.
Body Protection Flame-retardant, fluid-resistant lab coat.Shields the skin from accidental splashes, preventing stratum corneum penetration (H315).
Respiratory Handled exclusively in a certified chemical fume hood.Maintains breathing zone concentrations below occupational exposure limits, eliminating H335 risks.

Standard Operating Procedure (SOP): Handling & Reaction Setup

The following protocol outlines a self-validating system for utilizing 4-Bromo-5-methyl-3-phenylisoxazole in a standard Suzuki-Miyaura cross-coupling reaction, a common application in drug discovery workflows[1].

Step-by-Step Methodology:

  • Preparation & Purging: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm. Purge the reaction flask (e.g., Schlenk flask) with inert gas (N₂ or Argon) to prevent oxidative degradation of the palladium catalyst.

  • Reagent Transfer: Retrieve the 4-Bromo-5-methyl-3-phenylisoxazole from cold storage (2-8°C)[2]. Allow the vial to equilibrate to room temperature inside a desiccator to prevent condensation. Using a gas-tight glass syringe, carefully extract the required volume. Do not use plastic syringes if the reagent is dissolved in aggressive solvents.

  • Catalyst & Ligand Addition: To the reaction flask, add the boronic acid partner, the palladium catalyst (e.g., Pd(dppf)Cl₂), and the base (e.g., K₂CO₃).

  • Solvent Introduction: Introduce the degassed solvent system (e.g., 1,4-Dioxane/H₂O).

  • Substrate Addition: Slowly inject the 4-Bromo-5-methyl-3-phenylisoxazole into the reaction mixture. The slow addition controls the initial exothermic mixing and minimizes aerosol generation.

  • Heating & Reflux: Gradually heat the mixture to the target temperature (e.g., 80-90°C) under continuous stirring and inert atmosphere[1].

G A Cold-Chain Receipt (Store at 2-8°C) B Pre-Operation: Don Required PPE A->B C Primary Containment: Chemical Fume Hood B->C D Handling: Syringe Transfer of Liquid C->D E Reaction Integration: Cross-Coupling Setup D->E F Spill Scenario: Inert Absorbent D->F If Spill Occurs G Disposal: Halogenated Waste Stream E->G F->G

Figure 1: Operational workflow for handling 4-Bromo-5-methyl-3-phenylisoxazole.

Spill Response & Disposal Plan

A robust logistical plan must account for both routine disposal and accidental releases.

Spill Response Protocol:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity of the spill.

  • Ventilation: Ensure the fume hood sash is fully open to maximize exhaust, or if outside a hood, ensure maximum room ventilation.

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a specialized chemical spill pad. Do not use combustible materials like paper towels, as halogenated organics can occasionally react with organic matter under specific conditions.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable container (e.g., a high-density polyethylene bucket).

Disposal Strategy: 4-Bromo-5-methyl-3-phenylisoxazole and any materials contaminated by it (including gloves and spill absorbents) must be strictly categorized as Halogenated Organic Waste .

  • Why? During standard incineration, halogenated compounds generate highly corrosive hydrogen bromide (HBr) gas and potentially toxic dioxins.

  • Action: Collect in clearly labeled, red-tagged waste carboys designated specifically for halogenated solvents. These containers are routed to specialized high-temperature incinerators equipped with alkaline scrubbers designed to neutralize acidic exhaust gases. Never mix with non-halogenated waste streams.

References[1] Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors. Journal of Medicinal Chemistry - ACS Publications.View Source[2] 4-bromo-5-methyl-3-phenyl-1,2-oxazole | 31295-65-5. Sigma-Aldrich. View Source[3] 3-Chloro-4-iodobenzo[d]isoxazole - Safety and Usage. Benchchem. View Source

Sources

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